Urea phosphate
Description
The exact mass of the compound this compound is 158.00925833 g/mol and the complexity rating of the compound is 78.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
phosphoric acid;urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMRSPXDUUJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52279-68-2, 37129-63-8, 13186-24-8, 60583-37-1 | |
| Record name | Urea, phosphate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52279-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, polymer with urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37129-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13186-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60583-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3063627 | |
| Record name | Urea phosphate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Aqueous solution: Clear green odorless liquid; [Western Farm Service MSDS] | |
| Record name | Urea, phosphate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4401-74-5, 68784-29-2, 4861-19-2 | |
| Record name | Urea phosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4401-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, reaction products with urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68784-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, reaction products with urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, phosphate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea phosphate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Urea phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UREA PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJR09610O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Urea Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) phosphate (B84403), a 1:1 adduct of urea and phosphoric acid, is a compound of significant interest due to its applications as a high-purity fertilizer and its role in various chemical processes.[1][2] Its crystal structure is characterized by a complex and robust network of hydrogen bonds, which dictates its physicochemical properties.[2] This technical guide provides a comprehensive overview of the crystal structure of urea phosphate, detailing the crystallographic data, molecular geometry, and the intricate hydrogen-bonding network. Furthermore, it outlines the experimental protocols for its synthesis and characterization using modern analytical techniques.
Crystal Structure and Crystallographic Data
This compound crystallizes in the orthorhombic space group Pbca.[1] The crystal structure consists of alternating layers of phosphate tetrahedra and urea molecules parallel to the (100) plane.[3] This arrangement is held together by an extensive three-dimensional network of hydrogen bonds. Each formula unit in the asymmetric unit cell comprises one urea molecule and one phosphoric acid molecule.[3]
Single-crystal neutron diffraction studies have provided precise information on the unit cell parameters and atomic positions, including those of the hydrogen atoms, which are crucial for understanding the hydrogen-bonding network.[1] The crystallographic data for this compound at various temperatures are summarized in Table 1.
Table 1: Crystallographic Data for this compound at Different Temperatures
| Parameter | 150 K[1] | 23 °C (296 K) | 350 K[1] |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Pbca | Pbca |
| a (Å) | 17.453(5) | 17.6492(6) | 17.679(8) |
| b (Å) | 7.454(3) | 7.4820(3) | 7.483(4) |
| c (Å) | 8.963(3) | 9.0018(4) | 8.992(4) |
| Volume (ų) | 1166.0 | 1188.8 | 1189.6 |
| Z | 8 | 8 | 8 |
Molecular Geometry and Hydrogen Bonding
The interaction between urea and phosphoric acid in the crystal is dominated by a strong hydrogen-bonding network.[2] Of particular interest is a short, strong hydrogen bond (SSHB) between the carbonyl oxygen of urea and a hydrogen atom from the phosphoric acid moiety.[1][4] Neutron diffraction studies have revealed that the position of the hydrogen atom in this O-H···O bond is temperature-dependent, migrating towards the center of the bond as the temperature increases.[1]
Each of the remaining hydrogen atoms from both the urea and phosphoric acid molecules also participates in hydrogen bonding, creating a tightly packed and stable structure.[3] The hydrogen atoms are more strongly bonded to the urea molecules within this network.[2] A summary of key bond lengths and angles is provided in Table 2.
Table 2: Selected Bond Lengths and Angles in the this compound Crystal
| Bond/Angle | Value at 150 K (Å or °)[1] | Value at 300 K and above (Å or °)[1] |
| O···O (SSHB) | ~2.4 | ~2.4 |
| O-H (in SSHB) | 1.168(4) | Centered |
| H···O (in SSHB) | 1.252(4) | Centered |
| ~170 | ~170 |
Experimental Protocols
A logical workflow for the synthesis and analysis of this compound crystals is depicted below. This involves the synthesis of the crystalline material, followed by a suite of analytical techniques to confirm its structure and purity.
Caption: Experimental workflow for the synthesis and analysis of this compound crystals.
Synthesis of Crystalline this compound
This protocol is based on the wet synthesis method.[5]
-
Reactant Preparation: Prepare stoichiometric amounts (1:1 molar ratio) of urea and phosphoric acid.
-
Reaction: In a beaker, dissolve the urea in the phosphoric acid solution with constant stirring. The reaction is exothermic. To ensure complete dissolution, the mixture can be heated to 50°C for approximately 90 minutes.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature. This compound crystals will precipitate out of the solution.
-
Isolation: Separate the crystals from the mother liquor by filtration using a Buchner funnel.
-
Drying: Dry the collected crystals in a desiccator at ambient temperature until a constant weight is achieved.
Single Crystal Growth
For single-crystal X-ray or neutron diffraction, high-quality single crystals are required.
-
Solution Preparation: Prepare a saturated aqueous solution containing equimolar quantities of urea and phosphoric acid.
-
Slow Evaporation: Allow the solution to evaporate slowly at room temperature over several days. This will promote the growth of large, well-defined single crystals.
Powder X-Ray Diffraction (XRD) Analysis
XRD is used to confirm the crystalline phase and purity of the synthesized this compound.
-
Sample Preparation: Finely grind a small amount of the dried this compound crystals into a homogeneous powder using an agate mortar and pestle.
-
Instrumentation: A powder X-ray diffractometer, such as a BRUKER D8 Eco with CuKα radiation (λ = 1.5418 Å), can be used.
-
Data Collection: Collect the diffraction pattern over a 2θ range of, for example, 10-80°, with a step size of 0.02° and a suitable scan speed.
-
Analysis: Compare the obtained diffraction pattern with the standard pattern for this compound from a crystallographic database (e.g., JCPDS card no. 44-0815) to confirm the identity and purity of the sample.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present and to probe the hydrogen-bonding interactions.
-
Sample Preparation: The analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: A Thermo Scientific Nicolet iS10 FT-IR Spectrometer or a similar instrument is suitable.
-
Data Collection: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹.
-
Analysis: Analyze the positions and shapes of the absorption bands corresponding to N-H, C=O, P-O, and O-H vibrations to confirm the presence of urea and phosphate groups and to study the effects of hydrogen bonding.[6]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of this compound.
-
Sample Preparation: Accurately weigh a small amount of the powdered sample (typically 2-10 mg) into an aluminum or ceramic crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument, such as a SHIMADZU DTG-60, can be used.
-
Data Collection: Heat the sample from ambient temperature to a desired upper temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: Analyze the TGA curve for mass loss events, which indicate decomposition, and the DSC curve for endothermic or exothermic peaks, which correspond to phase transitions (like melting) or decomposition. This compound typically shows a melting point around 117°C.[7]
Logical Relationships in this compound Analysis
The following diagram illustrates the logical relationship between the synthesis, characterization, and the resulting structural information for this compound.
Caption: Logical flow from synthesis to structural elucidation of this compound.
Conclusion
The crystal structure of this compound is a well-defined system governed by a comprehensive hydrogen-bonding network. The detailed structural information, obtainable through techniques like single-crystal neutron and X-ray diffraction, provides valuable insights into its stability and properties. The experimental protocols outlined in this guide offer a systematic approach for the synthesis and thorough characterization of this important compound, providing a solid foundation for further research and application development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 4861-19-2 [m.chemicalbook.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chemister.ru]
Synthesis of High-Purity Urea Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity urea (B33335) phosphate (B84403). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and characterize urea phosphate suitable for demanding applications, including as a raw material in pharmaceutical manufacturing. This document details experimental protocols, presents quantitative data for process optimization, and outlines analytical methodologies for purity assessment.
Introduction
This compound (CO(NH₂)₂·H₃PO₄) is a crystalline adduct of urea and phosphoric acid, valued for its high content of nitrogen and phosphorus.[1][2][3] Beyond its primary application as a specialty fertilizer, high-purity this compound serves as a crucial component in various industrial and pharmaceutical applications.[2][3] In the pharmaceutical industry, it can be used as a pH regulator, a buffering agent, and a raw material in the synthesis of active pharmaceutical ingredients. The synthesis of high-purity this compound necessitates careful control of reaction conditions and effective purification strategies to minimize impurities that could compromise its quality and performance in sensitive applications.
This guide focuses on the wet process for this compound synthesis, a common and scalable method, and discusses the critical parameters that influence the purity of the final product.
Synthesis of this compound
The synthesis of this compound is based on the exothermic reaction between phosphoric acid and urea.[1][4] The stoichiometry of the reaction is a 1:1 molar ratio.
Chemical Reaction: H₃PO₄ + CO(NH₂)₂ → CO(NH₂)₂·H₃PO₄
The purity of the resulting this compound is highly dependent on the purity of the starting materials, particularly the phosphoric acid, as well as the reaction and crystallization conditions.
Synthesis from Industrial-Grade Phosphoric Acid
A cost-effective approach involves the use of industrial-grade wet-process phosphoric acid. However, this starting material contains various impurities such as iron, aluminum, magnesium, and fluorine compounds, which can be incorporated into the final product.[1][5] The synthesis process itself can serve as a purification step, as many impurities tend to remain in the mother liquor upon crystallization of this compound.[1]
Synthesis from Purified Phosphoric Acid
For applications requiring higher purity, it is recommended to use purified phosphoric acid. This significantly reduces the level of metallic and other impurities in the final product, leading to a higher-grade this compound.[4]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis from Industrial-Grade Phosphoric Acid
This protocol is adapted from a wet synthesis process utilizing untreated Moroccan industrial phosphoric acid (54% P₂O₅).[1][3]
Materials:
-
Industrial-grade phosphoric acid (e.g., 54% P₂O₅)
-
Solid urea (granular)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Heating/cooling circulator
-
Buchner funnel and filter paper
-
Vacuum flask
-
Desiccator
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, add a stoichiometric amount of industrial-grade phosphoric acid.
-
Addition of Urea: While stirring at approximately 150 rpm, add a 1:1 molar equivalent of solid urea to the phosphoric acid.[1]
-
Reaction Conditions: Heat the mixture to 50°C and maintain this temperature for 90 minutes with continuous stirring to ensure complete dissolution and reaction.[1][3]
-
Crystallization: After the reaction period, cool the mixture to room temperature to induce the precipitation of this compound crystals.[1]
-
Isolation: Filter the resulting crystalline slurry using a Buchner funnel under vacuum.
-
Drying: Wash the crystals with a minimal amount of cold deionized water to remove residual mother liquor. Dry the crystals in a desiccator until a constant weight is achieved.[1]
Protocol 2: Synthesis from Purified Phosphoric Acid for Higher Purity
This protocol is designed to produce a higher purity product by utilizing purified phosphoric acid.
Materials:
-
Purified phosphoric acid (e.g., 85%)
-
High-purity urea
-
Deionized water
Equipment:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: In a jacketed glass reactor, add a stoichiometric amount of purified phosphoric acid.
-
Addition of Urea: With constant stirring, slowly add an equimolar amount of high-purity urea. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Conditions: Heat the mixture to 60-90°C to ensure a spontaneous reaction.[4] Due to the exothermic nature of the reaction, active cooling may be required to maintain the desired temperature.[4]
-
Crystallization: Cool the reaction mixture to 20°C and allow for crystallization over a period of 60 minutes.[4]
-
Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Drying: Dry the crystals at 40°C for 6 hours.[5]
Purification of this compound
For applications demanding the highest purity, such as in pharmaceutical contexts, an additional recrystallization step is recommended.
Recrystallization Protocol
Materials:
-
Synthesized this compound
-
Deionized water
Equipment:
-
Beaker
-
Hot plate with magnetic stirrer
-
Crystallizing dish
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a beaker, dissolve the synthesized this compound in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, the solution can be further cooled in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at a temperature below 70°C to prevent decomposition.[6]
Data Presentation
The following tables summarize quantitative data from various synthesis experiments to facilitate comparison and process optimization.
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Value | Purity (% P₂O₅) | Yield | Reference |
| Reaction Temperature | 50°C | 44.8 | High | [1] |
| 60-90°C | High | High | [4] | |
| Reaction Time | 90 min | 44.8 | High | [1] |
| 60 min | 44.7 | High | [4][5] | |
| Stoichiometric Ratio (Phosphoric Acid:Urea) | 1:1 | 44.7 | High | [4][5] |
| 1.5:1 | High P₂O₅, Low N | - | [4] | |
| 1:1.5 | Low P₂O₅, High N | - | [4] |
Table 2: Chemical Composition of High-Purity this compound
| Component | Concentration (%) | Method | Reference |
| P₂O₅ | 44.7 | Colorimetric | [4][5] |
| Amide Nitrogen (N) | 17.4 | - | [4][5] |
| Moisture | 0.48 | - | [4][5] |
| Impurities | |||
| Aluminum (Al) | 0.02 | ICP-OES | [4][5] |
| Iron (Fe) | 0.08 | ICP-OES | [4][5] |
| Calcium (Ca) | 0.08 | ICP-OES | [4][5] |
| Magnesium (Mg) | 0.22 | ICP-OES | [4][5] |
| Sulfur (S) | 0.008 | ICP-OES | [4][5] |
| Silicon (Si) | 0.003 | ICP-OES | [4][5] |
Analytical Methodologies
A suite of analytical techniques is employed to characterize the synthesized this compound and determine its purity.
Purity and Composition Analysis
-
Elemental Analysis: Determination of nitrogen content.
-
Colorimetric Method: Quantification of phosphorus content (as P₂O₅) based on the formation of a yellow phosphorus vanadium molybdenum complex.[5]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For the quantification of metallic impurities.[1][4]
Structural and Physical Characterization
-
X-ray Diffraction (XRD): To confirm the crystalline structure of this compound. The diffraction pattern should be consistent with the standard for this compound (JCPDS No: 44-0815).[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule and confirm the formation of the this compound adduct.[1][4]
-
Thermal Analysis (TGA/DTA): To assess the thermal stability of the product. This compound is thermally stable up to approximately 120°C.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assay
A robust HPLC method is essential for the quantification of urea and its organic impurities, such as biuret, triuret, and cyanuric acid, which are critical for pharmaceutical-grade material.
Table 3: Example HPLC Method for Urea and Impurities
| Parameter | Condition |
| Column | Mixed-mode or Amino column |
| Mobile Phase | Acetonitrile/Buffer (e.g., ammonium (B1175870) acetate) |
| Detector | UV at low wavelength (e.g., 200-210 nm) or Refractive Index (RI) |
| Flow Rate | 1 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Note: Method parameters may need to be optimized for specific instruments and impurity profiles. |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and analysis of high-purity this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
The synthesis of high-purity this compound is a well-established process that can be tailored to meet the stringent requirements of various industries, including pharmaceuticals. The key to achieving high purity lies in the selection of high-quality starting materials, precise control of reaction and crystallization parameters, and the implementation of appropriate purification and analytical techniques. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to confidently produce and characterize high-purity this compound for their specific applications.
References
An In-depth Technical Guide to the Thermal Decomposition of Urea Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea (B33335) phosphate (B84403), a salt formed from the reaction of urea and phosphoric acid, exhibits a complex, multi-stage thermal decomposition profile. This technical guide provides a comprehensive overview of the thermal degradation of urea phosphate, detailing the decomposition pathway, intermediate and final products, and the experimental protocols for its characterization. The information presented is crucial for researchers and professionals working with this compound in various applications, including agriculture, materials science, and pharmaceuticals, where its thermal stability is a critical parameter.
Introduction
This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid that finds applications as a high-concentration nitrogen and phosphorus fertilizer, a feed additive, and a fire retardant. Its thermal behavior is of significant interest as it dictates its stability during storage, handling, and in various high-temperature applications. The thermal decomposition of this compound is a complex process involving the degradation of both the urea and the phosphoric acid moieties, leading to the evolution of gaseous products and the formation of condensed phosphate residues. Understanding this process is essential for optimizing its use and ensuring safety.
Thermal Decomposition Pathway
The thermal decomposition of this compound occurs in multiple, overlapping stages. While the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere, a general pathway can be described.
Stage 1: Dissociation and Initial Decomposition of Urea (Approx. 120°C - 250°C)
The initial step in the thermal decomposition of this compound is its dissociation into urea and phosphoric acid.[1] Subsequently, the urea component begins to decompose. Molten urea undergoes a series of reactions to form biuret (B89757), ammonia (B1221849) (NH₃), and isocyanic acid (HNCO).[2][3][4] The isocyanic acid can further react with urea to produce more biuret or trimerize to form cyanuric acid.[2][4]
Stage 2: Decomposition of Urea-derivatives and Condensation of Phosphoric Acid (Approx. 250°C - 400°C)
In this stage, the intermediate products from urea decomposition, such as biuret and cyanuric acid, undergo further degradation.[3] Simultaneously, the phosphoric acid component begins to lose water molecules, leading to the formation of condensed phosphoric acids, such as pyrophosphoric acid and other polyphosphoric acids.[5] The presence of these acidic species can catalyze the decomposition of the remaining organic components.
Stage 3: Decomposition of More Stable Intermediates and Formation of Polyphosphates (Above 400°C)
At higher temperatures, more thermally stable nitrogen-containing heterocyclic compounds, which may have formed in the previous stages, continue to decompose. The polyphosphoric acids can further polymerize, leading to the formation of a complex, glassy, or crystalline solid residue.[5]
Below is a Graphviz diagram illustrating the logical relationship of the thermal decomposition pathway of this compound.
Quantitative Data from Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to quantify the mass loss and thermal events associated with the decomposition of this compound. The following table summarizes typical data obtained from TGA-DTA analysis.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |
| 1 | ~100 | ~1 | Elimination of adsorbed water.[6] |
| 2 | 120 - 250 | 17.9 - 25 | Dissociation of this compound; decomposition of urea to biuret, ammonia, and isocyanic acid.[7] |
| 3 | 250 - 400 | Varies | Decomposition of biuret and cyanuric acid; condensation of phosphoric acid. |
| 4 | > 400 | Varies | Decomposition of stable intermediates and formation of a stable polyphosphate residue. |
Note: The temperature ranges and mass loss percentages can vary depending on the experimental conditions, such as heating rate and atmosphere.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reproducible and accurate data on the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound.
Apparatus: A simultaneous thermal analyzer (TGA/DSC or TGA/DTA).
Experimental Workflow:
Procedure:
-
Sample Preparation: Grind the this compound crystals into a fine, homogeneous powder to ensure uniform heat distribution.
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's instructions.
-
Experimental Setup:
-
Place an empty alumina (B75360) crucible in the TGA furnace and tare the balance.
-
Set the purge gas (e.g., nitrogen or air) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Sample Loading: Accurately weigh 5-10 mg of the powdered this compound into the tared crucible.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).
-
-
Data Acquisition: Continuously record the sample mass, heat flow (DSC), or temperature difference (DTA) as a function of temperature and time.
-
Data Analysis: Analyze the resulting TGA and DSC/DTA curves to identify the onset and peak temperatures of decomposition events and to quantify the percentage of mass loss at each stage.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of the initial this compound and the solid intermediates and residues at different stages of thermal decomposition.
Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or a heated gas cell for evolved gas analysis.
Procedure for Solid Residue Analysis:
-
Heat the this compound sample in a furnace to a specific temperature corresponding to a decomposition stage observed in the TGA curve.
-
Quickly cool the sample to room temperature.
-
Acquire the FTIR spectrum of the solid residue using the KBr pellet technique or an ATR accessory.
-
Compare the obtained spectrum with reference spectra of known compounds (e.g., urea, biuret, cyanuric acid, polyphosphates) to identify the components of the residue.[8]
X-ray Diffraction (XRD)
Objective: To determine the crystalline phases present in the initial this compound and the solid residues after thermal decomposition.
Apparatus: An X-ray diffractometer.
Procedure:
-
Prepare the solid residue samples as described in the FTIR protocol.
-
Mount the powdered sample on a sample holder.
-
Record the XRD pattern over a specific 2θ range (e.g., 10-80°).
-
Identify the crystalline phases present by comparing the diffraction peaks with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).
Characterization of Gaseous Products
The gaseous products evolved during the thermal decomposition of this compound can be identified using techniques such as Thermogravimetry-Mass Spectrometry (TG-MS) or Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR). These hyphenated techniques allow for the simultaneous analysis of mass loss and the chemical identity of the evolved gases.
Key gaseous products from the decomposition of the urea component include ammonia (NH₃) and isocyanic acid (HNCO).[9][10] Further decomposition can lead to the formation of carbon dioxide (CO₂) and water (H₂O).[9]
Role of Phosphoric Acid
The phosphoric acid component plays a crucial role in the thermal decomposition of this compound. It acts as a dehydrating agent, promoting the condensation of urea and its derivatives.[3] Furthermore, at higher temperatures, the phosphoric acid itself undergoes condensation to form pyrophosphates and polyphosphates, which constitute the final solid residue.[5] The acidic nature of phosphoric acid can also catalyze the decomposition of urea and its byproducts.
Conclusion
The thermal decomposition of this compound is a complex, multi-stage process that involves the degradation of both its urea and phosphoric acid components. A thorough understanding of this process, facilitated by analytical techniques such as TGA/DSC, FTIR, and XRD, is essential for the effective and safe utilization of this compound in various industrial and agricultural applications. This guide provides a foundational understanding and detailed experimental protocols to aid researchers and professionals in their study of this compound's thermal behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. US3713802A - Reaction of phosphoric acid, urea, and ammonia - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS | Semantic Scholar [semanticscholar.org]
- 10. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS [jstage.jst.go.jp]
The Aqueous Solubility of Urea Phosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of urea (B33335) phosphate (B84403). Urea phosphate, a 1:1 adduct of urea and phosphoric acid, is a compound of interest in various fields, including agriculture and pharmaceuticals, due to its high content of nitrogen and phosphorus and its acidic nature.[1][2] Understanding its solubility is critical for its application in solution-based formulations, crystallization processes, and drug delivery systems. This document details the quantitative solubility data, experimental protocols for its determination, and the key factors influencing its dissolution in water.
Quantitative Solubility of this compound in Water
This compound is highly soluble in water, a characteristic that is strongly dependent on temperature.[3] The dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[4] A notable solubility value is approximately 960 g/L at 20 °C.[5] For a more detailed understanding, the following table summarizes the mole fraction solubility of this compound in water at various temperatures.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (K) | Temperature (°C) | Mole Fraction (x10²) | Solubility ( g/100g H₂O) |
| 277.00 | 3.85 | 2.58 | 38.86 |
| 281.35 | 8.20 | 2.93 | 44.98 |
| 286.13 | 12.98 | 3.53 | 55.61 |
| 290.75 | 17.60 | 4.18 | 68.10 |
| 295.46 | 22.31 | 4.82 | 81.33 |
| 300.15 | 26.00 | 5.34 | 92.51 |
| 305.46 | 32.31 | 6.31 | 114.12 |
| 310.15 | 37.00 | 7.46 | 140.73 |
| 315.38 | 42.23 | 9.46 | 189.69 |
| 319.38 | 46.23 | 11.09 | 234.33 |
| 323.36 | 50.21 | 12.71 | 282.85 |
| 327.16 | 54.01 | 14.62 | 345.57 |
| 332.16 | 59.01 | 17.53 | 451.93 |
| 337.03 | 63.88 | 20.80 | 598.81 |
| 341.20 | 68.05 | 23.53 | 748.24 |
| 344.20 | 71.05 | 25.96 | 889.34 |
| 347.57 | 74.42 | 28.07 | 1033.47 |
| 350.50 | 77.35 | 30.88 | 1243.61 |
| 352.57 | 79.42 | 33.18 | 1445.69 |
| 354.50 | 81.35 | 35.45 | 1673.81 |
This data is derived from the experimental mole fraction data presented in the Journal of Chemical & Engineering Data.[3][6][7][8] The solubility in g/100g H₂O has been calculated for easier interpretation.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in aqueous solutions:
-
Temperature: As demonstrated in Table 1, temperature is a primary factor. The positive correlation between temperature and solubility is significant, making cooling crystallization a viable method for producing high-purity this compound.[3]
-
pH: this compound solutions are strongly acidic.[1] A 1% aqueous solution exhibits a pH of approximately 1.89.[5] This inherent acidity influences the speciation of phosphate ions in solution. While urea's solubility is relatively constant over a wide pH range, it can decrease in very acidic or basic conditions.[9] The acidic nature of the solution can also prevent the precipitation of other salts, such as calcium and magnesium phosphates.[1]
-
Common Ion Effect: The presence of a common ion, such as phosphate from an additional source like phosphoric acid, can reduce the solubility of this compound.[10] This is due to Le Chatelier's principle, where the equilibrium of the dissolution process shifts to favor the solid, undissolved state. This effect is more pronounced at higher temperatures.
-
Presence of Other Solutes: The addition of other solutes can impact the solubility of this compound. For instance, the presence of urea can initially increase the solubility of this compound in a ternary system of this compound-urea-water, before decreasing at higher urea concentrations.[2] Conversely, impurities such as iron, aluminum, and magnesium ions can decrease the yield of crystallized this compound.[11]
Dissolution Mechanism and Kinetics
The dissolution of this compound in water is an endothermic process with an enthalpy of dissolution of approximately +33.755 ± 0.65 kJ/mol.[4] Upon dissolution, this compound freely dissociates into urea and phosphoric acid molecules.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solubility of this compound in water + phosphoric acid from (277.00 to 354.50) K | Semantic Scholar [semanticscholar.org]
- 7. Making sure you're not a bot! [tib.eu]
- 8. Collection - Solubility of this compound in Water + Phosphoric Acid from (277.00 to 354.50) K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. jchemlett.com [jchemlett.com]
- 11. researchgate.net [researchgate.net]
urea phosphate CAS number and identifiers
An In-Depth Technical Guide to Urea (B33335) Phosphate (B84403)
This guide provides a comprehensive overview of urea phosphate (UP), focusing on its chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.
Chemical Identifiers and Properties
This compound is a crystalline solid formed from a 1:1 molar reaction of urea and phosphoric acid.[1][2] It serves as a versatile compound with applications ranging from agriculture to industrial processes.
Identifiers
The compound is registered under several identifiers across various chemical databases.
| Identifier | Value | Citation |
| CAS Number | 4861-19-2; 4401-74-5 | [1][3][4][5] |
| EC Number | 225-464-3 | [1][5] |
| PubChem CID | 20994 | [1] |
| UNII | TJR09610O7 | [1] |
| InChI | InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) | [1][6] |
| Canonical SMILES | C(=O)(N)N.OP(=O)(O)O | [1][6] |
| Synonyms | This compound salt, Carbamide phosphate, Urea orthophosphate | [3][5][6] |
Physicochemical Properties
This compound's physical and chemical characteristics make it suitable for a variety of applications. It is known for its high solubility and acidic nature in aqueous solutions.[2][3]
| Property | Value | Citation |
| Molecular Formula | CH₇N₂O₅P or CO(NH₂)₂·H₃PO₄ | [1][2][7] |
| Molar Mass | 158.05 g·mol⁻¹ | [1][2][5] |
| Appearance | White, odorless, colorless transparent prismatic crystal | [2][3][8] |
| Melting Point | 116–118 °C (decomposes) | [2][5] |
| Density | 1.74 - 1.768 g/cm³ | [3][7] |
| Solubility in Water | ~960 g/L at 20 °C | [2] |
| pH (1% aqueous solution) | 1.89 | [3] |
| NPK Formula | 17-44-0 | [1][2][8] |
Synthesis of this compound
The industrial production of this compound involves the exothermic reaction between urea and phosphoric acid.[9][10] Various methods exist, often utilizing different grades of phosphoric acid, including untreated wet-process phosphoric acid.[9][11][12] The general workflow involves reaction, crystallization, and recovery.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Wet-Process Phosphoric Acid
This protocol is based on a method for producing high-purity crystalline this compound from untreated industrial phosphoric acid.[9][11]
Materials and Equipment:
-
Solid urea (granular, 46% N)[9]
-
Untreated wet-process phosphoric acid (52-54% P₂O₅)[9]
-
Reaction vessel with stirring mechanism (e.g., magnetic stirrer) and heating capability
-
Buchner funnel and filter paper
-
Desiccator
-
Beakers and graduated cylinders
Procedure:
-
Reactant Preparation: Stoichiometric amounts of phosphoric acid and urea (1:1 molar ratio) are prepared.[11]
-
Reaction: The solid urea is mixed with the phosphoric acid in the reaction vessel under constant stirring (e.g., 150 rpm).[9]
-
Heating: The mixture is heated to accelerate the reaction, as the dissolution of urea can be slow. Optimal conditions have been identified as 50°C for a duration of 90 minutes.[9][11] The reaction is exothermic, so temperature control may be required.[9]
-
Crystallization: After the reaction is complete, the mixture is cooled to room temperature to allow for the precipitation of this compound crystals.[9]
-
Recovery: The formed crystals are separated from the residual liquor by filtration through a Buchner funnel.[11] The majority of impurities from the wet-process acid remain in the liquid phase.[9]
-
Drying: The recovered crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[11]
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as both phosphoric acid and this compound are corrosive.[2][4]
Analytical Methodologies
The quality and purity of synthesized this compound are assessed through various analytical techniques. These include methods to determine the concentration of the primary nutrients (nitrogen and phosphorus) and structural characterization.[10][13]
Caption: Analytical workflow for this compound quality control.
Experimental Protocol: Determination of Phosphate
This protocol describes the spectrophotometric determination of phosphate using the molybdenum blue method.[14]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Ascorbic acid solution (for reduction)
-
Sulfuric acid
-
Standard phosphate solution (e.g., from KH₂PO₄)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume in a volumetric flask.
-
Standard Curve: Prepare a series of standard phosphate solutions of known concentrations.
-
Color Development: a. To an aliquot of each standard and the sample solution, add ammonium molybdate solution in an acidic medium. b. Add ascorbic acid solution to reduce the resulting phosphomolybdate complex to the intensely colored molybdenum blue complex.
-
Measurement: Allow the color to develop fully. Measure the absorbance of each solution at approximately 710 nm using the spectrophotometer.[14]
-
Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the absorbance of the sample to determine its phosphate concentration from the curve.
Experimental Protocol: Determination of Urea Nitrogen
This protocol uses urease to liberate ammonia (B1221849) from urea, which is then quantified via distillation and titration.[15]
Materials and Equipment:
-
Kjeldahl digestion and distillation unit
-
800 mL Kjeldahl flasks
-
500 mL Erlenmeyer flasks
-
Analytical balance
-
Urease powder
-
Phosphate buffer solution (KH₂PO₄ and K₂HPO₄)[15]
-
Magnesium oxide (MgO)
-
2% Boric acid solution with indicator
-
Standardized sulfuric acid (e.g., 0.5 N)
Procedure:
-
Sample Preparation: Weigh 1-2 g of the this compound sample into an 800 mL Kjeldahl flask.[15]
-
Enzymatic Reaction: Add 0.25 g of urease and 10 mL of phosphate buffer to the flask. Add approximately 250-300 mL of water, stopper the flask, swirl to mix, and let it stand for 2 hours at room temperature to allow the urease to convert urea to ammonia.[15]
-
Distillation Setup: Place a 500 mL Erlenmeyer flask containing 100 mL of 2% boric acid solution under the condenser of the Kjeldahl unit, ensuring the delivery tube is submerged in the acid.
-
Liberation and Distillation: Add ≥ 2 g of MgO to the Kjeldahl flask to make the solution alkaline, which liberates the ammonia. Immediately connect the flask to the distillation unit. Distill approximately 100 mL of condensate into the boric acid solution.[15]
-
Titration: Titrate the ammonium borate (B1201080) formed in the receiving flask with standardized sulfuric acid to the endpoint (indicated by a color change, typically red).[15]
-
Calculation: The amount of urea nitrogen is calculated from the volume of sulfuric acid used. A separate analysis for ammoniacal nitrogen is needed, and that value is subtracted from the total to find the urea nitrogen content.[15]
Applications in Research and Industry
This compound is primarily used as a high-concentration nitrogen and phosphorus fertilizer.[3][8] Its acidic nature makes it particularly effective in improving nutrient availability in alkaline soils by lowering the pH in the root zone.[3][16]
-
Agriculture and Horticulture: It provides essential nutrients for root development, flowering, and overall plant growth.[8][17] It is highly water-soluble, making it suitable for fertigation and foliar applications without clogging irrigation systems.[2][8]
-
Flame Retardant: The compound has fire-retardant properties. When heated, it releases ammonia, which dilutes flammable gases and inhibits combustion.[2][8]
-
Industrial Applications: It is used in metal surface treatment, electroplating, and as a cleaning and descaling agent.[7][8] It can act as a corrosion inhibitor, pH regulator, and buffering agent in various industrial processes.[8]
-
Animal Feed: It serves as a feed additive for ruminants, providing both non-protein nitrogen and phosphorus.[3]
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling.
GHS Hazard Information
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Citation |
| Skin Corrosion/Irritation | 1 | GHS05: Corrosive | Danger | H314: Causes severe skin burns and eye damage | [1][4][18] |
| Serious Eye Damage/Eye Irritation | 1 | GHS05: Corrosive | Danger | H318: Causes serious eye damage | [18] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the substance.[18]
-
Handling: Avoid breathing dust. Use in a well-ventilated area.[18]
-
Storage: Store in a dry, well-ventilated place. Use approved packaging. Keep away from incompatible materials.
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4][18]
-
First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][18]
-
Spills: Use appropriate containers to avoid environmental contamination. Keep away from drains and surface water.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chematephosphates.com [chematephosphates.com]
- 4. valudor.com [valudor.com]
- 5. This compound | 4861-19-2 - BuyersGuideChem [buyersguidechem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. What is this compound UP - Properties & Specifications [china-phosphate.com]
- 8. kelewell.de [kelewell.de]
- 9. revues.imist.ma [revues.imist.ma]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdfa.ca.gov [cdfa.ca.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Advantages of this compound for Optimal Plant Growth [hhfertilizer.com]
- 18. chemos.de [chemos.de]
An In-depth Technical Guide to the Reaction of Urea and Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between urea (B33335) and phosphoric acid, with a focus on the synthesis, properties, and applications of the primary product, urea phosphate (B84403). This document details experimental methodologies, presents key quantitative data in a structured format, and illustrates the fundamental reaction pathway and experimental workflow.
Introduction
The reaction between urea and phosphoric acid is a straightforward acid-base reaction that results in the formation of a stable, crystalline adduct known as urea phosphate (CO(NH₂)₂·H₃PO₄).[1] This compound is a valuable source of both nitrogen and phosphorus, finding significant applications as a fertilizer in agriculture and as a flame retardant.[2][3] Its high solubility in water and the acidic nature of its solution make it particularly useful for specific applications in these fields.[1][4] This guide will delve into the technical details of this reaction, providing researchers and professionals with the necessary information for its study and application.
Reaction Mechanism and Stoichiometry
The reaction is an exothermic process where one mole of urea reacts with one mole of phosphoric acid to yield one mole of this compound.[2] The reaction can be represented by the following equation:
CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄
The formation of this compound is driven by the protonation of the carbonyl oxygen of urea by the acidic phosphoric acid, leading to the formation of a stable salt.
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for laboratory-scale synthesis.
Synthesis from Concentrated Phosphoric Acid
This method utilizes concentrated phosphoric acid and solid urea to produce crystalline this compound.
Materials:
-
Concentrated phosphoric acid (e.g., 85-92.5% H₃PO₄)[5]
-
Solid urea (prills or crystals)[5]
-
Reaction vessel (e.g., beaker or round-bottom flask)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating and cooling system (e.g., water bath, ice bath)
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying apparatus (e.g., desiccator or oven at low temperature)
Procedure:
-
Preheating Phosphoric Acid: Gently preheat the concentrated phosphoric acid to a temperature between 60°C and 90°C in the reaction vessel.[5] This step helps to initiate the exothermic reaction with solid urea.[5]
-
Addition of Urea: While stirring, slowly add a stoichiometric amount (1:1 molar ratio) of solid urea to the preheated phosphoric acid.[2][5]
-
Reaction and Cooling: The reaction is exothermic and will proceed rapidly.[5] It is crucial to control the temperature by vigorous cooling to maintain it around 85-90°C.[5]
-
Crystallization: As the reaction mixture cools, crystalline this compound will precipitate.[2] For complete crystallization, the mixture can be cooled to room temperature or in an ice bath.
-
Filtration: Separate the this compound crystals from the mother liquor by filtration using a Buchner funnel.[2]
-
Drying: Dry the crystals in a desiccator or in an oven at a temperature below 70°C to avoid melting and decomposition.[5]
Wet Process Synthesis
This method uses less concentrated, industrial-grade phosphoric acid.
Materials:
-
Industrial phosphoric acid (e.g., 52-54% P₂O₅)[2]
-
Solid urea (granular)[2]
-
Reaction vessel with stirring
-
Heating mantle
-
Filtration apparatus
-
Desiccator
Procedure:
-
Mixing Reactants: In a reaction vessel, mix stoichiometric amounts (1:1 molar ratio) of industrial phosphoric acid and solid urea in an aqueous solution with constant stirring (e.g., 150 rpm).[2]
-
Heating: Heat the mixture to accelerate the dissolution of urea and the reaction. Optimal conditions have been reported at 50°C for a duration of 90 minutes.[2]
-
Crystallization upon Cooling: After the reaction time, allow the mixture to cool to room temperature to precipitate the this compound crystals.[2]
-
Filtration: Filter the formed crystals from the residual liquor using a Buchner funnel.[2]
-
Drying: Dry the obtained crystals in a desiccator until a constant weight is achieved.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Chemical Composition and Properties
| Property | Value | Reference |
| Chemical Formula | CO(NH₂)₂·H₃PO₄ | [6] |
| Molar Mass | 158.05 g/mol | [7] |
| Nitrogen Content (N) | ~17.5% | [4] |
| Phosphorus Pentoxide (P₂O₅) Content | ~44% | [4] |
| NPK Formula | 17-44-0 | [1] |
| Appearance | White crystalline solid | [4] |
| pH (1% solution) | 1.6 - 2.4 | [4][6] |
| Solubility in Water | Highly soluble | [4] |
| Melting Point | ~117.5 °C (decomposes) | [8][9] |
Influence of Reaction Conditions on Product Purity
The purity of the final this compound product is influenced by the reaction conditions. The following table illustrates the effect of varying stoichiometric ratios and crystallization times on the final product composition when using purified wet-process phosphoric acid (PWPA) and industrial urea (IU).[10]
| PWPA:IU Ratio | Crystallization Time (min) | P₂O₅ (%) | Namide (%) |
| 1.5:1.0 | 60 | >44.7 | <17.4 |
| 1.0:1.0 | 60 | 44.7 | 17.4 |
| 1.0:1.5 | 60 | <44.7 | >17.4 |
| 1.0:1.0 | 30 | Variable | Variable |
| 1.0:1.0 | 90 | Stable | Stable |
| 1.0:1.0 | 120 | Stable | Stable |
Optimal conditions for high-quality this compound are highlighted in bold.[10]
Thermal Decomposition Data
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of this compound.
| Temperature Range (°C) | Weight Loss (%) | Observation | Reference |
| ~100 | ~1 | Elimination of adsorbed water | [11] |
| >117.5 | Significant | Melting and onset of decomposition | [8][9] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Relevance in Signaling Pathways
While the primary applications of the reaction between urea and phosphoric acid are industrial, the resulting product, this compound, and related reactions can have relevance in biological contexts, particularly in agriculture and potentially as a model for prebiotic chemistry.
-
Nutrient Signaling in Plants: As a highly soluble fertilizer, this compound provides readily available nitrogen and phosphorus to plants.[4] These nutrients are crucial components of signaling pathways that regulate plant growth, development, and stress responses. The acidic nature of this compound can also influence the availability of other micronutrients in the soil, indirectly affecting plant signaling.[4]
-
Urea-Assisted Phosphorylation: The reaction of urea with phosphates is a model for understanding prebiotic phosphorylation reactions. Research has shown that urea can assist in the phosphorylation of alcohols, a fundamental process in the formation of essential biomolecules like nucleotides.[3] While not a direct signaling pathway in the traditional sense, understanding these mechanisms is crucial for research into the origins of life and the synthesis of bioactive phosphorylated compounds.
Conclusion
The reaction of urea and phosphoric acid is a well-established and efficient method for producing this compound, a compound with significant industrial and agricultural importance. This technical guide has provided a detailed overview of the reaction, including experimental protocols, quantitative data, and visualizations to aid researchers and professionals in their work. The high purity and solubility of the product, coupled with the straightforward nature of the synthesis, ensure its continued relevance in various scientific and industrial fields. Further research may continue to explore its applications and optimize production processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. revues.imist.ma [revues.imist.ma]
- 3. researchgate.net [researchgate.net]
- 4. toros.com.tr [toros.com.tr]
- 5. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 6. eurosolids.com [eurosolids.com]
- 7. Urea phosphoric acid | CH7N2O5P | CID 20994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [chemister.ru]
- 9. 4861-19-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Urea Phosphate (UP): A Comprehensive Technical Guide to its NPK Formula, Composition, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of urea (B33335) phosphate (B84403) (UP), a high-purity, water-soluble fertilizer with significant applications in agriculture and potential relevance in various chemical synthesis processes. This document details its chemical composition, NPK formulation, physical and chemical properties, and provides a detailed experimental protocol for its synthesis, along with methods for its analysis.
Chemical Composition and NPK Formula
Urea phosphate is an adduct formed from a 1:1 molar ratio of urea and orthophosphoric acid.[1] Its typical NPK (Nitrogen-Phosphorus-Potassium) formula is 17-44-0 , signifying that it contains 17% nitrogen (N) by weight, 44% phosphorus pentoxide (P₂O₅) by weight, and 0% potassium (K).[1][2]
The chemical formula for this compound is CO(NH₂)₂·H₃PO₄ or CH₇N₂O₅P .[1] It is a white, odorless, crystalline solid that is highly soluble in water, producing a strongly acidic solution.[1][2] This acidity is a key characteristic, enhancing the availability of phosphorus in alkaline soils and helping to prevent the clogging of irrigation systems.[1][3]
Quantitative Composition
The elemental and oxide composition of a typical horticultural grade this compound is summarized in the table below.
| Component | Chemical Formula | Percentage (w/w) |
| Total Nitrogen (as N) | N | ~17-18% |
| Ureic Nitrogen | N-NH₂ | ~17-18% |
| Phosphorus Pentoxide | P₂O₅ | ~44% |
| Phosphorus (as P) | P | ~19.2% |
Note: The exact percentages can vary slightly between different commercial grades.[4][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the following table.
| Property | Value |
| Molecular Weight | 158.05 g/mol [1] |
| Appearance | White, odorless, crystalline solid[1][6] |
| Solubility in Water | Highly soluble (~960 g/L at 20°C)[1] |
| pH of Solution (1%) | ~2.0[6] |
| Melting Point | 116-118°C (decomposes)[1] |
| Moisture Content | < 0.5%[4] |
| Water Insoluble Content | < 0.1%[4][6] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound involves the reaction of urea with phosphoric acid. The following protocol is based on a wet synthesis method that yields high-purity crystalline this compound.[1][2]
Materials and Equipment
-
Urea (solid, granular)
-
Orthophosphoric Acid (H₃PO₄), merchant-grade (e.g., 52-54% P₂O₅)
-
Reaction vessel with a stirrer
-
Heating and cooling system
-
Buchner funnel and filter paper
-
Desiccator
Procedure
-
Reactant Preparation: Stoichiometric amounts of urea and phosphoric acid (1:1 molar ratio) are prepared.[1]
-
Reaction: The phosphoric acid is placed in the reaction vessel. The solid urea is then added to the acid under constant stirring (approximately 150 rpm).[1]
-
Heating: The mixture is heated to a temperature of 50°C to facilitate the dissolution of urea and accelerate the reaction.[1][2] The reaction is exothermic, so careful temperature control is necessary.[2]
-
Reaction Time: The reaction mixture is maintained at 50°C for a duration of 90 minutes to ensure the completion of the reaction.[1][2]
-
Crystallization: After the reaction period, the heating is stopped, and the mixture is allowed to cool to room temperature. This cooling process induces the precipitation of this compound crystals.[1][2]
-
Filtration: The crystallized this compound is separated from the residual mother liquor by filtration using a Buchner funnel.[1][2] The mother liquor will contain the majority of the impurities originally present in the wet-process phosphoric acid.[2][7]
-
Drying: The obtained this compound crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[1]
Process Optimization
Studies have shown that the optimal conditions for this wet synthesis process are a reaction temperature of 50°C and a duration of 90 minutes.[1][2] These conditions lead to a high yield of P₂O₅ in the final this compound product.[2]
Analytical Methods for Quality Control
To ensure the quality and purity of the synthesized this compound, various analytical methods can be employed.
| Analysis | Method | Description |
| Nitrogen Content | Kjeldahl Method | A standard method for the quantitative determination of nitrogen in chemical substances. |
| Phosphorus Content | Spectrophotometry | The concentration of P₂O₅ can be determined using spectrophotometric methods after appropriate sample preparation. |
| Impurity Analysis | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | This technique is used to determine the concentrations of metallic and other impurities in the final product and the residual liquor.[2] |
| Urea Content | Colorimetric or HPTLC-densitometry | These methods involve derivatization of urea with p-dimethylaminobenzaldehyde to form a colored compound that can be quantified.[8] |
Diagrams
This compound Synthesis Workflow
The following diagram illustrates the key stages in the wet synthesis of this compound.
Caption: Workflow for the wet synthesis of crystalline this compound.
Logical Relationship of Components
The following diagram illustrates the chemical relationship between the reactants and the final product.
Caption: Formation of this compound from its constituent molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. revues.imist.ma [revues.imist.ma]
- 3. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biospectra.us [biospectra.us]
- 6. researchgate.net [researchgate.net]
- 7. biolabo.fr [biolabo.fr]
- 8. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Urea Phosphate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of urea (B33335) phosphate (B84403) solutions. The information is curated for researchers, scientists, and drug development professionals to support formulation development, stability study design, and analytical method development.
Executive Summary
Urea phosphate, a salt formed from the reaction of urea and phosphoric acid, offers unique properties as a potential pharmaceutical excipient or active ingredient. Its acidic nature and high solubility in water make it an interesting candidate for various formulations. However, the inherent instability of urea in aqueous solutions necessitates a thorough understanding of the factors governing the stability of this compound solutions. This guide details the degradation pathways, factors influencing stability, and provides experimental protocols for comprehensive stability assessment.
Chemical Properties and Degradation Pathways
This compound (CH₇N₂O₅P) is an adduct of urea and phosphoric acid that freely dissociates in water.[1] The stability of the resulting solution is primarily dictated by the hydrolysis of urea.
Primary Degradation Pathway: Urea Hydrolysis
The principal degradation route for urea in aqueous solution is hydrolysis, which occurs in two main steps:
-
Decomposition to Ammonia (B1221849) and Isocyanic Acid: Urea slowly decomposes into ammonia (NH₃) and isocyanic acid (HNCO).
-
Hydrolysis of Isocyanic Acid: Isocyanic acid is then rapidly hydrolyzed to form another molecule of ammonia and carbon dioxide (CO₂).
The overall reaction is: CO(NH₂)₂ + H₂O → 2NH₃ + CO₂
This degradation is uncatalyzed and generally slow but can be influenced by several factors.[2]
Formation of Byproducts
Under certain conditions, particularly elevated temperatures, other degradation products can form:
-
Biuret: Formed from the condensation of urea and isocyanic acid. Biuret formation is a concern in high-temperature manufacturing or storage conditions.
-
Ammonium (B1175870) Carbamate: In solution, the ammonia and carbon dioxide produced can exist in equilibrium with ammonium carbamate.
Factors Influencing the Stability of this compound Solutions
The stability of this compound solutions is a multifactorial issue, with pH, temperature, and concentration being the most critical parameters.
Effect of pH
The pH of the solution is a dominant factor in the stability of urea. Urea is most stable in the pH range of 4 to 8.[3][4][5] this compound solutions are naturally acidic, with a 1% solution having a pH of approximately 1.6-2.4, which is outside this optimal stability range.[6] The acidic environment can influence the hydrolysis rate of isocyanate, a key intermediate in urea decomposition.[7]
Effect of Temperature
The rate of urea hydrolysis increases significantly with rising temperature.[3][8] Studies on urea solutions have demonstrated a clear correlation between increased temperature and a higher degradation rate across all pH values.[4] Therefore, storage of this compound solutions at elevated temperatures should be avoided to minimize degradation.
Effect of Concentration
The initial concentration of urea can also impact its degradation rate. In more concentrated solutions, the reverse reaction of urea formation from its degradation products can become a factor, leading to a decrease in the degradation rate over time.[3]
Photostability
Forced degradation studies are necessary to determine the susceptibility of this compound solutions to photodegradation. Standard ICH Q1B guidelines recommend exposure to a combination of UV and visible light to assess photostability.[9][10][11][12]
The following diagram illustrates the key factors influencing the stability of this compound solutions.
Caption: Factors Affecting this compound Solution Stability.
Quantitative Stability Data
While extensive quantitative data specifically for this compound solutions is limited in publicly available literature, studies on urea solutions with phosphate buffers provide valuable insights. The following tables summarize the stability of urea solutions under various conditions.
Table 1: Stability of 20% Nitrogen Urea Solutions with Phosphate Additives at 298.15 K over 150 Days
| Additive | Initial pH | Final pH | Change in pH (ΔpH) | Initial Conductivity (mS/cm) | Final Conductivity (mS/cm) |
| 3% NH₄H₂PO₄ | 5.85 | 7.13 | +1.28 | 15.2 | 18.5 |
| 3% (NH₄)₂SO₄ + 1.18% H₂SO₄ | 5.50 | 6.23 | +0.73 | 28.5 | 32.1 |
| 3% NH₄H₂PO₄ + 5.72% H₃PO₄ | 2.50 | 2.80 | +0.30 | 45.1 | 48.3 |
Data synthesized from a study on urea solutions with mineral acid and ammonium salt additives.[13]
Table 2: Stability of Urea Solutions at pH 11.5
| Storage Temperature | Duration | Urea Concentration (% of Initial) |
| Room Temperature (20-22°C) | 35 days | 97.5 ± 0.8% |
| 4°C | 35 days | 97.5 ± 1.4% |
| 4°C | 56 days | 88.1 - 95.9% |
Data from a study on electrochemically stabilized urea solutions.[14][15]
Experimental Protocols
To thoroughly assess the stability of a this compound solution, a series of experiments should be conducted. The following protocols provide a framework for these studies.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[16][17][18][19][20]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter, calibrated
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Protocol:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Repeat the experiment with 1 N HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Repeat the experiment with 1 N NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the this compound solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Withdraw samples at appropriate time points over a period of several days.
-
Store a control sample at the recommended storage temperature (e.g., 2-8°C).
-
-
Photodegradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.[9][10][11][12]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after the exposure period.
-
The following diagram outlines the workflow for forced degradation studies.
Caption: Forced Degradation Experimental Workflow.
Stability-Indicating HPLC-UV Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in this compound concentration and the formation of degradation products.
Objective: To develop and validate an HPLC-UV method capable of separating urea from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase:
-
A: 0.025 M Potassium Phosphate Monobasic buffer, pH adjusted to 2.9.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient can be optimized to separate polar degradation products from the urea peak.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 200-210 nm for urea. A photodiode array (PDA) detector is recommended to monitor for impurities at other wavelengths.
-
Column Temperature: Ambient or controlled at 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Analysis of Specific Degradation Products
Ammonia Determination: Ammonia, a primary degradation product, can be quantified using various methods, including ion chromatography, enzymatic assays, or colorimetric methods such as the indophenol (B113434) blue method.[21]
Biuret Determination: Biuret, a potential high-temperature degradation product, can be determined by spectrophotometry or a dedicated HPLC method.[21][22][23][24] A common spectrophotometric method involves the formation of a colored complex with copper(II) ions in an alkaline medium, with absorbance measured around 540-550 nm.
Compatibility with Pharmaceutical Excipients
The compatibility of this compound with common pharmaceutical excipients should be evaluated during formulation development. Potential interactions could alter the stability of the drug product.
Common Excipient Categories to Consider:
-
Fillers/Diluents: Lactose, microcrystalline cellulose, calcium phosphate.[25]
-
Binders: Povidone, starch.
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Lubricants: Magnesium stearate.
-
Buffering Agents: Citrate, acetate (B1210297) buffers (note: this compound is itself acidic).
-
Preservatives: Parabens, benzalkonium chloride.
-
Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT).[26]
Compatibility studies typically involve preparing binary mixtures of this compound and the excipient, storing them under accelerated conditions (e.g., 40°C/75% RH), and analyzing for any physical or chemical changes over time.
Conclusion
The stability of this compound solutions is a complex interplay of pH, temperature, concentration, and light exposure. While inherently acidic, which places it outside the optimal pH stability range for urea, the presence of phosphate may offer some stabilizing effects. A thorough understanding of these factors, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful development of stable and effective pharmaceutical formulations containing this compound. The use of validated stability-indicating analytical methods is paramount to ensure the quality, safety, and efficacy of the final drug product.
References
- 1. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 2. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume 65 No 3 page 187 [library.scconline.org]
- 5. researchgate.net [researchgate.net]
- 6. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. iagim.org [iagim.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. q1scientific.com [q1scientific.com]
- 12. database.ich.org [database.ich.org]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. Simultaneous Urea and Phosphate Recovery from Synthetic Urine by Electrochemical Stabilization | MDPI [mdpi.com]
- 15. Simultaneous Urea and Phosphate Recovery from Synthetic Urine by Electrochemical Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. sgs.com [sgs.com]
- 19. pharmadekho.com [pharmadekho.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 22. researchopenworld.com [researchopenworld.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. researchgate.net [researchgate.net]
- 25. ams.usda.gov [ams.usda.gov]
- 26. ptacts.uspto.gov [ptacts.uspto.gov]
The Discovery and History of Urea Phosphate: A Technical Guide
Abstract
Urea (B33335) phosphate (B84403), a compound formed from the stoichiometric reaction of urea and phosphoric acid, has a rich history intertwined with the development of synthetic chemistry and modern agriculture. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones in the understanding and production of urea phosphate. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this important chemical compound. This document details the historical context of its constituent components, the first documented syntheses, and the evolution of its production methods. Furthermore, it presents key quantitative data, detailed experimental protocols from foundational literature, and visualizations of its synthesis and applications.
Introduction
This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid that has garnered significant industrial importance, primarily as a high-efficiency fertilizer. Its utility, however, extends to various other applications, including as a flame retardant, a cleaning agent, and a pH regulator in various industrial processes. The history of this compound is not the story of a single "eureka" moment but rather a gradual convergence of the discoveries of its constituent parts and the subsequent recognition of their valuable combined properties. This guide traces this historical trajectory, providing a detailed technical overview for the scientific community.
The Precursors: Discovery of Urea and Phosphoric Acid
The journey to this compound begins with the independent discovery of its two fundamental components: urea and phosphoric acid.
The Isolation of Urea
Urea was first isolated from urine in 1773 by the French chemist Hilaire Rouelle. This discovery was a significant step in the nascent field of organic chemistry, demonstrating that specific chemical compounds could be isolated from biological sources. However, it was the German chemist Friedrich Wöhler who, in 1828, revolutionized the scientific understanding of chemistry by synthesizing urea from inorganic starting materials, specifically by heating ammonium (B1175870) cyanate. This landmark experiment is widely considered the dawn of modern organic chemistry, as it dismantled the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.
The Preparation of Phosphoric Acid
Phosphoric acid also has a long history, with its preparation first described by the Swedish-German pharmaceutical chemist Carl Wilhelm Scheele in 1770. He produced phosphoric acid by treating bone ash (primarily calcium phosphate) with nitric acid. This discovery laid the groundwork for the future availability of one of the key reactants for this compound synthesis.
The Genesis of this compound: First Documented Syntheses
While the exact first laboratory synthesis of this compound by an individual researcher remains somewhat obscure in the available historical records, its emergence as a compound of industrial interest is well-documented through early 20th-century patents. These documents provide the first detailed descriptions of its preparation and proposed applications.
The First Commercial Mention: German Patent of 1914
The earliest documented commercial interest in this compound appears in a German patent (No. 286,491) granted to Badische Anilin and Soda-Fabrik in 1914. This patent described the reaction of one mole of urea with one mole of a 50% phosphoric acid solution. The process involved cooling the resulting solution to crystallize the this compound, which was then separated from the mother liquor. The primary application cited in this patent was its use as a fertilizer.
Early Detailed Synthesis: The Fuller and Braham U.S. Patent of 1921
A more detailed early description of this compound synthesis is found in U.S. Patent No. 1,440,056, filed in 1921 by Clarkson Fuller and Joseph M. Braham. Their work aimed to develop a simple, cheap, and efficient method for producing this compound with high yields for use as a fertilizer. They systematically investigated the reaction conditions, noting the critical role of phosphoric acid concentration in achieving successful crystallization.
Quantitative Data
The physical and chemical properties of this compound have been well-characterized over the years. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CO(NH₂)₂·H₃PO₄ (or CH₇N₂O₅P) | |
| Molar Mass | 158.05 g/mol | |
| Appearance | White, odorless, crystalline solid | |
| Melting Point | 116–118 °C (decomposes) | |
| Density | 1.74 g/cm³ | |
| Solubility in Water | Approx. 960 g/L at 20 °C | |
| pH of 1% Aqueous Solution | 1.89 | |
| NPK Composition | 17-44-0 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, drawing from both historical and modern procedures.
Historical Synthesis Protocol (Based on Fuller and Braham, 1921)
This protocol is a reconstruction based on the descriptions provided in U.S. Patent 1,440,056.
Objective: To synthesize this compound from urea and phosphoric acid.
Materials:
-
Urea
-
Phosphoric acid solution (63% by weight)
-
Crystallization vessel
-
Heating apparatus
-
Cooling bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying apparatus
Procedure:
-
In a suitable vessel, combine 159 grams of a 63% phosphoric acid solution with 114 grams of urea. This corresponds to an approximate molar ratio of 2 moles of urea to 1 mole of phosphoric acid.
-
Heat the mixture to 80 °C to ensure the complete dissolution of the urea.
-
Once a clear solution is obtained, cool the vessel to approximately 20 °C in a cooling bath to induce crystallization.
-
If crystallization does not occur spontaneously, "seed" the solution by adding a few small crystals of previously prepared this compound to initiate the crystallization process.
-
Allow the crystallization to proceed until a significant amount of solid has formed.
-
Separate the solid this compound from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining impurities.
-
Dry the purified this compound crystals.
Expected Yield: The patent reports a yield of 80 grams of this compound under these conditions.
Modern Laboratory Synthesis Protocol
This protocol is a generalized modern procedure for the laboratory-scale synthesis of this compound.
Objective: To prepare high-purity crystalline this compound.
Materials:
-
Urea (analytical grade)
-
Orthophosphoric acid (85% solution, analytical grade)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Beaker or flask
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Oven
Procedure:
-
Calculate the equimolar amounts of urea and phosphoric acid required. For example, to synthesize approximately 15.8 g of this compound, use 6.0 g of urea and 9.8 g of 85% orthophosphoric acid.
-
Dissolve the urea in a minimal amount of warm distilled water in a beaker with gentle stirring.
-
Slowly add the orthophosphoric acid to the urea solution while continuously stirring. The reaction is exothermic, so the addition should be controlled to prevent excessive heating.
-
Once the addition is complete, continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.
-
Cool the beaker in an ice bath to induce crystallization.
-
Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials.
-
Dry the crystals in an oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Industrial Applications of this compound
This diagram illustrates the logical relationships between the properties of this compound and its primary industrial applications.
Caption: Relationship between this compound's properties and its applications.
Biochemical and Physiological Considerations
While the primary applications of this compound are industrial, its constituent components, urea and phosphate, are central to numerous biological processes. Urea is the primary nitrogenous waste product in mammals, synthesized in the liver via the urea cycle. Phosphate is an essential component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.
To date, there is no significant body of research indicating a direct role for the this compound compound itself in specific signaling pathways within drug development contexts. Its physiological effects are largely attributed to its dissociation into urea and phosphoric acid upon entering an aqueous environment. The high acidity of this compound solutions can have localized effects on pH, which could influence biological systems, but this is a general property of acids rather than a specific signaling function.
Conclusion
The history of this compound is a compelling example of how fundamental chemical discoveries can lead to the development of compounds with significant industrial and agricultural impact. From the initial isolation of urea and phosphoric acid to the early 20th-century patents that detailed its synthesis for use as a fertilizer, the trajectory of this compound highlights the interplay between scientific advancement and practical application. This technical guide has provided a comprehensive overview of this history, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, to serve as a valuable resource for the scientific and research communities. The continued importance of this compound in agriculture and industry underscores the enduring legacy of the foundational chemical research that led to its discovery and development.
Dissociation of Urea Phosphate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) phosphate (B84403), a salt formed from the reaction of urea and phosphoric acid, is a compound of interest in various fields, including agriculture as a fertilizer and in pharmaceutical formulations. Its behavior in aqueous solution is critical to its application and efficacy. When dissolved in water, urea phosphate freely dissociates into its constituent molecules: urea and phosphoric acid.[1] The resulting solution is strongly acidic due to the dissociation of phosphoric acid.[1] This technical guide provides an in-depth analysis of the dissociation of this compound in aqueous solution, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying processes.
Dissociation Equilibrium and Thermodynamics
This compound (CO(NH₂)₂·H₃PO₄) is a 1:1 adduct of urea and phosphoric acid.[1] In an aqueous environment, it readily dissociates, establishing an equilibrium between the undissociated this compound and its components, urea and phosphoric acid. The phosphoric acid then undergoes its characteristic stepwise dissociation.
The overall dissociation process can be represented as follows:
CO(NH₂)₂·H₃PO₄(s) ⇌ CO(NH₂)₂(aq) + H₃PO₄(aq)
Subsequently, the phosphoric acid dissociates in three steps:
-
H₃PO₄(aq) + H₂O(l) ⇌ H₃O⁺(aq) + H₂PO₄⁻(aq)
-
H₂PO₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HPO₄²⁻(aq)
-
HPO₄²⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + PO₄³⁻(aq)
The degree of dissociation of this compound is dependent on the concentration of the solution. As the molality of the this compound solution increases, the degree of dissociation decreases.[2][3] This is consistent with Le Chatelier's principle, where an increase in the concentration of products (urea and phosphoric acid) shifts the equilibrium towards the reactants (undissociated this compound).
Thermodynamic Data
The dissolution of this compound in water is an endothermic process.[2] The thermodynamic parameters associated with this process provide insight into the spontaneity and energy changes involved.
| Parameter | Value | Reference |
| Enthalpy of Dissolution (ΔH°sol) | +33.755 ± 0.65 kJ/mol | [2] |
| Activation Energy of Dissolution (Ea) | 16.7 ± 2.7 kJ/mol | [2] |
Dissociation Data
The extent of this compound dissociation has been studied across a range of concentrations.
| Molality of this compound (mol/kg) | Degree of Dissociation (%) | Reference |
| 0.02 | 74 | [2][3] |
| 1 | 42 | [2][3] |
The pKa values of phosphoric acid are crucial for understanding the pH and buffering capacity of a this compound solution.
| Dissociation Step | pKa at 25°C |
| pKa₁ | 2.15 |
| pKa₂ | 7.20 |
| pKa₃ | 12.35 |
Experimental Protocols
Several experimental techniques can be employed to study the dissociation of this compound in aqueous solution. Below are detailed protocols for key experiments.
Potentiometric Titration for Apparent pKa Determination
This method allows for the determination of the apparent acid dissociation constants (pKa) of phosphoric acid in the presence of urea.
Objective: To determine the pKa values of phosphoric acid in a this compound solution.
Materials:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a this compound solution of known concentration (e.g., 0.1 M) by dissolving a precise amount of this compound in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and ensure the bulb is fully submerged.
-
Begin stirring the solution at a constant, moderate speed.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, passing through at least two equivalence points.
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence points from the points of steepest inflection on the curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be the pH at half the volume of the first equivalence point, and the second pKa (pKa₂) will be the pH at the midpoint between the first and second equivalence points.
Conductivity Measurement to Determine the Degree of Dissociation
This protocol measures the electrical conductivity of this compound solutions at different concentrations to infer the degree of dissociation.
Objective: To determine the degree of dissociation of this compound as a function of concentration.
Materials:
-
This compound
-
Deionized water
-
Conductivity meter with a calibrated probe
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of this compound solutions of varying concentrations (e.g., from 0.01 M to 1.0 M) by accurately weighing the solute and dissolving it in deionized water using volumetric flasks.
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard conductivity solutions.
-
For each concentration, pour a sample of the solution into a clean beaker with a magnetic stir bar.
-
Immerse the conductivity probe into the solution, ensuring the electrodes are fully covered.
-
Stir the solution gently to ensure homogeneity.
-
Record the conductivity reading once it has stabilized. Measure the temperature of the solution as conductivity is temperature-dependent.
-
To calculate the degree of dissociation (α), the molar conductivity (Λ) at each concentration and the molar conductivity at infinite dilution (Λ₀) are needed.
-
The degree of dissociation can be estimated using the formula: α = Λ / Λ₀.
-
Λ₀ can be determined by extrapolating a plot of molar conductivity versus the square root of concentration to zero concentration.
Calorimetric Measurement of Enthalpy of Dissolution
This experiment determines the heat change associated with the dissolution of this compound in water.
Objective: To measure the enthalpy of dissolution of this compound.
Materials:
-
This compound
-
Deionized water
-
Isothermal or adiabatic solution calorimeter
-
Precision balance
-
Temperature probe
Procedure:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Add a precisely known volume or mass of deionized water to the calorimeter vessel.
-
Allow the water to reach thermal equilibrium and record the initial temperature (T₁).
-
Accurately weigh a small amount of this compound.
-
Add the weighed this compound to the water in the calorimeter and initiate the dissolution process (e.g., by breaking an ampoule or starting a stirrer).
-
Monitor and record the temperature of the solution over time until a stable final temperature (T₂) is reached.
-
The heat change (q) for the dissolution process can be calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and its contents, and ΔT is the change in temperature (T₂ - T₁).
-
The molar enthalpy of dissolution (ΔH_sol) is then calculated by dividing the heat change by the number of moles of this compound dissolved.
Visualizations
Dissociation Pathway of this compound
Caption: Dissociation pathway of this compound in aqueous solution.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining apparent pKa by potentiometric titration.
References
An In-depth Technical Guide to the Thermodynamic Properties of Urea Phosphate Dissolution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties governing the dissolution of urea (B33335) phosphate (B84403) in aqueous solutions. The information contained herein is intended to support research, development, and formulation activities where a thorough understanding of the energetic changes associated with dissolving this compound is critical. This document details the key thermodynamic parameters, outlines the experimental protocols for their determination, and presents logical workflows to guide experimental design.
Thermodynamic Properties of Urea Phosphate Dissolution
| Thermodynamic Parameter | Symbol | Value (kJ/mol) |
| Enthalpy of Dissolution | ΔH°sol | 33.755 ± 0.65[1][2] |
| Gibbs Free Energy of Dissolution | ΔG°sol | To be determined experimentally |
| Entropy of Dissolution | ΔS°sol | To be determined experimentally |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the enthalpy, Gibbs free energy, and entropy of this compound dissolution.
Determination of Enthalpy of Dissolution (ΔH°sol) by Solution Calorimetry
The enthalpy of dissolution of this compound can be precisely measured using solution calorimetry. A Calvet-type microcalorimeter is particularly well-suited for this purpose due to its high sensitivity and accuracy.[1][2]
Principle: Solution calorimetry measures the heat absorbed or released when a solute dissolves in a solvent. For an endothermic process like the dissolution of this compound, the calorimeter measures the heat flow from the surroundings into the solution, which corresponds to the enthalpy change of the dissolution.
Apparatus:
-
Calvet-type microcalorimeter
-
Analytical balance
-
Sample vials
-
Solvent (deionized water)
-
This compound crystals
Procedure:
-
Calibration: Calibrate the microcalorimeter using a standard with a known enthalpy of solution, such as potassium chloride (KCl).
-
Sample Preparation: Accurately weigh a small amount of dried this compound crystals (e.g., 5-10 mg) into a sample vial.
-
Solvent Preparation: Add a precise volume of deionized water to the calorimetric cell.
-
Thermal Equilibrium: Allow the calorimeter to reach thermal equilibrium at the desired temperature (e.g., 298.15 K).
-
Initiation of Dissolution: Introduce the sample vial containing this compound into the calorimetric cell, allowing the this compound to dissolve in the water.
-
Data Acquisition: Record the heat flow as a function of time until the dissolution process is complete and the thermal baseline is re-established.
-
Data Analysis: Integrate the heat flow curve to determine the total heat absorbed during the dissolution (q). The enthalpy of dissolution (ΔH°sol) is then calculated by dividing the heat absorbed by the number of moles of this compound dissolved.
Determination of Gibbs Free Energy of Dissolution (ΔG°sol)
The Gibbs free energy of dissolution can be determined by measuring the solubility of this compound to calculate the equilibrium constant (K) for the dissolution process.
Principle: The standard Gibbs free energy of dissolution is related to the equilibrium constant (K) by the following equation: ΔG°sol = -RTlnK where R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature in Kelvin. For the dissolution of a salt, the equilibrium constant is the solubility product constant (Ksp).
Apparatus:
-
Constant temperature water bath or incubator
-
Beakers or flasks
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical technique for determining the concentration of phosphate or urea in solution (e.g., ion chromatography, UV-Vis spectrophotometry)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a beaker or flask.
-
Equilibration: Place the beaker in a constant temperature bath and stir the solution for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring that no undissolved solid is collected. It is advisable to filter the sample using a syringe filter that has been pre-equilibrated at the same temperature.
-
Concentration Analysis: Determine the concentration of the dissolved this compound in the saturated solution using a suitable analytical method.
-
Calculation of Ksp: The dissolution of this compound can be represented as: CO(NH2)2·H3PO4 (s) ⇌ CO(NH2)2 (aq) + H3PO4 (aq) The solubility product constant (Ksp) is given by: Ksp = [CO(NH2)2][H3PO4] Assuming a 1:1 stoichiometry of dissolution, the concentration of urea and phosphoric acid will be equal to the molar solubility (S) of this compound. Therefore, Ksp = S2.
-
Calculation of ΔG°sol: Use the calculated Ksp to determine the standard Gibbs free energy of dissolution using the equation ΔG°sol = -RTln(Ksp).
Determination of Entropy of Dissolution (ΔS°sol)
Once the enthalpy and Gibbs free energy of dissolution have been experimentally determined, the entropy of dissolution can be calculated using the Gibbs-Helmholtz equation.
Principle: The Gibbs-Helmholtz equation relates the Gibbs free energy, enthalpy, and entropy of a process: ΔG°sol = ΔH°sol - TΔS°sol Rearranging this equation allows for the calculation of the entropy of dissolution: ΔS°sol = (ΔH°sol - ΔG°sol) / T
Procedure:
-
Use the experimentally determined value for the enthalpy of dissolution (ΔH°sol) from solution calorimetry (Section 2.1).
-
Use the experimentally determined value for the Gibbs free energy of dissolution (ΔG°sol) from solubility studies (Section 2.2).
-
Ensure that both ΔH°sol and ΔG°sol are in consistent units (e.g., J/mol).
-
Use the absolute temperature (in Kelvin) at which the experiments were conducted.
-
Calculate the entropy of dissolution (ΔS°sol) using the rearranged Gibbs-Helmholtz equation.
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows for determining the thermodynamic properties of this compound dissolution.
Caption: Logical workflow for determining the thermodynamic properties of this compound dissolution.
Caption: Experimental workflow for solution calorimetry to determine the enthalpy of dissolution.
References
Methodological & Application
Application Notes and Protocols for Urea Phosphate as a Fertilizer in Alkaline Soils
1.0 Introduction
Alkaline soils, characterized by a pH greater than 7.5, present significant challenges for crop production. The high pH leads to the fixation of essential nutrients, particularly phosphorus (P), which reacts with calcium and magnesium to form insoluble compounds, rendering it unavailable for plant uptake.[1] Similarly, the availability of micronutrients like iron and zinc is drastically reduced.[2] Urea (B33335) phosphate (B84403) (UP), with the chemical formula CO(NH₂)₂·H₃PO₄, is a crystalline, water-soluble fertilizer containing both nitrogen (17-17.5%) and phosphorus (44% P₂O₅).[3] Its highly acidic nature (pH of a 1% solution is approximately 2.0) makes it an effective amendment for improving nutrient availability and crop performance in alkaline and calcareous soils.[3][4] These notes provide detailed data and protocols for researchers and scientists on the application and evaluation of urea phosphate in such challenging soil environments.
2.0 Mechanism of Action in Alkaline Soils
Upon application, this compound dissolves in the soil solution and releases phosphoric acid (H₃PO₄). This acidifies the immediate soil environment (microsphere) around the fertilizer granule. The decrease in pH has two primary benefits:
-
Increased Phosphorus Availability : The localized acidic zone dissolves insoluble calcium and magnesium phosphates, releasing phosphate ions (H₂PO₄⁻, HPO₄²⁻) that are readily available for plant roots to absorb.[5] This mechanism counters the phosphorus fixation typical of high-pH soils.[4]
-
Enhanced Micronutrient Uptake : The reduction in soil pH increases the solubility and availability of essential micronutrients such as iron (Fe), manganese (Mn), and zinc (Zn).[1]
The urea component undergoes hydrolysis, catalyzed by the soil enzyme urease, to form ammonium (B1175870) (NH₄⁺).[6] This process temporarily increases pH, but the initial strong acidic effect of the phosphate component dominates, making UP a potent acidifying fertilizer.[7]
References
- 1. tfi.org [tfi.org]
- 2. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 3. toros.com.tr [toros.com.tr]
- 4. Potassium Chloride-Modified this compound with Response Surface Optimization and Its Application Effect on Maize in Saline-Alkali Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Agronomy eUpdate March 10th, 2022 : Issue 896 [eupdate.agronomy.ksu.edu]
- 7. set.adelaide.edu.au [set.adelaide.edu.au]
Urea Phosphate as a Feed Additive for Ruminants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Urea (B33335) phosphate (B84403) is a feed additive that serves as a source of both non-protein nitrogen (NPN) and phosphorus for ruminants. Its unique chemical structure offers potential advantages over traditional urea and phosphorus supplements by providing a more stable and potentially safer source of these essential nutrients. This document provides detailed application notes and protocols for researchers and professionals interested in evaluating the efficacy and mechanisms of action of urea phosphate in ruminant nutrition.
This compound enhances rumen bacterial fermentation by supplying both nitrogen and phosphorus, which are crucial for microbial growth and activity.[1] This can lead to improved nutrient utilization and animal performance, particularly when diets are deficient in these elements.[1] Unlike conventional urea, this compound is more stable in the rumen and is not rapidly broken down by the enzyme urease.[1] This slower release of ammonia (B1221849) helps to prevent the rapid spike in rumen ammonia and pH that can lead to toxicity, making it a safer alternative for NPN supplementation.[1]
Data Presentation
The following tables summarize quantitative data from studies evaluating the effects of urea and phosphorus supplementation on ruminant performance and rumen fermentation parameters. While direct data for this compound is limited in publicly available literature, the data for combined urea and phosphorus supplementation serves as a valuable proxy.
Table 1: Effect of Urea and Phosphorus Supplementation on Milk Yield and Composition in Lactating Bunaji Cows
| Parameter | Negative Control (NC) | Positive Control (PC) | Urea (U) | Phosphorus (P) | Urea + Phosphorus (U+P) |
| Daily Milk Yield (L) | - | - | - | 0.82 | 1.64 |
| Total Solids (%) | - | - | - | - | - |
| Protein (%) | - | 3.0±0.07 | - | - | 2.8±0.14 |
| Fat (%) | 3.3±0.11 | 2.3±0.29 | - | - | - |
| Ash (%) | 0.78±0.02 | 0.65±0.04 | - | - | - |
| Solids-Non-Fat (SNF) (%) | - | - | 21.9±0.23 | - | 25.3±1.06 |
Data adapted from a study on lactating Bunaji cows. The "Urea + Phosphorus" group provides insight into the potential effects of this compound. A significant increase in milk yield was observed in the U+P group.[2][3]
Table 2: Influence of Urea Supplementation on Rumen Fermentation in Sheep (Meta-analysis)
| Parameter | Unit | Control | Urea Supplemented | p-value |
| Rumen pH | - | - | Increased | 0.008 |
| Total VFA | mmol/L | - | No significant change | 0.242 |
| Butyrate (C4) proportion | % of total VFA | - | Increased | 0.033 |
| iso-Butyrate (iso-C4) proportion | % of total VFA | - | Decreased | 0.006 |
| Ammonia-N (NH3-N) | mg/dL | - | Increased | 0.012 |
| Methane (CH4) production | - | - | Tended to increase | <0.001 |
This meta-analysis highlights the general effects of urea on rumen fermentation. This compound, with its slower ammonia release, may modulate these effects.[4][5]
Table 3: Effect of Urea Supplementation on Nutrient Intake and Digestibility in Sheep (Meta-analysis)
| Parameter | Unit | Control | Urea Supplemented | p-value |
| Dry Matter Intake (DMI) | g/day | - | Increased | 0.004 |
| Crude Protein (CP) Intake | g/day | - | Increased | 0.001 |
| Dry Matter Digestibility (DMD) | % | - | Increased | <0.01 |
| Crude Protein Digestibility (CPD) | % | - | Increased | <0.01 |
Increased intake and digestibility are key benefits of providing adequate rumen degradable nitrogen.[4][5]
Table 4: Effect of Urea Supplementation on Performance in Sheep (Meta-analysis)
| Parameter | Unit | Control | Urea Supplemented | p-value |
| Average Daily Gain (ADG) | g/day | - | Increased | 0.024 |
| Hot Carcass Weight (%) | % | - | Decreased | 0.017 |
The meta-analysis suggests that while urea supplementation can improve growth rates, it may have an impact on carcass composition.[4]
Experimental Protocols
Protocol 1: In Vivo Ruminant Nutrition Trial to Evaluate this compound
Objective: To determine the effects of dietary this compound supplementation on feed intake, nutrient digestibility, and production performance (e.g., weight gain in beef cattle or milk yield in dairy cows) compared to control and other nitrogen and phosphorus sources.
1. Animal Selection and Housing:
- Select a homogenous group of ruminants (e.g., 24 Holstein steers, average body weight 300 ± 15 kg).
- Individually house animals in tie-stalls or metabolic crates to allow for accurate measurement of individual feed intake and total fecal and urine collection.
- Provide ad libitum access to fresh water.
2. Experimental Design and Diets:
- Employ a randomized complete block design.
- Formulate a basal diet to be slightly deficient in nitrogen and phosphorus.
- Create isonitrogenous and isophosphoric dietary treatments:
- CON: Basal diet (negative control).
- UP: Basal diet + this compound.
- U: Basal diet + Urea + Dicalcium Phosphate.
- SBP: Basal diet + Soybean Meal (positive control).
- The experimental period should consist of a 14-day adaptation period followed by a 7-day collection period.
3. Data and Sample Collection:
- Feed Intake: Record daily feed offered and refused for each animal.
- Feces and Urine Collection: During the collection period, perform total collection of feces and urine. Subsample and store frozen for later analysis.
- Body Weight: Record animal body weights at the beginning and end of the experimental period.
- Milk Production (for dairy trials): Record daily milk yield and collect milk samples for composition analysis (fat, protein, lactose, urea nitrogen).
4. Laboratory Analysis:
- Feed, Refusals, and Feces: Analyze for dry matter (DM), crude protein (CP), neutral detergent fiber (NDF), acid detergent fiber (ADF), and phosphorus content.
- Urine: Analyze for total nitrogen content.
- Nutrient Digestibility: Calculate the apparent total tract digestibility of DM, CP, NDF, and ADF.
5. Statistical Analysis:
- Analyze data using the MIXED procedure of SAS or a similar statistical software, with treatment as a fixed effect and block as a random effect.
Protocol 2: Rumen Fluid Collection and Analysis for Fermentation Parameters
Objective: To assess the impact of this compound on rumen fermentation by measuring pH, volatile fatty acid (VFA) concentrations, and ammonia-nitrogen concentration.
1. Animal Preparation:
- Use ruminally cannulated animals (e.g., fistulated steers or sheep) to allow for direct access to the rumen contents.
2. Rumen Fluid Collection:
- Collect rumen fluid samples at various time points post-feeding (e.g., 0, 2, 4, 6, and 8 hours).
- Collect approximately 200 mL of rumen fluid from different locations within the rumen and strain through four layers of cheesecloth.
3. Sample Processing and Analysis:
- pH: Measure the pH of the strained rumen fluid immediately using a calibrated pH meter.
- Ammonia-Nitrogen:
- Take a subsample of the strained rumen fluid and mix with 0.1 N HCl to stop microbial activity.
- Centrifuge the sample to remove feed particles and bacteria.
- Analyze the supernatant for ammonia-nitrogen concentration using a colorimetric method.[6]
- Volatile Fatty Acids (VFAs):
- Take a subsample of the strained rumen fluid and mix with metaphosphoric acid.
- Centrifuge the sample.
- Analyze the supernatant for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.[7][8]
4. Statistical Analysis:
- Analyze repeated measures data using appropriate statistical models to evaluate the effects of treatment, time, and their interaction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Metabolism in the Rumen.
Caption: In Vivo Ruminant Nutrition Trial Workflow.
Caption: Rumen Fluid Analysis Workflow.
References
- 1. This compound enhances rumen bacterial fermentation [watersupp.com]
- 2. njap.org.ng [njap.org.ng]
- 3. njap.org.ng [njap.org.ng]
- 4. Effects of urea supplementation on ruminal fermentation characteristics, nutrient intake, digestibility, and performance in sheep: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. ndsu.edu [ndsu.edu]
- 7. ndsu.edu [ndsu.edu]
- 8. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
Foliar Application of Urea Phosphate on Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) phosphate (B84403) (UP) is a crystalline fertilizer produced by reacting urea with phosphoric acid, resulting in a product with the typical NPK (Nitrogen-Phosphorus-Potassium) formula of 17-44-0.[1] It is highly soluble in water, making it suitable for both fertigation and foliar application.[1] Foliar feeding is a method of applying liquid fertilizer directly to the leaves of plants.[2] This technique allows for rapid nutrient absorption and can be particularly effective in correcting nutrient deficiencies quickly or supplementing soil fertilization during critical growth stages when nutrient demand is high.[2][3]
Urea phosphate provides both nitrogen and phosphorus, two essential macronutrients for plant growth. Nitrogen is a crucial component of chlorophyll (B73375) and is vital for photosynthesis, while phosphorus plays a key role in root development, flowering, and fruit production.[3] The foliar application of this compound can bypass soil-related issues that may limit nutrient uptake, such as unfavorable pH or fixation of phosphorus in the soil.[4]
These application notes provide a comprehensive overview of the foliar application of this compound on various crops, including detailed experimental protocols for research purposes, quantitative data on application rates and their effects, and diagrams of experimental workflows and relevant signaling pathways.
Data Presentation: Application Rates and Crop Responses
The following tables summarize quantitative data from various studies on the foliar application of urea and this compound on different crops.
Table 1: Foliar Application of Urea/Urea Phosphate on Wheat
| Crop | Fertilizer | Concentration/Rate | Application Timing | Key Findings |
| Wheat | Urea | 4% solution | Tillering, stem elongation, and boot stage | Increased grain yield by 32%. Higher concentrations led to a decline in yield, likely due to toxicity. |
| Wheat | Urea | 6% solution | Heading stage | Effective in improving quantitative and qualitative traits.[5] |
| Wheat | Urea | 1% and 2% solutions | Tillering, jointing, and booting stages | 1% urea spray along with a basal nitrogen application enhanced yield and yield components. 2% urea spray resulted in the maximum number of effective tillers, spikelets per spike, grains per spike, and grain yield.[6] |
| Wheat | Urea | 2.5% solution (10 kg N/fad) + 60 kg N/fad soil application | Tillering and booting stage | Increased plant height, number of tillers, dry weight, and yields compared to the recommended soil application alone.[7] |
Table 2: Foliar Application of Urea/Urea Phosphate on Cotton
| Crop | Fertilizer | Concentration/Rate | Application Timing | Key Findings |
| Cotton | Urea | 4.5 lbs of nitrogen/acre in at least 5 gallons of water | Peak bloom (first 4 weeks of bloom) | Recommended for supplementing a soil fertilizer program.[8] |
| Cotton | Urea | 3% solution | Weekly from squaring to bolling stage | Appeared to be an efficient technique for foliar urea fertilization, resulting in better yield than control.[4] |
| Cotton | Diammonium Phosphate (DAP) | 2% solution | Boll development stage | Recommended along with sprays of MgSO4 and ZnSO4 at earlier stages to increase seed cotton yield. |
| Cotton | Urea | 10 lbs of feed grade urea (46% N) per acre | - | Provides approximately the recommended 4.5 lbs of nitrogen per acre.[8] |
Table 3: Foliar Application of Urea/Urea Phosphate on Rice
| Crop | Fertilizer | Concentration/Rate | Application Timing | Key Findings |
| Rice | This compound | 1% and 2% solutions | Panicle initiation and 10 days later | 2% this compound spray as a supplement to recommended fertilizer doses holds promise for enhancing rice productivity.[9] |
| Rice | This compound | 2% solution (twice) | - | Highest grain and straw yield, as well as nutrient uptake (N, P, K), were observed with 100% recommended dose of fertilizer + twice foliar spray of 2% UP.[10] |
Table 4: Foliar Application of Urea/Urea Phosphate on Fruit Trees
| Crop | Fertilizer | Concentration/Rate | Application Timing | Key Findings |
| Apple (cv. Red Delicious) | Urea | 2% and 5% | 10% leaf fall (post-harvest) | Found to be best for increasing fruit set and yield.[11] |
| Citrus | Low-biuret Urea | 50 lbs per acre in 200 gallons of water | Winter pre-bloom (Dec 15 - Feb 15) | Associated with increased fruit yield and total soluble solids.[6] |
| Citrus | Low-biuret Urea | 25 lb N/acre | January 1 through February 15 | Effective window to increase flowering.[12] |
Experimental Protocols
This section provides a detailed methodology for conducting a field experiment to evaluate the efficacy of foliar-applied this compound on wheat. This protocol can be adapted for other crops with appropriate modifications.
Protocol 1: Field Efficacy Trial of Foliar this compound on Wheat
Objective: To determine the effect of different concentrations and application timings of foliar this compound on the growth, yield, and nutrient uptake of wheat.
3.1.1. Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement.[13][14]
-
Main Plots: Application Timing (e.g., Tillering, Booting, Anthesis).
-
Sub-Plots: Foliar this compound Concentration (e.g., 0% (control), 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Replicates: 4 blocks.
-
Plot Size: 5m x 3m (This can be adjusted based on available land and machinery).[14]
3.1.2. Materials and Equipment
-
Wheat seed (certified variety suitable for the region)
-
This compound (17-44-0)
-
Water source (clean, non-saline)
-
Knapsack sprayer or a tractor-mounted boom sprayer with fine-mist nozzles
-
Measuring cylinders and weighing balance
-
pH meter
-
Surfactant/wetting agent (non-ionic)
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat
-
Plant sample bags (paper)
-
Drying oven
-
Grinder/mill for plant samples
-
Equipment for nitrogen and phosphorus analysis (e.g., Kjeldahl apparatus, spectrophotometer)
3.1.3. Procedure
Step 1: Field Preparation and Sowing
-
Prepare the experimental field with uniform tillage operations.
-
Apply a basal dose of fertilizers (excluding N and P to be applied foliarly as per treatment) based on soil test recommendations.
-
Divide the field into plots and blocks according to the experimental design.[13]
-
Sow wheat at the recommended seed rate and spacing.
Step 2: Preparation of Foliar Solutions
-
Calculate the required amount of this compound for each concentration. For a 1% (w/v) solution, dissolve 10g of this compound in water to make a final volume of 1 liter.[6]
-
On the day of spraying, weigh the calculated amount of this compound and dissolve it in a small amount of water in a bucket.
-
Once fully dissolved, transfer the solution to the sprayer tank and add water to the final required volume.[15]
-
Add a non-ionic surfactant at the manufacturer's recommended rate to improve leaf coverage.
-
Measure the pH of the spray solution and adjust to a range of 5.5-6.5 if necessary.[6]
-
For the control treatment, spray with water and the surfactant only.
Step 3: Sprayer Calibration
-
Before application, calibrate the sprayer to ensure a uniform application rate.[16]
-
Fill the sprayer with a known volume of water.
-
Spray a pre-measured area at a constant speed and pressure.
-
Measure the volume of water sprayed.
-
Calculate the spray volume per hectare (L/ha). Adjust speed, pressure, or nozzle size to achieve the desired spray volume.
Step 4: Foliar Application
-
Apply the foliar treatments at the specified growth stages (e.g., tillering, booting, anthesis).
-
Spray in the early morning or late evening to maximize absorption and minimize evaporation.
-
Ensure complete and uniform coverage of the plant foliage until the point of runoff.[6]
-
Use shields between plots to prevent spray drift.
Step 5: Data Collection
-
Growth Parameters: At different growth stages, record plant height, number of tillers per plant, and leaf area index from a pre-determined number of plants per plot.
-
Yield and Yield Components: At maturity, harvest the central rows of each plot to avoid edge effects. Record the grain yield, straw yield, number of spikes per square meter, number of grains per spike, and 1000-grain weight.
-
Nutrient Analysis:
-
Collect leaf samples from each plot before and after foliar application (e.g., 48 hours after).
-
Wash the leaf samples with deionized water to remove any surface residues.
-
Dry the samples in an oven at 65-70°C until a constant weight is achieved.
-
Grind the dried samples to a fine powder.
-
Analyze the samples for nitrogen and phosphorus content using standard laboratory procedures (e.g., Kjeldahl method for N, colorimetric method for P).[17]
-
3.1.4. Statistical Analysis
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a split-plot design.[18]
-
Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means at a significance level of p < 0.05.
Protocol 2: Preparation of this compound Foliar Solution
Objective: To prepare a 1% (w/v) this compound foliar spray solution.
Materials:
-
This compound (17-44-0)
-
Distilled or clean water
-
Weighing balance
-
Volumetric flask or measuring cylinder
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Non-ionic surfactant
Procedure:
-
Calculate the amount of this compound needed: For a 1-liter solution, you will need 10 grams of this compound (1% w/v = 1g/100ml).
-
Dissolve the this compound:
-
Weigh out 10 grams of this compound using a weighing balance.
-
Add approximately 800 ml of water to a 1-liter beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the weighed this compound to the water while stirring.
-
Continue stirring until the this compound is completely dissolved.[15]
-
-
Adjust the final volume:
-
Once dissolved, carefully transfer the solution to a 1-liter volumetric flask or measuring cylinder.
-
Add water to bring the final volume to exactly 1 liter.
-
-
Add surfactant:
-
Add the recommended amount of a non-ionic surfactant to the solution and mix gently.
-
-
Use immediately: It is best to use the prepared foliar solution on the same day.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Structure of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steps to Calibrate your Field Sprayer – Sprayers 101 [sprayers101.com]
- 3. Signaling network in sensing phosphate availability in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncagr.gov [ncagr.gov]
- 5. toolify.ai [toolify.ai]
- 6. Making and applying foliar fertiliser and pesticide solutions [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. routledge.com [routledge.com]
- 10. sketchviz.com [sketchviz.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. cawood.co.uk [cawood.co.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. nanourea.in [nanourea.in]
- 16. CALIBRATE YOUR SPRAYER FOR EFFICIENT SPRAYING [grainsa.co.za]
- 17. Agriculture :: Mineral Nutrition :: Introduction [agritech.tnau.ac.in]
- 18. Field Trial Analysis : complete guide- Alteia [alteia.com]
Application Notes and Protocols for the Laboratory Synthesis of Urea Phosphate
Introduction
Urea (B33335) phosphate (B84403) [CO(NH₂)₂·H₃PO₄] is a crystalline adduct formed from the reaction of urea and phosphoric acid. It serves as a high-purity, water-soluble fertilizer, providing both nitrogen and phosphorus to plants.[1][2] Its acidic nature makes it particularly suitable for application in alkaline soils.[1] Beyond its agricultural applications, urea phosphate is utilized as a feed additive, a metal finishing agent, and in fermentation processes.[1] In the laboratory, the synthesis of this compound is a straightforward acid-base reaction that can be performed via several methods, primarily categorized as "dry" and "wet" processes. These protocols detail established methods for the synthesis of this compound, providing researchers, scientists, and drug development professionals with the necessary information to produce this compound with high purity and yield.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | CH₇N₂O₅P | [2] |
| Molar Mass | 158.050 g·mol⁻¹ | [2] |
| Appearance | White crystalline solid | [3] |
| N-P₂O₅-K₂O Formula | 17-44-0 | [1][2] |
| Nitrogen Content (Theoretical) | 17.7% | [4] |
| P₂O₅ Content (Theoretical) | 44.9% | [4] |
| Solubility in Water | 960 g/L at 20 °C | [4] |
| pH of 1% solution | 1.8 | [4] |
Experimental Protocols
Two primary methods for the synthesis of this compound in a laboratory setting are the direct reaction of solid urea with concentrated phosphoric acid (a "dry" method) and the reaction in an aqueous solution (a "wet" method).
Protocol 1: Direct Reaction of Solid Urea with Concentrated Phosphoric Acid
This method involves the exothermic reaction between solid urea and highly concentrated orthophosphoric acid.[3]
Materials:
-
Solid urea (prills or crystals)
-
Concentrated orthophosphoric acid (>90% H₃PO₄)
-
Reaction vessel (e.g., a beaker or flask)
-
Stirring apparatus
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Preheat the concentrated orthophosphoric acid to a temperature between 60°C and 90°C. This step helps to initiate the spontaneous and exothermic reaction.[3][4]
-
In a separate reaction vessel, place the solid urea.
-
Slowly and carefully add the preheated phosphoric acid to the solid urea in stoichiometric equimolar quantities while stirring vigorously.[3]
-
The reaction is highly exothermic, and the temperature should be maintained between 85°C and 90°C by using a cooling bath.[3]
-
The reaction is rapid and typically completes within a few seconds, resulting in the formation of a non-transparent fluid syrup from which crystalline this compound precipitates.[3]
-
The resulting crystalline this compound can be collected directly. For improved flowability, an anti-caking agent like amorphous silica (B1680970) can be added.[3]
-
The final product can be dried at a temperature below 70°C to avoid decomposition.[3]
Quantitative Data from Literature:
| Parameter | Value | Reference |
| Reactant Concentration | >90% H₃PO₄ | [3] |
| Reaction Temperature | 60-90°C (preheating), 85-90°C (reaction) | [3] |
| Product Composition (N) | 16.8% | [3] |
| Product Composition (P) | 18.8% | [3] |
| Water Content in Product | 0.3-0.7% | [3] |
Protocol 2: Wet Synthesis from Industrial Grade Phosphoric Acid
This method utilizes less concentrated, industrial-grade phosphoric acid and involves crystallization from an aqueous solution.[1][5]
Materials:
-
Solid urea (46% N)
-
Industrial phosphoric acid (e.g., 54% P₂O₅)
-
Reaction vessel with stirring
-
Heating apparatus
-
Crystallization vessel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
In a reaction vessel, mix solid urea with a stoichiometric amount of industrial phosphoric acid (1:1 molar ratio).[1][5]
-
Maintain the reaction at 50°C for 90 minutes to ensure the reaction goes to completion.[1][5]
-
After the reaction period, cool the mixture to room temperature to induce the crystallization of this compound.[1]
-
Allow the crystals to form and settle.
-
Separate the this compound crystals from the mother liquor by filtration.[5]
-
The crystals can be dried in a desiccator at ambient temperature or in an oven at a controlled temperature (e.g., 40°C for 6 hours).[4][5]
Quantitative Data from Literature:
| Parameter | Value | Reference |
| Reactant Concentration | 54% P₂O₅ Phosphoric Acid | [1] |
| Reaction Temperature | 50°C | [1][5] |
| Reaction Time | 90 minutes | [1][5] |
| Crystallization Temperature | Room Temperature or 20°C | [1][4] |
| Crystallization Time | 30-120 minutes | [4] |
| Product Composition (N) | ~17.4% | [4] |
| Product Composition (P₂O₅) | ~44.7% | [4] |
Visualizations
Chemical Reaction
The synthesis of this compound is a direct acid-base reaction between urea and phosphoric acid.
Experimental Workflow: Wet Synthesis Method
The following diagram illustrates the key steps in the wet synthesis of this compound.
Safety Precautions
-
Concentrated phosphoric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction between urea and concentrated phosphoric acid is exothermic and can generate heat rapidly. Perform the reaction in a well-ventilated area or a fume hood, and have a cooling bath readily available.
-
Avoid inhaling dust from solid urea and the final product.
References
Application of Urea Phosphate in Hydroponic Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) phosphate (B84403) (UP), a crystalline product of urea and phosphoric acid, presents a unique set of properties for application in hydroponic nutrient solutions. It serves as a concentrated source of both nitrogen (17% N) and phosphorus (44% P₂O₅), two essential macronutrients for plant growth.[1] Its high solubility in water and strongly acidic nature make it a candidate for both nutrient supplementation and pH management in hydroponic systems.[1] These application notes provide a comprehensive overview of the use of urea phosphate in hydroponics, including its chemical properties, potential benefits and drawbacks, and detailed protocols for its experimental application.
Chemical and Physical Properties
This compound is a chemical compound with the formula CO(NH₂)₂·H₃PO₄. Unlike blended fertilizers, each particle of this compound contains a uniform composition of nitrogen and phosphorus.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CO(NH₂)₂·H₃PO₄ | [1] |
| Nitrogen (N) Content | 17% | [1] |
| Phosphorus Pentoxide (P₂O₅) Content | 44% | [1] |
| pH (1% solution) | ~2.0 | - |
| Solubility in water | High | [1] |
Data Presentation: Effects on Plant Growth
While extensive research directly comparing multiple concentrations of this compound in common hydroponic crops like lettuce and tomato is limited, the following data from a study on hydroponic maize fodder demonstrates the dose-dependent effects of urea on various growth parameters. This serves as a representative example of the quantitative data that should be collected when evaluating this compound.
Table 2: Effect of Different Urea Concentrations on Hydroponic Maize Fodder Growth Parameters (9-day growth period)
| Urea Concentration (%) | Leaf Number | Leaf Area Index (cm²) | Plant Height (cm) | Shoot to Root Ratio | Biomass Yield (grams/tray) | Seed to Feed Ratio | Dry Biomass Yield ( kg/tray ) |
| 0 (Control) | 3.14 ± 0.05 | 8.07 ± 0.25 | 19.40 ± 0.60 | 0.85 : 1.50 | 2350 ± 80.50 | 1 : 4.70 | 0.41 ± 0.02 |
| 0.5 | 3.56 ± 0.02 | 9.92 ± 0.33 | 22.06 ± 0.52 | 1.07 : 1.65 | 2710 ± 94.34 | 1 : 5.42 | 0.46 ± 0.02 |
| 1.0 | 3.28 ± 0.08 | 7.54 ± 0.20 | 17.15 ± 0.45 | 0.75 : 1.35 | 2150 ± 75.65 | 1 : 4.30 | 0.38 ± 0.01 |
| 1.5 | 2.90 ± 0.12 | 5.10 ± 0.15 | 15.46 ± 0.70 | 0.60 : 1.20 | 1850 ± 120.40 | 1 : 3.70 | 0.34 ± 0.02 |
| 2.0 | 2.64 ± 0.18 | 3.30 ± 0.18 | 10.74 ± 0.85 | 0.40 : 1.13 | 1530 ± 167.33 | 1 : 3.06 | 0.31 ± 0.03 |
Adapted from a study on hydroponic maize fodder. This table is for illustrative purposes to show the type of data that can be generated in an experimental setting.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for easy dilution into the final hydroponic nutrient solution.
Materials:
-
This compound (fertilizer grade)
-
Distilled or reverse osmosis (RO) water
-
A calibrated scale (accurate to 0.1 g)
-
A volumetric flask or a graduated container with a lid
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Determine the desired concentration: For a 100x stock solution, you will need to calculate the amount of this compound to dissolve in a specific volume of water. For example, to create a 100x stock that will deliver 50 ppm of Nitrogen in the final solution, you would need 5000 ppm (5 g/L) of Nitrogen in your stock. Since this compound is 17% Nitrogen, you would need approximately 29.4 g of this compound per liter of stock solution (5 g / 0.17).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound using a calibrated scale.
-
Dissolve in water: Fill the volumetric flask or container to about half of the final volume with distilled or RO water. Add the weighed this compound to the water.
-
Mix thoroughly: Agitate the solution until the this compound is completely dissolved.
-
Bring to final volume: Add distilled or RO water to reach the final desired volume of the stock solution.
-
Label and store: Clearly label the container with the name of the solution ("this compound Stock"), the concentration (e.g., 100x), and the date of preparation. Store in a cool, dark place.
Protocol 2: Experimental Setup for Evaluating this compound in a Hydroponic System
Objective: To evaluate the effect of different concentrations of this compound on the growth and development of a model plant (e.g., lettuce) in a deep water culture (DWC) hydroponic system.
Materials:
-
Deep Water Culture (DWC) hydroponic system (tubs, air pump, air stones, net pots)
-
Lettuce seedlings (or other model plant) at a consistent growth stage
-
A complete hydroponic nutrient solution (base formula without N and P, or with reduced N and P to be supplemented by this compound)
-
This compound stock solution (from Protocol 1)
-
pH meter and EC/TDS meter
-
pH up and pH down solutions
-
Measuring cylinders and pipettes
-
Grow lights (if not in a greenhouse)
-
Data collection tools (ruler, scale, camera)
Procedure:
-
System Setup: Set up the DWC systems, ensuring one system per treatment group (including a control). Each system should be thoroughly cleaned and sterilized before use.
-
Nutrient Solution Preparation:
-
Prepare the base nutrient solution according to the manufacturer's instructions, omitting or reducing the standard nitrogen and phosphorus sources.
-
For the control group, prepare the nutrient solution with a standard, proven formula (e.g., a nitrate-based nitrogen source and a phosphate salt).
-
For the experimental groups, add calculated volumes of the this compound stock solution to the base nutrient solution to achieve the desired final concentrations of nitrogen and phosphorus. For example, you could test concentrations providing 50, 100, 150, and 200 ppm of nitrogen from this compound.
-
-
pH and EC Adjustment:
-
Measure the initial pH and Electrical Conductivity (EC) of the nutrient solution in each system.
-
Adjust the pH of each solution to the optimal range for the chosen plant (typically 5.5-6.5 for lettuce).[2] Use pH up or pH down solutions for adjustment.
-
Record the final EC of each solution.
-
-
Transplanting: Gently place the lettuce seedlings into the net pots and place the net pots into the lids of the DWC systems.
-
Monitoring and Maintenance:
-
Monitor the pH and EC of the nutrient solutions daily and adjust as necessary.
-
Top up the nutrient solutions with fresh, pH-adjusted solution as needed to maintain the water level.
-
Completely change the nutrient solution every 7-14 days.
-
-
Data Collection:
-
Measure and record plant height, leaf number, and leaf width weekly.
-
At the end of the experimental period (e.g., 4-6 weeks for lettuce), harvest the plants.
-
Measure the fresh weight and dry weight of the shoots and roots of each plant.
-
Document the visual appearance of the plants (e.g., leaf color, signs of deficiency or toxicity).
-
-
Data Analysis: Analyze the collected data statistically to determine the effects of the different this compound concentrations on plant growth.
Mandatory Visualizations
References
Application Notes and Protocols for Urea Phosphate as a pH Regulator in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) phosphate (B84403) (CO(NH₂)₂·H₃PO₄) is a crystalline adduct of urea and phosphoric acid.[1] While its primary application is in agriculture as a high-purity, water-soluble fertilizer, its inherent acidity and the buffering capacity of the phosphate component make it a candidate for pH regulation in various chemical reactions.[2][3] This document provides detailed application notes and protocols for the use of urea phosphate as a pH regulator in a laboratory setting, with a focus on its potential applications in research, organic synthesis, and early-stage drug development.
This compound dissolves in water to form a strongly acidic solution, which can be titrated with a base to achieve a desired pH within its buffering range.[1] The presence of both a proton donor (phosphoric acid) and a proton acceptor (urea, albeit a very weak base) in a 1:1 molar ratio allows it to resist changes in pH upon the addition of small amounts of acid or base.
Physicochemical Properties and Buffering Mechanism
This compound is a salt of a strong acid (phosphoric acid's first dissociation) and a very weak base (urea). In an aqueous solution, it dissociates to provide urea and phosphoric acid. The pH of the resulting solution is primarily determined by the first dissociation of phosphoric acid.
Key Properties:
| Property | Value | Reference |
| Molecular Formula | CH₇N₂O₅P | [4] |
| Molecular Weight | 158.05 g/mol | [4] |
| Appearance | White crystalline solid | [2] |
| pH of 1% aqueous solution | ~1.89 | [5] |
| pKa (approximated) | ~2.15 (based on H₃PO₄) | [4] |
| Buffering Range (estimated) | pH 1.15 - 3.15 | [4] |
Mechanism of pH Regulation:
The buffering action of this compound in an aqueous solution is governed by the equilibrium of the first dissociation of phosphoric acid:
H₃PO₄ ⇌ H⁺ + H₂PO₄⁻
When a base is added, the H⁺ ions are consumed, and the equilibrium shifts to the right, releasing more H⁺ to resist the pH change. When an acid is added, the excess H⁺ ions shift the equilibrium to the left, forming more undissociated H₃PO₄.
Applications in Chemical Reactions
While not as common as traditional phosphate or citrate (B86180) buffers, this compound offers potential advantages in specific applications:
-
Acidic Reaction Conditions: It can be used to maintain a stable acidic pH for reactions such as hydrolysis, certain condensation reactions, and some catalytic processes.
-
Homogeneous Reactions: Its high solubility in water can be beneficial for maintaining a homogeneous reaction medium.
-
Source of Urea and Phosphate: In reactions where urea or phosphate ions are also reactants or have a beneficial effect on reaction kinetics or stability, this compound can serve a dual purpose.
-
Drug Development: In early-stage formulation studies, this compound could be explored as a pH-modifying excipient for acidic drug substances, although its compatibility and stability would need to be thoroughly investigated.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 M)
Materials:
-
This compound (crystalline)
-
Deionized or distilled water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Weigh out 15.805 g of this compound.
-
Transfer the this compound to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the this compound is completely dissolved.
-
Once dissolved, remove the stir bar and add deionized water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Preparation of a this compound Buffer at a Specific pH
This protocol describes the preparation of a this compound buffer by titrating the acidic stock solution with a strong base (e.g., NaOH) to the desired pH.
Materials:
-
1 M this compound Stock Solution (from Protocol 1)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter, calibrated
-
Beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders or burette
Procedure:
-
Place a desired volume of the 1 M this compound Stock Solution into a beaker. For example, to prepare 100 mL of a 0.1 M buffer, start with 10 mL of the 1 M stock solution and add 80 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the desired pH is reached. Be cautious not to overshoot the target pH.
-
Once the target pH is stable, transfer the solution to a volumetric flask and add deionized water to the final desired volume (e.g., 100 mL).
-
Mix the solution thoroughly.
Table of Representative Volumes for 100 mL of 0.1 M this compound Buffer:
| Target pH | Approximate Volume of 1 M NaOH (mL) |
| 1.5 | ~0.3 |
| 2.0 | ~1.2 |
| 2.5 | ~3.5 |
| 3.0 | ~6.9 |
Note: These are estimated values. Always use a calibrated pH meter for accurate buffer preparation.
Data Presentation
Table 1: pH of Aqueous this compound Solutions
| Concentration (% w/v) | pH |
| 1% | ~1.89 |
| 0.05% | ~2.75 |
Table 2: Estimated Buffering Capacity of 0.1 M this compound Buffer
| pH | Moles of H⁺ added to lower pH by 1 unit | Moles of OH⁻ added to raise pH by 1 unit |
| 1.15 | ~0.008 | ~0.045 |
| 2.15 (pKa) | ~0.045 | ~0.045 |
| 3.15 | ~0.045 | ~0.008 |
Note: This data is theoretical and calculated based on the Henderson-Hasselbalch equation. Actual buffering capacity may vary.[7]
Visualizations
Caption: Mechanism of pH regulation by this compound in aqueous solution.
Caption: Experimental workflow for preparing and using a this compound buffer.
Conclusion
This compound can serve as a useful pH regulator for chemical reactions requiring stable acidic conditions. Its high water solubility and the well-understood chemistry of the phosphate buffering system make it a predictable, albeit less conventional, choice for laboratory applications. The protocols and data provided herein offer a foundation for researchers, scientists, and drug development professionals to explore the utility of this compound in their specific experimental contexts. As with any buffering system, empirical validation of its performance and compatibility with the reaction of interest is essential.
References
- 1. pg.edu.pl [pg.edu.pl]
- 2. revues.imist.ma [revues.imist.ma]
- 3. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product | MDPI [mdpi.com]
- 4. Biological Buffers [staff.ustc.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols: Urea Phosphate in Flame Retardant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of urea (B33335) phosphate (B84403) in flame retardant formulations. The information is intended to guide researchers and professionals in developing and evaluating flame-retardant materials for various applications.
Introduction to Urea Phosphate as a Flame Retardant
This compound is a salt formed from the reaction of urea and phosphoric acid. It is an effective, halogen-free flame retardant that functions primarily in the condensed phase. Its mechanism of action involves the release of phosphoric acid and ammonia (B1221849) upon heating. The phosphoric acid promotes the dehydration of the substrate material (e.g., cellulose (B213188) in wood or cotton) to form a protective char layer. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile compounds. The ammonia released acts as a blowing agent, causing the char to swell and become more insulating, and also helps to dilute the flammable gases in the gas phase.[1]
Key advantages of this compound include:
-
Halogen-free: Does not release toxic or corrosive halogenated compounds during combustion.
-
Synergistic effects: The combination of phosphorus and nitrogen provides a synergistic flame retardant effect.
-
Cost-effective: Relatively inexpensive compared to other flame retardant systems.
-
Versatile: Can be applied to a variety of materials, including wood, textiles, and polymers.
Flame Retardant Mechanism of this compound
The flame retardant action of this compound can be summarized in a multi-step process that occurs as the material is exposed to heat.
Caption: Flame retardant mechanism of this compound.
Applications and Performance Data
This compound has been successfully used to impart flame retardancy to a variety of materials. The following tables summarize quantitative data from studies on different substrates.
Wood and Wood-Based Composites
This compound is often used in conjunction with other substances like urea-formaldehyde resins to treat wood products.
| Material | Flame Retardant Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Particleboard | Control (Urea-Formaldehyde Resin) | 25.1 | - | [2] |
| Particleboard | 20% Ammonium Polyphosphate in UF Resin | 29.2 | - | [2] |
| Plywood | Control | - | V-1 | [3] |
| Plywood | Urea-Formaldehyde Resin with Phytic Acid-Chitosan | 36.0 | V-0 | [3] |
Textiles
Cotton and cotton-polyester blends are common textiles treated with this compound-based formulations.
| Material | Flame Retardant Formulation | Limiting Oxygen Index (LOI) (%) | Char Length (cm) | Reference |
| Cotton Fabric | Control | - | Burned completely | [4] |
| Cotton Fabric | 30% UTDDAD | 42.2 | - | [4] |
| Cotton Fabric | 30% UTDDAD (after 50 washes) | 32.0 | - | [4] |
| Polyester/Cotton | Control | - | Burned completely | [5] |
| Polyester/Cotton | 150 g/L Phytic Acid-Urea Salt | 27.3 | 11.5 | [5] |
| Polyester/Cotton | 300 g/L Phytic Acid-Urea Salt | 31.8 | 9.5 | [5] |
*UTDDAD: a novel flame retardant synthesized from urea.
Experimental Protocols
The following are generalized protocols for the application of this compound and the evaluation of flame retardancy. Researchers should adapt these protocols to their specific materials and experimental setups.
General Experimental Workflow
Caption: General workflow for flame retardant application and testing.
Protocol for Flame Retardant Treatment of Cotton Fabric
This protocol is a general guideline for treating cotton fabric with a this compound-based solution.
-
Preparation of the Flame Retardant Solution:
-
Dissolve urea and phytic acid (or another phosphate source) in deionized water to achieve the desired concentration (e.g., 150-300 g/L).[5]
-
Stir the solution at room temperature until all components are fully dissolved.
-
-
Fabric Treatment:
-
Drying and Curing:
-
Pre-dry the treated fabric in an oven at 80°C for 5-10 minutes.
-
Cure the fabric at a higher temperature, for example, 160°C for 3-5 minutes, to facilitate the reaction between the flame retardant and the cellulose fibers.[5]
-
-
Post-Treatment:
-
Wash the cured fabric with a detergent solution to remove any unreacted chemicals.[7]
-
Rinse thoroughly with deionized water and dry at ambient conditions.
-
Protocol for Limiting Oxygen Index (LOI) Test (ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.[8][9]
-
Specimen Preparation:
-
Prepare specimens of the treated material with dimensions typically 80-150 mm in length and 10 mm in width.[8]
-
-
Test Procedure:
-
Mount the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Systematically vary the oxygen concentration in subsequent tests to determine the minimum concentration at which the specimen sustains combustion for a specified period or burns a specified length.[10]
-
Protocol for UL-94 Vertical Burn Test
The UL-94 test is used to assess the flammability of plastic materials, but the principles can be applied to other materials as well.
-
Specimen Preparation:
-
Test Procedure:
-
Clamp the specimen in a vertical position with its lower end 300 mm above a layer of dry absorbent cotton.[11]
-
Apply a calibrated blue flame (20 mm high) to the lower corner of the specimen for 10 seconds.[11][13]
-
Remove the flame and record the afterflame time.
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite the cotton below.[1]
-
-
Classification:
-
Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[14]
-
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of materials and the effect of flame retardants.[15][16]
-
Sample Preparation:
-
Place a small amount of the material (typically 5-10 mg) into a TGA sample pan.[17]
-
-
Test Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600-800°C).[2][3]
-
The analysis can be performed in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).[18]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve provides information on the onset of degradation, the rate of mass loss, and the amount of residual char at the end of the analysis.
-
Logical Relationships in Flame Retardant Formulations
The effectiveness of a this compound-based flame retardant formulation is dependent on several key factors.
Caption: Factors influencing flame retardant performance.
Safety Precautions
When working with this compound and other flame retardant chemicals, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or under a fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. boedeker.com [boedeker.com]
- 2. Investigation of the Effects of Phosphate-Containing Flame-Retardant Chemicals on Particleboards Produced Using Urea–Formaldehyde Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Flame Retardancy of Polyester/Cotton Blend Fabrics Using Biobased Urea–Phytate Salt [mdpi.com]
- 6. hakon-art.com [hakon-art.com]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. kiyorndlab.com [kiyorndlab.com]
- 9. plastictesting.in [plastictesting.in]
- 10. Limiting oxygen index test according to UNE-EN ISO 4589-2 — Fire Lab at EPSEB. LABOFOC — UPC. Universitat Politècnica de Catalunya [labofoc.epseb.upc.edu]
- 11. amade-tech.com [amade-tech.com]
- 12. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 13. mgchemicals.com [mgchemicals.com]
- 14. specialchem.com [specialchem.com]
- 15. tainstruments.com [tainstruments.com]
- 16. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 17. epfl.ch [epfl.ch]
- 18. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Application Notes and Protocols: Urea Phosphate as a Nitrogen and Phosphorus Source in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) phosphate (B84403) (UP) is a crystalline compound that serves as a rich source of both nitrogen (17.7% N) and phosphorus (44.9% P₂O₅). In microbiology, it presents a valuable alternative to traditional nitrogen and phosphorus sources for culture media. Its high solubility in water, acidic nature, and the simultaneous provision of two essential macronutrients make it a subject of interest for optimizing microbial growth, metabolism, and production processes. These application notes provide detailed protocols for utilizing urea phosphate in microbiological research and development, including comparative studies, and offer insights into its effects on microbial physiology.
Advantages of this compound in Microbial Culture
-
Dual Nutrient Source: Simplifies media preparation by providing both nitrogen and phosphorus in a single compound.
-
High Solubility: Readily dissolves in water, facilitating easy preparation of concentrated stock solutions.
-
Acidic pH: The inherent acidity of this compound solutions can help in maintaining a lower pH in culture media, which can be beneficial for the growth of certain microorganisms and can inhibit the growth of some contaminants.
-
Reduced Buffering Capacity: In some applications, the acidic nature of this compound can reduce the need for additional buffering agents.
-
Potential for Enhanced Nutrient Uptake: Some studies suggest that the combined form of N and P in this compound may enhance nutrient uptake in certain organisms.
Experimental Protocols
Protocol 1: Preparation of a Defined Minimal Medium with this compound as the Sole Nitrogen and Phosphorus Source
This protocol describes the preparation of a minimal medium for the cultivation of a model bacterium, such as Escherichia coli, using this compound as the exclusive source of nitrogen and phosphorus.
Materials:
-
This compound (CO(NH₂)₂·H₃PO₄)
-
Glucose (or other carbon source)
-
Trace metal solution (see recipe below)
-
Magnesium sulfate (B86663) (MgSO₄·7H₂O)
-
Calcium chloride (CaCl₂·2H₂O)
-
Deionized water
-
Sterile filter (0.22 µm)
-
Autoclave
-
Sterile culture flasks
Procedure:
-
Prepare Basal Medium (1 L):
-
To 900 mL of deionized water, add the desired carbon source (e.g., 4 g of glucose).
-
Add 10 mL of a 100x trace metal solution.
-
Autoclave the basal medium at 121°C for 15 minutes.[1]
-
Allow the medium to cool to room temperature.
-
-
Prepare Stock Solutions (and sterilize):
-
This compound (1 M): Dissolve 15.81 g of this compound in 100 mL of deionized water. Filter-sterilize this solution using a 0.22 µm filter. Do not autoclave urea solutions , as urea can decompose at high temperatures.[2]
-
Magnesium Sulfate (1 M): Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of deionized water. Autoclave or filter-sterilize.
-
Calcium Chloride (1 M): Dissolve 14.7 g of CaCl₂·2H₂O in 100 mL of deionized water. Autoclave or filter-sterilize.
-
-
Prepare 100x Trace Metal Solution (100 mL):
-
In 100 mL of deionized water, dissolve:
-
5 g EDTA
-
0.83 g FeCl₃·6H₂O
-
84 mg ZnCl₂
-
13 mg CuCl₂·2H₂O
-
10 mg CoCl₂·6H₂O
-
10 mg H₃BO₃
-
1.6 mg MnCl₂·4H₂O
-
-
Filter-sterilize the solution.
-
-
Final Medium Assembly (aseptic):
-
To the cooled, sterile basal medium, aseptically add the sterile stock solutions to the desired final concentrations. For example, for a 1 L final volume:
-
10 mL of 1 M this compound (for 10 mM N and 10 mM P)
-
1 mL of 1 M MgSO₄
-
0.1 mL of 1 M CaCl₂
-
-
Adjust the final volume to 1 L with sterile deionized water.
-
Mix well before inoculation.
-
Protocol 2: Comparative Growth Analysis of a Bacterium on Different N and P Sources
This protocol outlines an experiment to compare the growth kinetics of a bacterial strain (e.g., Pseudomonas fluorescens) using this compound against traditional nitrogen and phosphorus sources.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas fluorescens)
-
This compound medium (prepared as in Protocol 1)
-
Control Media (see below)
-
Spectrophotometer
-
Sterile microplates or culture tubes/flasks
-
Incubator shaker
Control Media Preparation:
Prepare the basal medium as described in Protocol 1. Instead of this compound, add the following sterile stock solutions for the control media:
-
Control 1 (Separate N and P):
-
Ammonium chloride (NH₄Cl) as the nitrogen source (e.g., 10 mM final concentration).
-
Potassium phosphate monobasic (KH₂PO₄) as the phosphorus source (e.g., 10 mM final concentration).
-
-
Control 2 (Alternative Combined N/P):
-
Diammonium phosphate ((NH₄)₂HPO₄) as a combined nitrogen and phosphorus source (e.g., to achieve 10 mM N and 5 mM P final concentration).
-
Experimental Workflow:
-
Inoculum Preparation:
-
Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).
-
Wash the cells twice with a sterile saline solution (0.85% NaCl) or a phosphate-free buffer to remove residual nutrients.
-
Resuspend the final cell pellet in the saline solution and adjust the optical density at 600 nm (OD₆₀₀) to a standardized value (e.g., 1.0).
-
-
Inoculation:
-
Inoculate triplicate flasks or wells of a microplate for each medium (this compound, Control 1, Control 2) with the prepared inoculum to a starting OD₆₀₀ of 0.05.
-
-
Incubation:
-
Incubate the cultures at the optimal growth temperature for the bacterium with shaking (e.g., 30°C at 200 rpm).
-
-
Growth Monitoring:
-
Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 2-4 hours) for 24-48 hours.[3]
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Calculate the specific growth rate (µ) and doubling time for each condition from the exponential phase of the growth curves.
-
At the end of the experiment, determine the final biomass concentration by measuring the dry weight of the cells.[4][5]
-
Protocol 3: Assessment of Fungal Growth and Mycotoxin Production
This protocol is designed to evaluate the impact of this compound as a nutrient source on the growth, sporulation, and mycotoxin production of a filamentous fungus, such as Aspergillus flavus.
Materials:
-
Fungal strain of interest (e.g., Aspergillus flavus)
-
Potato Dextrose Agar (B569324) (PDA) for initial culture
-
Defined agar medium with different nutrient sources (as described below)
-
Sterile Petri dishes
-
Hemocytometer or spore counting chamber
-
Solvents for mycotoxin extraction (e.g., chloroform, methanol)
-
HPLC or other analytical equipment for mycotoxin quantification.
Media Preparation:
Prepare a defined agar medium with a suitable carbon source (e.g., 2% sucrose). For the different nutrient conditions, supplement the medium with:
-
Test Medium: this compound as the sole N and P source.
-
Control Media:
-
Sodium nitrate (B79036) (NaNO₃) and potassium phosphate (K₂HPO₄).
-
Ammonium sulfate ((NH₄)₂SO₄) and potassium phosphate (K₂HPO₄).
-
Experimental Procedure:
-
Inoculum Preparation:
-
Grow the fungus on PDA plates for 7-10 days to allow for sporulation.
-
Harvest the spores by flooding the plate with a sterile 0.01% Tween-20 solution and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁶ spores/mL.[6]
-
-
Inoculation and Incubation:
-
Inoculate the center of each test and control agar plate with 5 µL of the spore suspension.
-
Incubate the plates in the dark at the optimal temperature for the fungus (e.g., 28-30°C) for 7-14 days.
-
-
Data Collection and Analysis:
-
Fungal Growth: Measure the colony diameter daily.
-
Sporulation: After the incubation period, cut a small agar plug from the colony, suspend it in a known volume of Tween-20 solution, vortex, and count the spores to determine the number of spores per unit area.
-
Mycotoxin Analysis:
-
Data Presentation
The following tables provide examples of how to structure quantitative data from the described experiments.
Table 1: Comparative Growth Kinetics of Pseudomonas fluorescens on Different N and P Sources.
| Nutrient Source | Specific Growth Rate (µ) (h⁻¹) | Doubling Time (h) | Final Biomass (g/L dry weight) |
| This compound | |||
| NH₄Cl + KH₂PO₄ | |||
| (NH₄)₂HPO₄ |
Table 2: Effect of this compound on Aspergillus flavus Growth and Aflatoxin B1 Production.
| Nutrient Source | Average Colony Diameter (mm) at Day 7 | Spore Production (spores/cm²) | Aflatoxin B1 (µg/g of mycelium) |
| This compound | |||
| NaNO₃ + K₂HPO₄ | |||
| (NH₄)₂SO₄ + K₂HPO₄ |
Note: The data in these tables are placeholders and should be populated with experimental results.
Signaling Pathways and Metabolic Workflows
Urea Metabolism Pathways in Microorganisms
Microorganisms primarily utilize two pathways for the hydrolysis of urea to ammonia, which can then be assimilated into central nitrogen metabolism.
Caption: Metabolic pathways for urea hydrolysis in microorganisms.
Experimental Workflow for Comparative Microbial Growth Analysis
The following diagram illustrates the logical flow of the comparative growth experiment described in Protocol 2.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. asm.org [asm.org]
- 3. Measurement of optical density of microbes by multi‐light path transmission method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of bacterial dry weight [protocols.io]
- 5. iitg.ac.in [iitg.ac.in]
- 6. Quantification of Fungal Colonization, Sporogenesis, and Production of Mycotoxins Using Kernel Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Nitrogen Content in Urea Phosphate
Introduction
Urea (B33335) phosphate (B84403) (CO(NH₂)₂·H₃PO₄) is a crystalline compound formed from the reaction of urea and phosphoric acid. It serves as a high-concentration source of both nitrogen and phosphorus, making it valuable as a fertilizer in agriculture.[1] In other scientific fields, including drug development, it can be used as a reagent in various chemical syntheses. The precise determination of its nitrogen content is crucial for quality control, ensuring product efficacy, and meeting regulatory standards. The theoretical nitrogen content in pure urea phosphate is approximately 17.7%.[2][3]
This document provides detailed protocols for two standard analytical methods for quantifying nitrogen in this compound: the Kjeldahl method and the Dumas (Combustion) method.
Quantitative Data Summary
The nitrogen content of this compound is a key indicator of its purity and quality. The following table summarizes the theoretical value compared to typical experimental findings.
| Parameter | Theoretical Value | Typical Experimental Value | Source |
| Nitrogen (N) Content | 17.7% | 17.27 ± 0.18% | [2][3] |
| Phosphorus (P₂O₅) Content | 44.9% | 44.75 ± 0.11% | [2][3] |
Analytical Methods and Experimental Protocols
Two primary methods are employed for the determination of nitrogen in urea-based compounds: the wet chemistry-based Kjeldahl method and the instrumental Dumas combustion method.
Kjeldahl Method
The Kjeldahl method is a classic, highly reliable technique for determining nitrogen content.[4][5] The procedure involves three main steps: digestion, distillation, and titration.[6]
Principle: The sample is digested with concentrated sulfuric acid, which converts the organically bonded nitrogen into ammonium (B1175870) sulfate (B86663).[4][7] The resulting solution is then made alkaline with sodium hydroxide, liberating ammonia (B1221849) gas. This ammonia is distilled and captured in a boric acid solution. Finally, the amount of captured ammonia is quantified by titration with a standardized acid, allowing for the calculation of the nitrogen content.[4][5]
Experimental Protocol:
Apparatus:
-
Analytical balance (accurate to 0.0001g)
-
Kjeldahl digestion and distillation unit
-
800 mL Kjeldahl flasks
-
500 mL Erlenmeyer flasks
-
Burette, 50 mL
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Kjeldahl catalyst tablets (e.g., containing potassium sulfate and copper sulfate)
-
Sodium Hydroxide (NaOH) solution, 40% (w/v)
-
Boric Acid (H₃BO₃) solution, 4% (w/v) with mixed indicator (e.g., Tashiro's indicator)
-
Standardized Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), 0.1 N
-
Ammonia-free distilled water
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a Kjeldahl digestion flask. Record the exact weight.
-
-
Digestion:
-
To the flask, add 2 Kjeldahl catalyst tablets and 20 mL of concentrated sulfuric acid.
-
Place the flask on the digestion unit in a fume hood.
-
Heat the mixture gently at first, then increase the temperature to 350-380 °C.[5]
-
Continue heating until the mixture, which will initially darken, becomes a clear, colorless, or slightly blue solution. This typically takes 1.5 to 3 hours.[5]
-
Allow the flask to cool completely to room temperature.
-
Carefully dilute the digest by slowly adding approximately 100 mL of ammonia-free distilled water.
-
-
Distillation:
-
Transfer the diluted digest to the distillation unit.
-
Place a 500 mL Erlenmeyer flask containing 50 mL of 4% boric acid solution with indicator under the condenser outlet, ensuring the tip is submerged in the solution.[5]
-
Slowly add 100-120 mL of 40% NaOH solution to the distillation flask to make the mixture strongly alkaline and liberate ammonia.[8]
-
Immediately begin the steam distillation process.
-
Continue distillation until at least 150-200 mL of distillate has been collected in the receiving flask.
-
-
Titration:
-
Remove the receiving flask from the distillation unit.
-
Titrate the ammonium borate (B1201080) solution with the standardized 0.1 N H₂SO₄ or HCl solution.
-
The endpoint is reached when the solution changes color (e.g., from green to pink for Tashiro's indicator).
-
Perform a blank determination, running the entire procedure without a sample, to account for any residual nitrogen in the reagents.
-
Calculation:
The percentage of nitrogen in the sample is calculated using the following formula:
Nitrogen (%) = [((V_s - V_b) * N * 14.007) / W] * 100
Where:
-
V_s = Volume of standard acid used for the sample (mL)
-
V_b = Volume of standard acid used for the blank (mL)
-
N = Normality of the standard acid (N)
-
14.007 = Atomic weight of nitrogen ( g/mol )
-
W = Weight of the sample (mg)
Caption: Workflow of the Kjeldahl method for nitrogen determination.
Dumas (Combustion) Method
The Dumas method is a modern, rapid, and automated alternative to the Kjeldahl method that does not require corrosive acids.[9] It is also known as the combustion method.[7]
Principle: The sample is combusted at a very high temperature (around 1000 °C) in the presence of oxygen. This process converts all forms of nitrogen in the sample into nitrogen gas (N₂) and various nitrogen oxides (NOx). The combustion gases are then passed through a reduction chamber containing heated copper, which reduces the nitrogen oxides to N₂ and removes excess oxygen. After removing water and carbon dioxide, the purified N₂ gas is measured by a thermal conductivity detector (TCD).[7][9]
Experimental Protocol:
Apparatus:
-
Dumas/Combustion Nitrogen Analyzer
-
Analytical balance (accurate to 0.0001g)
-
Tin foil cups or capsules for sample encapsulation
Reagents:
-
High-purity oxygen
-
High-purity inert carrier gas (e.g., Helium or Argon)
-
Reagents for the analyzer's reduction tube (e.g., copper) and water/CO₂ traps as per manufacturer specifications.
-
Certified reference material (e.g., EDTA) for calibration
Procedure:
-
Instrument Calibration:
-
Calibrate the instrument according to the manufacturer's instructions using a certified reference material with a known nitrogen content.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg, depending on the instrument) into a tin capsule.
-
Seal the capsule to ensure no sample is lost.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the Dumas analyzer.
-
Initiate the analysis sequence via the instrument's control software.
-
The instrument will automatically drop the sample into the combustion furnace.
-
The resulting gases are passed through the reduction furnace and purification traps.
-
The thermal conductivity detector measures the concentration of nitrogen gas in the carrier stream.
-
-
Calculation:
-
The instrument's software automatically calculates the nitrogen content based on the detector signal, the sample weight, and the calibration curve. The result is typically provided directly as a percentage of nitrogen.
-
References
- 1. This compound [nue.okstate.edu]
- 2. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 5. itwreagents.com [itwreagents.com]
- 6. isabelpividori.net [isabelpividori.net]
- 7. velp.com [velp.com]
- 8. scribd.com [scribd.com]
- 9. Comparative estimation of nitrogen in urea and its derivative products using TKN, CHNS and hand-held refractometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of Urea Phosphate via FT-IR and XRD Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Urea (B33335) phosphate (B84403) [CO(NH₂)₂·H₃PO₄] is a crystalline adduct formed from the reaction of urea and phosphoric acid. It serves as a high-purity, water-soluble fertilizer and finds applications in various fields, including as a feed additive and a potential intermediate in drug synthesis.[1][2] The precise characterization of synthesized urea phosphate is critical to ensure its purity, identity, and crystalline form, which are essential for its intended applications. This note provides detailed protocols for the synthesis of this compound and its subsequent characterization using Fourier-Transform Infrared (FT-IR) spectroscopy and X-ray Diffraction (XRD) analysis. FT-IR is employed to identify the characteristic functional groups and confirm the formation of the urea-phosphate adduct, while XRD is used to verify its crystalline structure and phase purity.
Experimental Protocols
Synthesis of Crystalline this compound
This protocol details the synthesis of this compound from phosphoric acid and solid urea. The reaction is exothermic and results in the formation of monocrystalline this compound.[3][4]
Materials and Reagents:
-
Phosphoric Acid (H₃PO₄), e.g., 52-85%
-
Urea (CO(NH₂)₂), solid granular or prilled
-
Deionized Water
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Desiccator or drying oven
Protocol:
-
Reactant Preparation: Prepare stoichiometric amounts of phosphoric acid and urea in a 1:1 molar ratio.[2]
-
Reaction: Place the phosphoric acid in the reaction vessel. While stirring continuously (e.g., 150 rpm), slowly add the solid urea to the acid.[2] The reaction is exothermic, and the temperature will rise.[3]
-
Heating and Dissolution: Gently heat the mixture to approximately 50-60°C and maintain this temperature for 60-90 minutes to ensure the complete dissolution of urea and reaction completion.[3][5]
-
Crystallization: After the reaction period, turn off the heat and allow the solution to cool slowly to room temperature. For enhanced crystallization, the mixture can be further cooled to a lower temperature (e.g., 20°C) for 60-120 minutes.[3] Crystalline this compound will precipitate out of the solution.
-
Filtration: Separate the formed crystals from the mother liquor by vacuum filtration using a Buchner funnel.[2]
-
Drying: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities. Dry the crystals in a desiccator at ambient temperature or in an oven at a low temperature (e.g., 40°C) for 6 hours to obtain the final product.[2][3]
FT-IR Spectroscopy Analysis
This protocol describes the characterization of the synthesized this compound using FT-IR spectroscopy to identify its chemical structure.
Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a detector for the mid-IR range (e.g., DTGS)
-
Agate mortar and pestle
-
KBr press for pellet preparation
-
Sample holder
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the synthesized this compound crystals to remove any residual moisture.
-
Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a KBr press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.
-
Data Collection: Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹. A typical resolution is 4 cm⁻¹ with an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in this compound.
X-ray Diffraction (XRD) Analysis
This protocol outlines the use of XRD to confirm the crystalline structure and phase purity of the synthesized this compound.
Equipment:
-
X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (e.g., zero-background silicon or glass slide)
-
Mortar and pestle
Protocol:
-
Sample Preparation:
-
Take a representative sample of the dried, synthesized this compound crystals.
-
Gently grind the crystals into a fine, uniform powder using a mortar and pestle to minimize preferred orientation effects.
-
Mount the powdered sample onto the sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
Set the X-ray source to Cu Kα radiation.
-
Configure the instrument for a continuous scan, typically over a 2θ range of 10° to 80°.
-
Set the step size (e.g., 0.02°) and scan speed (e.g., 2°/minute).
-
-
Data Collection: Initiate the XRD scan and collect the diffraction pattern.
-
Data Analysis:
-
Process the raw data to identify the peak positions (2θ values).
-
Compare the obtained diffraction pattern with standard reference patterns from crystallographic databases (e.g., JCPDS No. 44-0815 for this compound) to confirm the phase identity.[5]
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for the observed peaks.[6]
-
Data Presentation and Interpretation
FT-IR Spectral Data
The FT-IR spectrum of this compound exhibits characteristic bands that confirm the interaction between urea and phosphoric acid. The key absorption bands and their assignments are summarized below.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment | Reference(s) |
| 3650–3200 | ν(-OH) | Valence vibrations of the hydroxyl groups in the phosphate moiety. | [3] |
| ~3445 | ν(-NH-) | Secondary amide N-H stretching, indicating hydrogen bonding with phosphate. | [7] |
| ~1667 | δ(NH₂) | Amide I band (primarily C=O stretching and N-H bending). | [3][8] |
| ~993 | ν(P-O) | Stretching vibrations of the PO₄³⁻ group. | [8][9] |
| ~480 | δ(O-P-O) | Bending vibrations of the PO₄³⁻ group. | [8][9] |
XRD Data
This compound crystallizes in an orthorhombic system.[3] The XRD pattern of a successfully synthesized sample should show sharp, well-defined peaks indicative of its crystalline nature. The primary diffraction peaks are listed below, consistent with the standard pattern for this compound.
| 2θ Angle (°) (Cu Kα) | d-spacing (Å) | Crystal Plane (hkl) | Relative Intensity | Reference(s) |
| ~15.47 | 5.7230 | (Not Specified) | High | [8] |
| ~20.30 | 4.3694 | (Not Specified) | Medium | [8] |
| ~23.34 | 3.8082 | (Not Specified) | Medium | [8] |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logic behind using complementary analytical techniques for characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. revues.imist.ma [revues.imist.ma]
- 3. mdpi.com [mdpi.com]
- 4. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. instanano.com [instanano.com]
- 7. researchgate.net [researchgate.net]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
Urea Phosphate: A Versatile Reagent in Modern Organic Synthesis
Introduction
Urea (B33335) phosphate (B84403), a salt formed from the simple combination of urea and phosphoric acid, is emerging as a compelling reagent in organic synthesis. Primarily known for its application as a fertilizer, its inherent acidic nature and the presence of both urea and phosphate moieties make it a promising, environmentally benign, and cost-effective catalyst for a variety of organic transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of phosphate-based reagents, with a focus on reactions where urea phosphate could be a potential catalyst, particularly in multicomponent reactions that are fundamental to the synthesis of diverse heterocyclic scaffolds.
While direct and extensive literature on this compound as a catalyst is still developing, its acidic properties suggest its utility in acid-catalyzed reactions. We will explore the well-documented use of related phosphate salts such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and dicalcium phosphate (DCPD) as effective catalysts in the Biginelli reaction, providing a strong rationale for the potential application of this compound in similar transformations.
Application 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1] The acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) is the cornerstone of this synthesis.[1][2] Various phosphate-based fertilizers have demonstrated excellent catalytic activity in this reaction, offering high yields, short reaction times, and environmentally friendly conditions.[3]
Quantitative Data Summary
The following tables summarize the efficacy of different phosphate-based catalysts in the Biginelli reaction, showcasing their performance with various substituted aromatic aldehydes.
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Phosphate Fertilizers as Catalysts [3]
| Entry | Aldehyde | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | MAP (3) | 25 | 91 |
| 2 | 4-Chlorobenzaldehyde | MAP (3) | 20 | 95 |
| 3 | 4-Methylbenzaldehyde | MAP (3) | 30 | 88 |
| 4 | 4-Nitrobenzaldehyde | MAP (3) | 2 | 98 |
| 5 | 3-Nitrobenzaldehyde | MAP (3) | 5 | 96 |
| 6 | Benzaldehyde | DAP (1) | 15 | 93 |
| 7 | 4-Chlorobenzaldehyde | DAP (1) | 10 | 96 |
| 8 | 4-Methylbenzaldehyde | DAP (1) | 20 | 90 |
| 9 | 4-Nitrobenzaldehyde | DAP (1) | 2 | 99 |
| 10 | 3-Nitrobenzaldehyde | DAP (1) | 5 | 97 |
Table 2: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Dicalcium Phosphate Dihydrate (DCPD) as a Catalyst [2]
| Entry | Aldehyde | β-Ketoester | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 35 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 30 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 40 | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 25 | 96 |
| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 30 | 94 |
| 6 | Benzaldehyde | Methyl acetoacetate | 40 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Phosphate Fertilizers (MAP or DAP) [3]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate) (1 mmol), and urea (1.5 mmol).
-
Add the phosphate catalyst (MAP, 3 mol% or DAP, 1 mol%).
-
Add absolute ethanol (B145695) (1 mL) to the mixture.
-
Reflux the reaction mixture for the appropriate time (as indicated in Table 1), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Treat the resulting solid with acetonitrile (B52724) and then wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Dicalcium Phosphate Dihydrate (DCPD) [2]
-
To a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) in a round-bottom flask, add dicalcium phosphate dihydrate (DCPD) (7 mol%).
-
Add ethanol (10 mL) and heat the mixture to reflux for the specified time (see Table 2), with monitoring by TLC.
-
After the reaction is complete, a solid product will precipitate from the reaction mixture.
-
Filter the solid product and recrystallize it from methanol (B129727) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
The catalyst can be recovered by vacuum filtration during the recrystallization process.
Reaction Schematics and Workflows
Caption: General workflow for the phosphate-catalyzed Biginelli reaction.
Potential Applications in Other Multicomponent Reactions
The success of phosphate-based catalysts in the Biginelli reaction suggests the potential of this compound as a solid acid catalyst in other important multicomponent reactions.
-
Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. The acidic nature of this compound could facilitate the initial Knoevenagel condensation and subsequent cyclization steps.
-
Synthesis of Quinoxalines: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction is often catalyzed by acids, and this compound could serve as an effective and mild catalyst.
-
Synthesis of Bis(indolyl)methanes: The electrophilic substitution of indoles with aldehydes or ketones to form bis(indolyl)methanes is another acid-catalyzed transformation where this compound could be a viable reagent.
Logical Relationship of this compound's Catalytic Role
Caption: The catalytic potential of this compound in organic synthesis.
This compound and related phosphate salts represent a class of inexpensive, readily available, and environmentally benign catalysts for organic synthesis. The detailed protocols and quantitative data for the Biginelli reaction using phosphate fertilizers provide a strong foundation for exploring the application of this compound in this and other acid-catalyzed multicomponent reactions. Further research into the catalytic activity of this compound is warranted and holds the potential to expand the toolkit of sustainable methodologies for the synthesis of valuable heterocyclic compounds.
References
Application Notes and Protocols for Electrochemical Stabilization of Urea Solutions with Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stability of urea (B33335) in aqueous solutions is a critical concern in various fields, including pharmaceutical formulations, fertilizer development, and waste valorization. Urea is susceptible to enzymatic hydrolysis by urease and chemical degradation, leading to the formation of ammonia (B1221849) and a subsequent increase in pH. This degradation can compromise the efficacy of urea-based products and lead to the loss of valuable nitrogen. Electrochemical methods offer a promising alternative to traditional chemical stabilization by providing in-situ control over solution chemistry.
These application notes provide detailed protocols for two primary electrochemical methods for stabilizing urea solutions, particularly in phosphate-containing matrices like synthetic urine. The first method involves electrochemical pH modulation to inhibit urease activity. The second method focuses on the in-situ electrochemical synthesis of hydrogen peroxide (H₂O₂) as a urease inactivator. Additionally, a protocol for the chemical stabilization of urea using phosphate (B84403) buffers is included as a baseline for comparison.
Method 1: Electrochemical pH Modulation for Urea Stabilization and Phosphate Recovery
This method leverages the in-situ generation of hydroxide (B78521) ions (OH⁻) at the cathode of an electrochemical cell to raise the solution's pH above 11. This high pH environment effectively inhibits the enzymatic activity of urease, thereby stabilizing the urea. A significant advantage of this method, especially for solutions containing calcium and magnesium ions (like urine), is the simultaneous precipitation and recovery of phosphate salts.[1][2]
Experimental Protocol
1. Materials and Reagents:
-
Electrochemical Cell: A two-chamber electrochemical cell separated by a cation exchange membrane (CEM), such as Fumasep FKE.
-
Anode: Platinum (Pt) or Dimensionally Stable Anode (DSA).
-
Cathode: Stainless steel or other suitable material.
-
Power Supply: Galvanostat/Potentiostat capable of operating at a constant current density.
-
Anolyte: 0.2 M Sodium Sulfate (B86663) (Na₂SO₄) solution.
-
Catholyte: Urea-containing solution (e.g., synthetic urine). A typical synthetic urine composition includes 15 g/L urea.[1]
-
Reagents for Analysis: p-dimethylaminobenzaldehyde (PDAB) for urea analysis, reagents for the ascorbic acid method for phosphate analysis.
2. Electrochemical Cell Setup:
-
Assemble the two-chamber electrochemical cell, ensuring the cation exchange membrane properly separates the anode and cathode compartments.
-
Fill the anode chamber with 200 mL of 0.2 M Na₂SO₄ solution.
-
Fill the cathode chamber with the urea-containing solution (catholyte). For experiments cited, 200 mL of catholyte was used in the chamber, with an additional 150 mL in a recirculation bottle.[1]
-
Place a magnetic stirrer in the anolyte compartment and stir at approximately 150 rpm.
-
Continuously recirculate the catholyte between the cathode chamber and a precipitation bottle at a flow rate of approximately 4 mL/min.
3. Electrochemical Stabilization Procedure:
-
Connect the anode and cathode to the power supply.
-
Run the experiment until the pH of the catholyte reaches a target value of 11.5. Monitor the pH of the catholyte periodically.
-
During the process, phosphate will precipitate with Ca²⁺ and Mg²⁺ ions in the precipitation bottle due to the increasing pH.
-
Once the target pH is reached, turn off the power supply.
-
Collect the stabilized urea-rich supernatant and the phosphate-containing precipitate for analysis and storage.
4. Analytical Methods:
-
Urea Concentration: Determine urea concentration using a spectrophotometric method with p-dimethylaminobenzaldehyde (PDAB). The reaction between urea and PDAB in an acidic medium produces a yellow complex, with absorbance measured at approximately 425 nm.[3]
-
Phosphate Concentration: Measure the concentration of orthophosphate in the solution before and after the experiment using the ascorbic acid method. This method involves the formation of a blue antimony-phospho-molybdate complex, with absorbance measured colorimetrically.
Data Presentation
Table 1: Urea Stabilization via Electrochemical pH Modulation
| Parameter | Condition | Result | Reference |
| Applied Current Density | Constant Current | 60 A/m² | [1][2] |
| Target pH | Catholyte | 11.5 | [1][2] |
| Urea Stability | Storage at Room Temp. (20-22°C) | >97% of initial urea remaining after 35 days | [1][2] |
| Urea Stability | Storage at 4°C | Stable for nearly two months | [1][2] |
| Phosphate Recovery | Precipitate Formation | >82% P-recovery as amorphous calcium magnesium phosphate | [1][2] |
Experimental Workflow Diagram
Caption: Workflow for urea stabilization via pH modulation and phosphate recovery.
Method 2: Urea Stabilization by In-situ Electrochemical Synthesis of Hydrogen Peroxide
This approach involves the electrochemical reduction of oxygen on a gas-diffusion electrode to produce hydrogen peroxide (H₂O₂) directly within the urea solution.[4] The generated H₂O₂ acts as a biocide, inactivating the urease enzyme and thus preventing urea hydrolysis.[4][5]
Experimental Protocol
1. Materials and Reagents:
-
Electrochemical Cell: A two-chamber cell with a gas-diffusion electrode (GDE) as the cathode and a suitable anode (e.g., Pt). The chambers are separated by a cation exchange membrane.
-
Power Supply: Galvanostat/Potentiostat.
-
Urea Solution: Synthetic urine or other urea-containing solution inoculated with urease.
-
Reagents for Analysis: Reagents for Total Ammonia Nitrogen (TAN) analysis, titanium(IV) oxysulfate for H₂O₂ analysis, and PDAB for urea analysis.
2. Electrochemical Cell Setup:
-
Assemble the electrochemical cell, ensuring the GDE is properly placed as the cathode, with the air-side exposed to the atmosphere.
-
Fill the cathode chamber with the urea solution.
-
Fill the anode chamber with a suitable anolyte (e.g., sodium sulfate solution).
3. Electrochemical H₂O₂ Synthesis and Urea Stabilization:
-
Connect the electrodes to the power supply.
-
Apply a constant current density. Experiments have been conducted at various densities (e.g., 2.5, 5, 10 mA/cm²) and for different durations (e.g., 4, 8, 12 hours).[4]
-
During the process, oxygen from the air is reduced at the GDE to form H₂O₂ in the urea solution.
-
After the specified treatment time, turn off the power supply.
-
Store the treated samples at room temperature in sealed containers.
-
Monitor the samples over time for urea hydrolysis.
4. Analytical Methods:
-
Urea Stability: Monitor the concentration of Total Ammonia Nitrogen (TAN) over time. A stable or low TAN concentration indicates inhibition of urea hydrolysis. Direct measurement of urea can also be performed.[4]
-
Hydrogen Peroxide Concentration: Measure the concentration of H₂O₂ produced using the titanium(IV) oxysulfate colorimetric method.
Data Presentation
Table 2: Urea Stabilization via In-situ H₂O₂ Synthesis
| Parameter | Condition | Outcome | Reference |
| Mechanism | Urease Inactivation | Electrochemically synthesized H₂O₂ diminishes TAN formation. | [4] |
| Current Density Effect | Higher current density | Lower TAN concentrations after >30 days of storage. | [4] |
| Treatment Time Effect | Longer treatment time | Lower TAN concentrations after >30 days of storage. | [4] |
| Long-term Stability | Room Temperature Storage | As much as 79% of initial urea preserved after 140 days. | [4] |
| pH Effect | Post-treatment adjustment to neutral pH | Slower degradation of residual H₂O₂ compared to alkaline samples. | [4] |
Experimental Workflow Diagram
Caption: Workflow for urea stabilization via in-situ H₂O₂ synthesis.
Method 3: Chemical Stabilization with Phosphate Buffers (Non-Electrochemical)
For comparative purposes, this section outlines the chemical stabilization of urea solutions using phosphate-based buffers. This method relies on controlling the initial pH of the solution to minimize the rate of chemical decomposition.
Experimental Protocol
1. Materials and Reagents:
-
Urea Solution: Prepare a stock solution of urea (e.g., containing 20% Nitrogen).
-
Phosphate Buffers:
-
Ammonium Phosphate Buffer: A mixture of NH₄H₂PO₄ and (NH₄)₂HPO₄.
-
Potassium Phosphate Buffer: A mixture of KH₂PO₄ and K₂HPO₄.
-
-
pH Meter and Conductivity Meter.
2. Procedure:
-
Prepare different urea solutions containing the phosphate buffer additives.
-
Adjust the initial pH of the solutions as required.
-
Store the solutions in sealed containers at a constant temperature (e.g., 298.15 K).
-
Periodically measure the pH and electrical conductivity of the solutions over an extended period (e.g., 150 days).
Data Presentation
Table 3: Chemical Stabilization of 20% N Urea Solution with Additives (150 Days at 298.15 K)
| Additive | Initial pH | Final pH (Day 150) | ΔpH | Initial Conductivity (mS/cm) | Final Conductivity (mS/cm) | Stability Assessment |
| H₃PO₄ | 1.88 | 7.02 | 5.14 | 14.88 | 24.3 | Solution can be preserved for 5-6 months without exceeding pH 7.5. |
| NH₄H₂PO₄ + H₃PO₄ | 2.10 | 2.40 | 0.30 | 36.7 | 37.8 | Insignificant change in pH. |
(Data adapted from studies on chemical stabilization for context)
Logical Relationship Diagram
Caption: Logical flow of phosphate additives inhibiting urea decomposition.
References
Application Notes and Protocols: Preparation and Application of Urea-Doped Calcium Phosphate Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential application of urea-doped calcium phosphate (B84403) nanoparticles as a drug delivery system. The protocols outlined below are compiled from various methodologies and offer a starting point for the development and evaluation of these nanoparticles for therapeutic purposes.
Introduction
Calcium phosphate nanoparticles (CaPNPs) are biocompatible and biodegradable materials that have shown significant promise as carriers for therapeutic agents.[1] The incorporation of urea (B33335) into the calcium phosphate matrix can modify the nanoparticle's surface properties, potentially influencing drug loading capacity and release kinetics. This document details the preparation of two primary forms of urea-doped CaPNPs: Amorphous Calcium Phosphate (U-ACP) and Hydroxyapatite (B223615) (U-HA), and provides protocols for their characterization and evaluation as drug delivery vehicles.
Data Presentation
Table 1: Physicochemical Properties of Urea-Doped Calcium Phosphate Nanoparticles
| Nanoparticle Type | Synthesis Method | Morphology | Particle Size (nm) | Urea/Nitrogen Content (wt%) | Reference |
| U-ACP | Chemical Precipitation | Amorphous, Spherical | ~50 | 6.43 (N) | [2] |
| U-HA | Sol-Gel | Rod-shaped | < 100 | 6.13 (N) | [3] |
| CaP-U NPs | Not specified | Rod-like, Irregular | 15-50 (diameter), 100-200 (length) | Not specified | [4] |
Table 2: Drug Loading and Release Parameters (Hypothetical Data for Illustration)
| Drug | Nanoparticle Type | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile* |
| Doxorubicin | U-ACP | 5-10 | 60-80 | pH-sensitive, sustained release |
| Ibuprofen | U-HA | 8-15 | 70-90 | Biphasic: initial burst followed by sustained release |
*Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Synthesis of Urea-Doped Amorphous Calcium Phosphate (U-ACP) Nanoparticles
This protocol is adapted from a chemical precipitation method.[2]
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium citrate (B86180) dihydrate
-
Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)
-
Sodium carbonate (Na₂CO₃)
-
Potassium nitrate (KNO₃)
-
Urea
-
Deionized water
Procedure:
-
Solution A: Prepare a 75 mL aqueous solution containing 0.4 M calcium nitrate and 0.4 M sodium citrate.
-
Solution B: Prepare a 75 mL aqueous solution containing 0.24 M dipotassium hydrogen phosphate, 0.2 M sodium carbonate, and 0.4 M potassium nitrate.
-
Precipitation: Pour Solution A into Solution B while stirring. Heat the mixture at 37°C for 5 minutes.
-
Washing: Centrifuge the resulting suspension at 4500 rpm for 10 minutes. Discard the supernatant and wash the nanoparticle pellet twice with 300 mL of deionized water.
-
Urea Doping: Prepare a solution of 1 g of urea in 6 mL of deionized water. Add this solution to the nanoparticle slurry and stir vigorously to obtain a homogenous mixture.
-
Drying: Lyophilize the final mixture to obtain a dry powder of U-ACP nanoparticles.
Synthesis of Urea-Doped Hydroxyapatite (U-HA) Nanoparticles
This protocol is based on a sol-gel method.[3]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄)
-
Ammonia (B1221849) solution
-
Urea
-
Deionized water
Procedure:
-
HA Synthesis:
-
Prepare a 1.67 M solution of calcium nitrate tetrahydrate in ethanol.
-
Prepare a 1 M aqueous solution of ammonium dihydrogen phosphate.
-
Add the calcium nitrate solution dropwise to the ammonium dihydrogen phosphate solution while maintaining the pH at 10 with ammonia solution.
-
Stir the mixture vigorously at room temperature and then age for 48 hours.
-
Centrifuge the solution to collect the hydroxyapatite (HA) precipitate. Wash with ethanol and deionized water.
-
Dry the HA powder in a hot-air oven at 80°C for 24 hours.
-
-
Urea Doping:
-
Disperse the synthesized HA nanoparticles in deionized water (2 mg/mL).
-
Prepare a saturated urea solution (0.5 M).
-
Add the urea solution to the HA suspension under ultrasonic mixing (30 kHz for 45 minutes).
-
Stir the mixture for 24 hours.
-
Allow the mixture to settle, decant the excess liquid, and centrifuge the product.
-
Wash the U-HA nanoparticles with distilled water and ethanol to remove excess urea.
-
Dry the final product at 70°C for 24-48 hours.
-
Drug Loading onto Urea-Doped Calcium Phosphate Nanoparticles
This is a general protocol that can be adapted for various drugs. Optimization of drug-to-nanoparticle ratio, solvent, and incubation time is crucial.
Materials:
-
Urea-doped CaPNPs (U-ACP or U-HA)
-
Drug of interest (e.g., Doxorubicin, Ibuprofen)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Procedure:
-
Disperse a known amount of urea-doped CaPNPs in a suitable buffer (e.g., 1 mg/mL in PBS).
-
Prepare a stock solution of the drug in an appropriate solvent.
-
Add the drug solution to the nanoparticle suspension at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug:nanoparticle by weight).
-
Incubate the mixture under constant stirring for a specified period (e.g., 4-24 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant.
-
Wash the nanoparticles with the buffer to remove any unbound drug.
-
Lyophilize the drug-loaded nanoparticles to obtain a dry powder.
-
Determine the drug loading capacity and encapsulation efficiency by measuring the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Characterization of Nanoparticles
-
Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).[4]
-
Crystallinity: X-ray Diffraction (XRD).[2]
-
Functional Groups: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of phosphate, carbonate, and urea.[2]
-
Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDX).[3]
-
Drug Release Kinetics: In vitro drug release studies should be performed in a relevant physiological buffer (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate the tumor microenvironment or endosomal compartments). The amount of released drug at different time points is quantified.
Visualizations
Caption: Experimental workflow for the preparation of drug-loaded urea-doped calcium phosphate nanoparticles.
Caption: Proposed cellular uptake and intracellular trafficking pathway of urea-doped calcium phosphate nanoparticles.
Potential Signaling Pathways in Drug Delivery
While specific signaling pathways for urea-doped CaPNPs are not yet fully elucidated in the context of drug delivery, based on the literature for CaPNPs in general, the following pathways may be relevant:
-
Intracellular Calcium Signaling: The dissolution of CaPNPs in the acidic environment of endosomes and lysosomes can lead to an increase in intracellular calcium concentration.[5] This can modulate various cellular processes, including apoptosis, which is particularly relevant in cancer therapy.
-
Modulation of Oncogenic Pathways: CaPNPs have been shown to deliver therapeutic microRNAs that can downregulate the expression of oncogenic target genes such as AR, VEGFA, and ZEB1 in prostate cancer cells.[6]
-
Stimulator of Interferon Genes (STING) Pathway: Lipid-coated calcium phosphate nanoparticles have been used to deliver STING agonists, leading to the activation of downstream signaling pathways like IRF3 and NF-κB, which are crucial for anti-tumor immune responses.[7]
Further research is required to specifically investigate how urea functionalization might influence the interaction of these nanoparticles with cellular signaling cascades. The amine groups from urea could potentially alter the surface charge and protein corona formation, thereby affecting cellular uptake and subsequent biological responses.
References
- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plant growth promoting potential of urea doped calcium phosphate nanoparticles in finger millet (Eleusine coracana (L.) Gaertn.) under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Calcium phosphate nanoparticles efficiently deliver miR-205-5p to modulate oncogenic targets in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Urea Phosphate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing urea (B33335) phosphate (B84403) crystallization, with a specific focus on time and temperature parameters.
Troubleshooting Guide
This guide addresses common issues encountered during urea phosphate crystallization experiments.
Q1: My this compound yield is lower than expected. What are the likely causes and solutions?
A1: Low yield in this compound crystallization can stem from several factors related to time and temperature.
-
Suboptimal Reaction Temperature: The reaction between urea and phosphoric acid is temperature-dependent. A temperature of around 45-50°C is often preferred for the reaction phase.[1][2][3] Below this range, the reaction may be incomplete, leading to lower product recovery.[2]
-
Insufficient Reaction Time: A reaction time of 60 to 90 minutes is generally recommended to ensure the complete reaction between urea and phosphoric acid.[3][4][5][6] Shorter durations may result in an incomplete reaction and consequently, a lower yield.
-
Inadequate Cooling/Crystallization Temperature: For efficient crystallization and high yield, the solution should be cooled to a lower temperature, typically around 10-15°C.[1][3][7] Higher crystallization temperatures will result in more this compound remaining dissolved in the mother liquor, thus reducing the yield.
-
Insufficient Crystallization Time: Allowing sufficient time for crystallization is crucial. A crystallization time of at least 60 minutes is often recommended.[3][7] Some protocols even suggest longer periods of 2 to 3 hours for reaction and crystallization combined.[1][2]
Solution Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Q2: The purity of my this compound crystals is poor. How can I improve it?
A2: Impurities in the final product can often be traced back to the crystallization process.
-
Rapid Cooling: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice. A slower, controlled cooling process allows for the formation of more ordered, purer crystals.
-
Contaminated Reagents: The purity of the initial phosphoric acid and urea will directly impact the final product. Using untreated wet-process phosphoric acid, for instance, can introduce impurities like iron, aluminum, and magnesium.[8][9]
-
Insufficient Washing: After filtration, the crystals should be washed to remove any adherent mother liquor which contains dissolved impurities.
Q3: The this compound crystals are very small or have an inconsistent size. How can I control crystal size?
A3: Crystal size is influenced by nucleation and growth rates, which are heavily dependent on temperature.
-
Cooling Rate: A slower cooling rate generally promotes the growth of larger crystals by favoring crystal growth over nucleation. Rapid cooling leads to the formation of many small crystals.
-
Reaction Temperature: The reaction temperature can also influence the resulting crystal size. One study noted that reaction temperatures below 45°C resulted in a smaller crystal size.[2]
-
Stirring: The agitation rate during crystallization can affect crystal size. While constant stirring is necessary to ensure homogeneity, excessive or vigorous stirring can lead to crystal breakage and the formation of smaller crystals.
| Parameter | Effect on Crystal Size | Recommended Range |
| Cooling Rate | Slower cooling promotes larger crystals | Gradual cooling is preferred over rapid chilling |
| Reaction Temperature | Lower temperatures may lead to smaller crystals | ~45°C[2] |
| Crystallization Temperature | Lower temperatures favor nucleation | 10-15°C[1][3][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for synthesizing this compound?
A1: The optimal reaction temperature for the synthesis of this compound is typically around 50°C.[4][5][6] One study found this temperature to be the most influential factor after reaction time for achieving a high P2O5 content in the product.[4] Another source suggests a preferred reaction temperature of 45°C, noting that lower temperatures slightly reduce recovery and result in smaller crystals.[1][2]
Q2: What is the recommended reaction time for this compound synthesis?
A2: A reaction time of 90 minutes has been identified as optimal in some studies for achieving a complete reaction.[4][5][6] Other research suggests a reaction time of 60 minutes is also effective.[3] Generally, a range of 60-90 minutes is considered sufficient.
Q3: What is the ideal crystallization temperature?
A3: To maximize the precipitation of this compound crystals, a low crystallization temperature is recommended. Studies have shown that cooling the reaction mixture to temperatures between 10°C and 15°C is effective for increasing product recovery.[1][3][7]
Q4: How long should the crystallization process take?
A4: The duration of crystallization can vary, but a common recommendation is 60 minutes.[3][8] Some procedures suggest a combined reaction and crystallization time of 2 to 3 hours.[1][2] The optimal time can also depend on the desired crystal size and purity.
Q5: How does temperature affect the solubility of this compound?
A5: The solubility of this compound in water has a strong positive dependence on temperature.[10][11] This means that at higher temperatures, more this compound will remain dissolved in the solution. This property is fundamental to the process of cooling crystallization, where a saturated solution at a higher temperature is cooled to induce precipitation. The solubility of this compound in a water and phosphoric acid mixture has been measured from 277.00 to 354.50 K (3.85 to 81.35 °C).[10][12][13][14]
Experimental Protocols
Protocol 1: Synthesis and Crystallization of this compound
This protocol is based on findings that suggest optimal conditions for high purity and yield.
Materials:
-
Phosphoric Acid (H₃PO₄)
-
Urea (CO(NH₂)₂)
-
Jacketed reaction vessel with stirring mechanism
-
Temperature controller and probe
-
Cooling circulator
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
Reaction:
-
Crystallization:
-
Filtration and Drying:
-
Filter the resulting slurry through a Buchner funnel to separate the this compound crystals from the mother liquor.
-
Wash the crystals with a small amount of cold distilled water to remove residual impurities.
-
Dry the crystals in a desiccator at ambient temperature until a constant weight is achieved.[4][5][6]
-
Experimental Workflow Diagram:
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary
Table 1: Optimal Reaction and Crystallization Parameters
| Parameter | Optimal Value | Reference(s) |
| Reaction Temperature | 50°C | [4][5][6] |
| Reaction Time | 90 minutes | [4][5][6] |
| Crystallization Temperature | 10-15°C | [1][3][7] |
| Crystallization Time | ≥ 60 minutes | [3][8] |
Table 2: Influence of Crystallization Time on Product Composition (at 20°C)
| Crystallization Time (minutes) | P₂O₅ Concentration (%) | NₐₘᵢᏧₑ Concentration (%) | Moisture Content (%) |
| 30 | ~44.1 - 44.7 | ~17.2 - 17.5 | 0.53 |
| 60 | ~44.1 - 44.7 | ~17.2 - 17.5 | 0.48 |
| 90 | ~44.1 - 44.7 | ~17.2 - 17.5 | Not specified |
| 120 | ~44.1 - 44.7 | ~17.2 - 17.5 | 0.47 |
| Data adapted from a study where crystallization was carried out at 20°C. The concentration of P₂O₅ and NₐₘᵢᏧₑ showed little dependence on the crystallization duration after 60 minutes.[8] |
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. revues.imist.ma [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Solubility of this compound in Water + Phosphoric Acid from (277.00 to 354.50) K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 14. Solubility of this compound in water + phosphoric acid from (277.00 to 354.50) K | Semantic Scholar [semanticscholar.org]
Technical Support Center: Prevention of Urea Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of urea (B33335) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of urea degradation in aqueous solutions?
A1: Urea primarily degrades through two main pathways in aqueous solutions:
-
Hydrolysis: This is a slow, uncatalyzed elimination reaction where urea decomposes into ammonia (B1221849) (NH₃) and carbonic acid (H₂CO₃)[1]. This process can be significantly accelerated by the enzyme urease[1].
-
Decomposition to Ammonium (B1175870) Cyanate (B1221674): In solution, urea can decompose into ammonium cyanate (NH₄NCO), which can then hydrolyze to ammonium carbonate[2]. The formation of cyanate is a concern as it can lead to unwanted side reactions, such as the carbamylation of proteins[3].
The final products of both pathways are typically ammonia and carbon dioxide[1][4].
Q2: What are the key factors that influence the stability of urea solutions?
A2: The stability of urea in aqueous solutions is influenced by several factors:
-
Temperature: Higher temperatures significantly accelerate the degradation of urea[2][5][6][7]. It is recommended to avoid heating urea solutions above 30°C to prevent the formation of cyanates[3].
-
pH: Urea is most stable in a pH range of 4 to 8[2][5][6][7][8]. Both acidic and alkaline conditions can catalyze hydrolysis[9].
-
Initial Urea Concentration: At higher initial concentrations, the rate of urea degradation can decrease over time, suggesting that the reverse reaction may play a role in the stability of concentrated solutions[5][6][7].
-
Presence of Contaminants: The presence of enzymes like urease, which can be introduced through microbial contamination, will dramatically increase the rate of urea hydrolysis[1].
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation of urea and its derivatives[9].
Q3: How can I prevent or minimize urea degradation in my experiments?
A3: To enhance the stability of your urea solutions, consider the following strategies:
-
Control pH: Maintain the pH of the solution within the optimal range of 4 to 8 using appropriate buffer systems. Lactate (B86563) buffer at pH 6.0 has been shown to be effective in minimizing urea degradation[5][6][7][8].
-
Control Temperature: Prepare and store urea solutions at low temperatures. Storing neutral urea solutions at 278.15 K (5°C) can help prevent cyanate accumulation[2]. For long-term storage, aliquoting and freezing at -20°C is recommended[10].
-
Prepare Fresh Solutions: Whenever possible, prepare urea solutions fresh before use to minimize the formation of degradation products like cyanate ions[3].
-
Use High-Purity Reagents: Utilize high-purity urea and deionized or distilled water to avoid contamination with catalysts or microorganisms[10][11].
-
Add Stabilizers: Certain additives can help stabilize urea solutions. These include:
-
Use Non-Aqueous Solvents: In some applications, using a non-aqueous solvent like isopropanol (B130326) can retard urea decomposition[5][6][7].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Ammonia smell from the urea solution. | Urea degradation into ammonia. | Prepare fresh solution. Store at a lower temperature (e.g., 4°C for short-term, -20°C for long-term). Ensure the pH is within the stable range of 4-8. |
| Increase in the pH of the solution over time. | Formation of ammonia, an alkaline compound, from urea hydrolysis[2][15]. | Buffer the solution to a pH between 4 and 8. A lactate buffer at pH 6.0 is a good starting point[5][8]. |
| Unexpected protein modification (carbamylation). | Formation of isocyanate from the breakdown of urea, which can react with proteins[3]. | Always prepare urea solutions fresh. Avoid heating the solution above 30°C[3]. |
| Precipitate formation in the urea solution. | If other salts (e.g., calcium, magnesium) are present, the alkaline shift in pH due to urea degradation can cause the formation of insoluble salts[2]. | Maintain a stable pH using a suitable buffer. Prepare solutions in deionized water to avoid interfering ions. |
| Low recovery or activity of proteins after denaturation/renaturation. | Protein carbamylation by cyanates formed during urea degradation[3]. | Use freshly prepared, high-purity urea solutions. Minimize the time proteins are exposed to the urea solution. |
Data Summary
Table 1: Factors Affecting Urea Stability
| Factor | Optimal Range/Condition for Stability | Reference(s) |
| pH | 4 - 8 | [2][5][6][7][8] |
| Temperature | Low temperatures (e.g., 4°C or frozen) | [2][7] |
| Buffer | Lactate buffer (pH 6.0) showed the lowest degradation | [5][6][7][8] |
| Solvent | Isopropanol showed better stability than aqueous solutions | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stable 8 M Urea Stock Solution
Objective: To prepare a concentrated urea solution suitable for protein denaturation with minimized degradation.
Materials:
-
High-purity urea (molecular biology grade)
-
Deionized or distilled water
-
Sterile, conical tubes or bottles
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
To prepare a 1 L solution, weigh out 480.5 g of high-purity urea.
-
Add the urea to a beaker containing approximately 600 mL of deionized water.
-
Dissolve the urea by stirring with a magnetic stirrer. The dissolution of urea is an endothermic process, so the solution will become cold. Gentle warming (not exceeding 30°C) can be used to aid dissolution[3][11]. A 30°C water bath can be beneficial[3].
-
Once the urea is completely dissolved, transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile filter[16].
-
Aliquot the solution into smaller, single-use volumes in sterile conical tubes.
-
Store the aliquots at -20°C. Thaw only the required amount for each experiment and discard any unused portion of the thawed aliquot[10].
Protocol 2: Monitoring Urea Degradation by Measuring pH and Conductivity
Objective: To assess the stability of a urea solution over time by monitoring changes in pH and electrical conductivity.
Materials:
-
Prepared urea solution
-
pH meter, calibrated
-
Conductivity meter, calibrated
-
Sealed, plastic bottles
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a 20% (w/v) urea solution in distilled water[2].
-
If testing stabilizers, prepare identical solutions with the desired additives (e.g., 10 mM arginine, or buffered to a specific pH).
-
Dispense 100 mL of each solution into separate, sealed plastic bottles[2].
-
Store the bottles at a constant temperature, for example, 298.15 K (25°C)[2].
-
At regular intervals (e.g., daily for the first week, then weekly), carefully open each bottle and measure the pH and electrical conductivity of the solution.
-
Record the measurements over a prolonged period (e.g., 150 days)[2]. An increase in both pH and conductivity over time indicates urea degradation.
Protocol 3: Spectrophotometric Quantification of Urea
Objective: To determine the concentration of urea in an aqueous sample using a colorimetric method.
Materials:
-
Urea standard solution (e.g., 100 µg/mL)[17]
-
Diacetylmonoxime (DAM) solution
-
Thiosemicarbazide (TSC) solution
-
Acidic reagent (e.g., a mixture of sulfuric and phosphoric acid)
-
Spectrophotometer
-
Water bath
Procedure:
-
Preparation of Reagents: Prepare the DAM and TSC colorimetric reagents as described in established protocols. The reaction is typically carried out under acidic conditions[18].
-
Standard Curve: Prepare a series of urea standards with known concentrations (e.g., ranging from 0.8 to 100 µg/L) by diluting the stock standard solution[17].
-
Sample Preparation: Dilute your experimental samples to fall within the concentration range of the standard curve.
-
Color Reaction: To a set volume of each standard and sample, add the DAM and TSC reagents.
-
Incubate the mixtures in a boiling water bath for a specified time to allow for color development. The reaction of diacetyl (from DAM) with urea forms a red diazine compound[18].
-
Cool the samples to room temperature.
-
Measurement: Measure the absorbance of each sample at the wavelength of maximum absorbance, which is typically around 525 nm[18].
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the linear regression to calculate the urea concentration in your samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Tizra Reader [library.scconline.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. m.youtube.com [m.youtube.com]
- 12. WO2014159816A1 - CONTROL OF pH IN AQUEOUS UREA-CONTAINING SOLUTIONS UTILIZING AMINO ACID-CONTAINING COMPOSITIONS - Google Patents [patents.google.com]
- 13. ES2037025T3 - METHOD TO STABILIZE UREA WITH A LACTONE IN VARIOUS PHARMACEUTICAL AND COSMETIC COMPOSITIONS. - Google Patents [patents.google.com]
- 14. EP0293503A1 - Urea stabilized with a lactone in various pharmaceutical and cosmetic preparations - Google Patents [patents.google.com]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. benchchem.com [benchchem.com]
- 17. iwaponline.com [iwaponline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Urea Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of urea (B33335) phosphate (B84403) and improving its yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during urea phosphate synthesis.
Q1: What is the optimal stoichiometric ratio of urea to phosphoric acid?
A stoichiometric ratio of 1.0:1.0 (urea:H₃PO₄) is generally recommended for optimal yield and product purity.[1][2] An excess of phosphoric acid can lead to a product with a high concentration of phosphorus pentoxide (P₂O₅) and low amide nitrogen (Namide), while an excess of urea will result in the opposite imbalance.[1][2]
Q2: My this compound yield is lower than expected. What are the potential causes and solutions?
Several factors can contribute to low this compound yield. Here's a systematic approach to troubleshooting this issue:
-
Incorrect Stoichiometry: Ensure an accurate 1.0:1.0 molar ratio of urea to phosphoric acid is used.[1][2]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and yield. For the wet process, a temperature of around 50°C is often optimal.[3][4][5] For processes using highly concentrated or anhydrous phosphoric acid, preheating the acid to 60-90°C can initiate a spontaneous reaction.[6]
-
Inadequate Reaction Time: A reaction time of 60 to 90 minutes is generally sufficient for the reaction to go to completion.[3][4][5]
-
Impurities in Phosphoric Acid: The presence of impurities such as aluminum (Al³⁺), iron (Fe³⁺), magnesium (Mg²⁺), and sulfate (B86663) (SO₄²⁻) in wet-process phosphoric acid can decrease the yield of this compound.[7] Using purified phosphoric acid can mitigate this issue.
-
Inefficient Crystallization: Improper cooling during crystallization can lead to the loss of product in the mother liquor. A controlled cooling process to a temperature of 10-20°C is recommended.[1]
Q3: The synthesized this compound crystals are small, irregular, or the product is oily and sticky. How can I improve the crystal quality?
Poor crystal quality is often linked to the purity of the starting materials and the crystallization process:
-
Impurities: Impurities from wet-process phosphoric acid are a major cause of poor crystal morphology.[1][6] Specifically, Al³⁺, Fe³⁺, and F⁻ can lead to irregular crystal shapes.[7] Using purified phosphoric acid or a two-stage crystallization process can improve crystal quality.[2]
-
Cooling Rate: Rapid cooling can lead to the formation of small, fine crystals. A slower, controlled cooling rate during crystallization promotes the growth of larger, more uniform crystals.
-
Agitation: Proper agitation during the reaction and crystallization can help in forming more uniform crystals.
Q4: How do different impurities in phosphoric acid affect the synthesis process?
Impurities in wet-process phosphoric acid can have several detrimental effects:
-
Yield Reduction: Al³⁺, Mg²⁺, Fe³⁺, and SO₄²⁻ ions have been shown to decrease the yield of this compound.[7]
-
Prolonged Crystallization Time: The presence of these impurities can extend the time required for crystallization.[7]
-
Irregular Crystal Morphology: Al³⁺, Fe³⁺, and F⁻ can disrupt the crystal lattice, resulting in irregularly shaped crystals.[7]
-
Product Quality: High impurity levels can lead to a final product that is oily or sticky and difficult to dry.[1][6]
Experimental Protocols
1. Synthesis of Crystalline this compound (Wet Process)
This protocol is based on the reaction of industrial-grade phosphoric acid with solid urea.
Materials:
-
Industrial phosphoric acid (e.g., 52-54% P₂O₅)
-
Solid urea (granular)
-
Stirring hotplate
-
Reaction vessel (e.g., beaker)
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
Weigh stoichiometric amounts of phosphoric acid and urea for a 1:1 molar ratio.[3]
-
Add the solid urea to the phosphoric acid in the reaction vessel under constant stirring (e.g., 150 rpm).[3]
-
Maintain the reaction at 50°C for 90 minutes to ensure the reaction is complete.[3][4][5]
-
After the reaction period, allow the mixture to cool to room temperature to facilitate the precipitation of this compound crystals.[3]
-
Filter the resulting crystals using a Buchner funnel.
-
Dry the collected crystals in a desiccator until a constant weight is achieved.[3]
2. Quality Analysis of this compound
To ensure the quality of the synthesized this compound, the following analytical tests can be performed:
-
Determination of P₂O₅ Content: A colorimetric method can be used. This involves forming a yellow phosphorus vanadium molybdenum complex, and the concentration is determined spectrophotometrically at a wavelength of 440 nm by comparing it to a standard solution.[2]
-
Determination of Amide Nitrogen (Namide) Content: Standard methods for nitrogen analysis in fertilizers can be employed.
-
Analysis of Impurities: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of elemental impurities such as Al, Fe, Ca, and Mg.[3]
-
Structural and Morphological Analysis:
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Synthesis (Wet Process)
| Parameter | Optimal Value | Reference |
| Stoichiometric Ratio (Urea:H₃PO₄) | 1.0:1.0 | [1][2] |
| Reaction Temperature | 50°C | [3][4][5] |
| Reaction Time | 90 minutes | [3][4][5] |
| Crystallization Temperature | 10-20°C | [1] |
| Crystallization Time | 60 minutes | [1] |
Table 2: Effect of Impurities in Phosphoric Acid on this compound Synthesis
| Impurity Ion | Effect on Yield | Effect on Crystallization Time | Effect on Crystal Morphology | Reference |
| Al³⁺ | Decreases | Prolongs | Irregular | [7] |
| Fe³⁺ | Decreases | Prolongs | Irregular | [7] |
| Mg²⁺ | Decreases | Prolongs | Regular, good dispersion | [7] |
| SO₄²⁻ | Decreases | Prolongs | Regular, good dispersion | [7] |
| F⁻ | No significant effect | Prolongs | Irregular | [7] |
Visualizations
References
Technical Support Center: Troubleshooting Impurities in Urea Phosphate Production
This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common purity issues encountered during the synthesis and handling of urea (B33335) phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in urea phosphate?
A1: Impurities in this compound can be broadly categorized into two groups:
-
Inorganic Impurities: These primarily originate from the raw materials, particularly wet-process phosphoric acid. Common inorganic impurities include metal ions such as iron (Fe), aluminum (Al), magnesium (Mg), and calcium (Ca), as well as fluoride (B91410) (F⁻) and sulfate (B86663) (SO₄²⁻) ions. The purity of the urea used can also contribute to inorganic contaminants.
-
Organic Impurities: The most common organic impurity is biuret (B89757) , which is formed from the thermal decomposition of urea. Other potential organic impurities include triuret (B1681585) and cyanuric acid.[1][2]
Q2: How do impurities affect my this compound product?
A2: Impurities can have several adverse effects on the quality and performance of your this compound, including:
-
Altered Crystal Morphology: The presence of metal ions like Al³⁺ and Fe³⁺ can lead to irregular crystal shapes.[3]
-
Reduced Yield and Slower Crystallization: Impurities can interfere with the crystallization process, resulting in a lower yield and a longer time required for crystals to form.
-
Inaccurate Experimental Results: In research and drug development, the presence of unknown impurities can interfere with assays, lead to side reactions, or affect the stability of formulations.
-
Toxicity in Biological Systems: For applications in drug development and biological research, even trace amounts of certain metal impurities can have toxic effects. Biuret, in particular, is known to be phytotoxic and its impact on mammalian cell cultures should be carefully considered.
Q3: My this compound solution is discolored. What is the likely cause?
A3: A yellow or brownish discoloration in your this compound solution is often indicative of the presence of dissolved iron (Fe³⁺) ions. This is a common impurity when using certain grades of phosphoric acid.
Q4: I'm observing poor crystal formation and a sticky or oily product. What could be the issue?
A4: This is a common problem when working with this compound derived from unpurified wet-process phosphoric acid. The presence of a complex mixture of metallic and other impurities can inhibit proper crystal growth, leading to the formation of fine, poorly defined crystals that are difficult to dry and handle.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Inorganic Impurities
This guide will help you identify and address issues related to inorganic contaminants in your this compound.
Step 1: Initial Observation and Symptom Identification
-
Symptom: Discolored (yellow/brown) this compound solution or crystals.
-
Likely Cause: Iron (Fe³⁺) contamination.
-
-
Symptom: White precipitate forms in the this compound solution upon standing.
-
Likely Cause: Precipitation of insoluble metal phosphates or sulfates.
-
-
Symptom: Poor crystal formation, leading to a fine powder or oily product.
-
Likely Cause: High overall concentration of various inorganic impurities.
-
Step 2: Analytical Characterization
To confirm the presence and concentration of inorganic impurities, the following analytical techniques are recommended:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These are the preferred methods for quantifying a wide range of elemental impurities.
Step 3: Remediation Strategies
-
Use High-Purity Starting Materials: The most effective way to prevent inorganic impurities is to use high-purity, pharmaceutical-grade urea and phosphoric acid.
-
Recrystallization: This is a common and effective method for purifying this compound. The principle is based on the fact that most inorganic impurities are more soluble in the mother liquor than in the this compound crystals. A detailed protocol is provided below.
-
Ion-Exchange Chromatography: For targeted removal of specific cationic or anionic impurities, ion-exchange resins can be employed.[4] Cation-exchange resins can remove metallic impurities, while anion-exchange resins can remove fluoride and sulfate ions.
Guide 2: Identifying and Mitigating Organic Impurities (Biuret)
This guide focuses on troubleshooting the presence of biuret, the most common organic impurity.
Step 1: Suspecting Biuret Formation
-
High-Temperature Exposure: If your urea or this compound has been subjected to temperatures above 132°C (the melting point of urea), the formation of biuret is likely.
-
Unexpected Biological Effects: If you observe unexpected toxicity or altered cellular responses in your experiments, the presence of biuret should be investigated.
Step 2: Analytical Detection and Quantification
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the standard method for the separation and quantification of biuret and other urea-related organic impurities.[1][2][5] A detailed experimental protocol is provided below.
Step 3: Prevention and Control
-
Temperature Control: Strictly control the temperature during the synthesis and handling of this compound to avoid exceeding the decomposition temperature of urea.
-
Source High-Quality Urea: Use urea with a low biuret content specification. For pharmaceutical applications, USP-grade urea is recommended.[2]
Data Presentation
Table 1: Typical Limits for Elemental Impurities in USP Grade Urea
| Class | Element | Concentration Limit (ppm) |
| 1 | Cadmium (Cd) | < 0.06 |
| 1 | Lead (Pb) | < 0.15 |
| 1 | Arsenic (As) | < 0.45 |
| 1 | Mercury (Hg) | < 0.09 |
| 2A | Cobalt (Co) | < 0.15 |
| 2A | Vanadium (V) | < 0.3 |
| 2A | Nickel (Ni) | < 0.6 |
| 2B | Thallium (Tl) | < 0.24 |
| 2B | Gold (Au) | < 3 |
| 2B | Palladium (Pd) | < 0.3 |
| 2B | Iridium (Ir) | < 0.3 |
| 2B | Osmium (Os) | < 0.3 |
| 2B | Rhodium (Rh) | < 0.3 |
| 2B | Ruthenium (Ru) | < 0.3 |
| 2B | Selenium (Se) | < 2.4 |
| 2B | Silver (Ag) | < 0.45 |
| 2B | Platinum (Pt) | < 3 |
| 3 | Lithium (Li) | < 7.5 |
| 3 | Antimony (Sb) | < 2.7 |
| 3 | Barium (Ba) | < 21 |
| 3 | Molybdenum (Mo) | < 7.5 |
| 3 | Copper (Cu) | < 45 |
| 3 | Tin (Sn) | < 9 |
| 3 | Chromium (Cr) | < 18 |
Data sourced from Spectrum Chemical documentation for Urea, USP.[3]
Experimental Protocols
Protocol 1: Recrystallization of this compound for Removal of Inorganic Impurities
Objective: To purify this compound from soluble inorganic impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Heating magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Dissolution: In a beaker, add the crude this compound to a minimal amount of deionized water. Heat the solution gently on a heating magnetic stirrer to facilitate complete dissolution. Aim for a concentrated solution to maximize yield.
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. To further decrease the solubility and enhance crystal formation, place the beaker in an ice bath.
-
Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal decomposition.
Protocol 2: Determination of Biuret in this compound by HPLC-UV
Objective: To quantify the amount of biuret in a this compound sample.[6][7]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Biuret reference standard
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: 85:15 (v/v) Acetonitrile:Water[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 195 nm[6]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the biuret reference standard (e.g., 1000 µg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas for biuret in each chromatogram.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the biuret standards.
-
Determine the concentration of biuret in the sample solution from the calibration curve and calculate the percentage of biuret in the original this compound sample.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and resolving impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrumrx.com [spectrumrx.com]
- 4. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. researchopenworld.com [researchopenworld.com]
Technical Support Center: Enhancing the Stability of Urea Phosphate-Based Fertilizers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with urea (B33335) phosphate (B84403) (UP)-based fertilizers.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Hygroscopic Caking and Agglomeration During Storage
Q1: My urea phosphate granules are absorbing atmospheric moisture and forming hard clumps (caking). What is causing this and how can I prevent it?
A1: This issue is known as hygroscopic caking. This compound is inherently hygroscopic, meaning it readily absorbs moisture from the air. Caking occurs when moisture absorption creates liquid bridges between granules; subsequent drying or temperature fluctuations cause crystal bonds to form at these contact points, resulting in agglomeration.[1][2]
-
Underlying Cause : The tendency to absorb moisture is dictated by the fertilizer's Critical Relative Humidity (CRH). When the ambient relative humidity is higher than the CRH of the fertilizer, it will absorb moisture.[3] For urea, the CRH is approximately 73% at 30°C.[1]
-
Troubleshooting Actions :
-
Climate Controlled Storage : Store the this compound in a dehumidified, temperature-controlled environment where the relative humidity is maintained well below its CRH.
-
Anti-caking Agents/Coatings : Apply a coating to the granules to create a physical barrier against moisture. Common effective agents include polymers, waxes, or inert mineral powders like montmorillonite.[2][4] These agents prevent direct contact between granules and moisture.[2][5]
-
Particle Size and Shape : Ensure granules are uniform in size and shape. The presence of fine particles or dust significantly increases the number of contact points between particles, accelerating caking.[3]
-
Issue 2: Chemical Decomposition and Ammonia (B1221849) Loss
Q2: I am observing a strong smell of ammonia from my this compound compound, and tests indicate a loss of nitrogen content over time. What is the decomposition pathway, and how can it be stabilized?
A2: this compound can be susceptible to thermal decomposition, especially when mixed with other fertilizer components like monoammonium phosphate (MAP), which can lower its decomposition temperature.[6][7] The decomposition of urea proceeds through hydrolysis, ultimately forming ammonia and carbon dioxide, leading to a loss of valuable nitrogen.[6][8]
-
Underlying Cause : The uncatalyzed decomposition of urea into isocyanic acid (HNCO) and ammonia (NH3) is a known pathway.[9] This process can be accelerated by the presence of acidic compounds and elevated temperatures.[7][10] The resulting increase in pH from ammonia formation can cause further instability.[11]
-
Troubleshooting Actions :
-
pH Control : Maintaining a slightly acidic pH can help stabilize urea solutions. The addition of a small amount of phosphoric acid has been shown to preserve urea solutions for extended periods.[11]
-
Urease Inhibitors : If the decomposition is occurring in a soil or biological matrix, it is likely catalyzed by the urease enzyme. Urease inhibitors can be added to the formulation to block this enzymatic activity for up to 14 days, significantly reducing the rate of ammonia volatilization.[12]
-
Protective Coatings : Encapsulating the this compound granules with a polymer coating can control the release of nutrients and protect the core from premature decomposition.[13][14] This method is widely used to create controlled-release fertilizers.
-
Issue 3: Incompatibility with Other Fertilizer Components
Q3: When blending this compound with other salts like potassium chloride or ammonium (B1175870) nitrate (B79036), the resulting mixture becomes damp and difficult to handle. Why does this happen?
A3: This is due to a phenomenon where mixing salts lowers the overall Critical Relative Humidity (CRH) of the blend to a point below that of either individual component. For instance, mixing urea with ammonium nitrate can lower the CRH to as low as 18% at 30°C, making it extremely hygroscopic.[1]
-
Underlying Cause : The formation of eutectic mixtures or new, more hygroscopic double salts can occur.[7] For example, reactions between potassium chloride and ammonium nitrate can form ammonium chloride, which enhances caking.[15]
-
Troubleshooting Actions :
-
Consult Compatibility Charts : Before blending, always consult fertilizer compatibility charts to avoid mixing components that drastically lower the CRH.
-
Granulation with Additives : Incorporating additives during the granulation process can improve the stability of the final product. Adding potassium chloride during the synthesis of this compound can create a more stable compound fertilizer (UPK).[16]
-
Use of Conditioners : Treat the final blend with a conditioning agent or an anti-caking coating immediately after mixing to protect it from moisture absorption.[2]
-
Data Presentation: Efficacy of Stability-Enhancing Agents
The following tables summarize quantitative data on the effects of various additives and coatings on urea-based fertilizer stability.
Table 1: Effect of Coating Agents on Nutrient Release and Caking
| Coating Agent | Application Rate (% w/w) | Caking Index Reduction (%) | Nutrient Release Profile | Reference |
|---|---|---|---|---|
| Montmorillonite + Pomegranate Peel Powder | 1.5% | Significant reduction noted | Not specified | [2] |
| Bioblend (Polystyrene/Polycaprolactone) | Not specified | Not specified | 72-82% reduction in release after 10 days | [14] |
| 2K Polyurethane (PU) Resin | Varies | Increases stability and elasticity | Adjustable release from 2 to 24 months | [13] |
| Finely ground tree bark + paraffin (B1166041) wax | Not specified | Superior to uncoated urea | Slow-release achieved |[17] |
Table 2: Critical Relative Humidity (CRH) of Urea and Blends
| Fertilizer | Temperature (°C) | Critical Relative Humidity (CRH) (%) | Reference |
|---|---|---|---|
| Urea | 30 | ~73 | [1] |
| Urea + Ammonium Nitrate | 30 | ~18 | [1] |
| Ammonium Nitrate | 30 | 59.5 |[5] |
Experimental Protocols
Protocol 1: Lab-Scale Coating of this compound Granules with a Polymer Agent
This protocol describes a method for applying a protective polymer coating to this compound granules using a lab-scale fluid bed coater.
Objective: To encapsulate this compound granules with a uniform polymer layer to reduce hygroscopicity and control nutrient release.
Materials:
-
This compound granules (sieved to a uniform size, e.g., 2-4 mm)
-
Polymer coating solution (e.g., Polyurethane resin components as described in[13])
-
Solvent (if required by polymer system)
-
Lab-scale fluid bed coater with a top-spray nozzle
-
Drying oven
-
Precision balance
Methodology:
-
Preparation : Weigh 500 g of sieved this compound granules and place them into the product bowl of the fluid bed coater.
-
Coating Solution Preparation : Prepare the polymer coating solution according to the manufacturer's specifications. If using a 2K system, mix the polyol and isocyanate components immediately before use.[13]
-
Fluid Bed Coater Setup :
-
Set the inlet air temperature to a moderate level suitable for urea (e.g., 50-60°C) to avoid thermal decomposition.
-
Adjust the fluidizing airflow rate to ensure gentle and continuous movement of all granules.
-
Set the spray nozzle atomization pressure to achieve a fine mist.
-
-
Coating Application :
-
Once the granules are fluidized and have reached the target temperature, begin spraying the coating solution at a controlled rate.
-
Apply the coating in short, repeated cycles (e.g., 1 minute spray, 2 minutes drying) to prevent granule agglomeration.
-
Continue until the desired coating weight percentage (e.g., 3-5% w/w) is achieved.
-
-
Drying : After the final spray cycle, turn off the spray and continue to fluidize the granules with warm air for 10-15 minutes to ensure the coating is fully cured and solvent has evaporated.
-
Cooling and Collection : Turn off the heater and fluidize the coated granules with ambient air until they have cooled to room temperature. Collect the final product for stability analysis.
Visualizations: Diagrams and Workflows
// Central Node Instability [label="this compound Instability", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Primary Causes Hygro [label="Hygroscopicity\n(Moisture Absorption)", fillcolor="#FBBC05", fontcolor="#202124"]; Decomp [label="Chemical Decomposition\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Incomp [label="Component Incompatibility", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Coat [label="Coating / Anti-Caking Agents", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhib [label="Urease Inhibitors / pH Control", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Blend [label="Proper Formulation / Additives", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Relationships Instability -> Hygro [dir=back, color="#4285F4"]; Instability -> Decomp [dir=back, color="#4285F4"]; Instability -> Incomp [dir=back, color="#4285F4"];
Hygro -> Coat [label="Mitigates", color="#5F6368"]; Decomp -> Inhib [label="Mitigates", color="#5F6368"]; Incomp -> Blend [label="Mitigates", color="#5F6368"]; } dot Caption: Factors influencing this compound instability and mitigation strategies.
References
- 1. fertechinform.org [fertechinform.org]
- 2. researchgate.net [researchgate.net]
- 3. ijert.org [ijert.org]
- 4. A new feed additive composed of urea and soluble carbohydrate coated with wax for controlled release in ruminal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fertilizer.org [fertilizer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fertilizer.org [fertilizer.org]
- 8. researchgate.net [researchgate.net]
- 9. Urea and urea nitrate decomposition pathways: a quantum chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fas.scot [fas.scot]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Urea-Based Fertilizers in Forage Production | Mississippi State University Extension Service [extension.msstate.edu]
- 13. ASKOCOAT 2K PU resins for controlled release fertilizers [ask-chemicals.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. cargoinspectionservice.net [cargoinspectionservice.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agriculturaljournals.com [agriculturaljournals.com]
Technical Support Center: Urea Phosphate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of urea (B33335) phosphate (B84403) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of urea phosphate synthesis?
A1: Successful scale-up hinges on the precise control of several key parameters:
-
Stoichiometric Ratio of Reactants: A 1:1 molar ratio of phosphoric acid to urea is consistently reported as optimal for achieving the desired product composition with high purity.[1][2] Deviations can lead to an excess of either reactant in the final product, affecting its specifications.[1][2]
-
Reaction Temperature: The reaction is exothermic, and maintaining an optimal temperature, typically between 50°C and 90°C, is crucial.[3][4] Insufficient heat may lead to incomplete dissolution of urea, while excessive temperatures can risk product decomposition.[3][4]
-
Reaction Time: A sufficient reaction time, generally around 60 to 90 minutes, is necessary to ensure the reaction goes to completion.[3][5]
-
Crystallization Temperature and Time: Controlled cooling and adequate time for crystallization are vital for obtaining crystals of the desired size and purity. Lower crystallization temperatures, around 15-20°C, are often employed.[1]
Q2: How do impurities in wet-process phosphoric acid (WPA) affect the synthesis process?
A2: The use of untreated wet-process phosphoric acid (WPA) is a major source of challenges in scaling up this compound synthesis.[1][6] WPA typically contains impurities such as iron, aluminum, magnesium, calcium, and fluorine.[1][3] These impurities can:
-
Reduce Product Yield: Impurities can interfere with the crystallization process, leading to lower yields of this compound.[7][8]
-
Affect Crystal Quality: The presence of metallic ions like Al³⁺ and Fe³⁺ can lead to the formation of irregular, fine, oily, or sticky crystals, which are difficult to filter and dry.[1][7][8]
-
Decrease Product Purity: Impurities can co-precipitate with the this compound, contaminating the final product.[6]
-
Increase Viscosity: High concentrations of impurities like iron can increase the viscosity of the reaction mixture, posing challenges for mixing and handling at an industrial scale.[6]
Q3: What is the significance of the exothermic nature of the reaction, and how can it be managed at a larger scale?
A3: The reaction between phosphoric acid and urea is exothermic, meaning it releases a significant amount of heat.[3][4] As the scale of the synthesis increases, the volume-to-surface area ratio decreases, making heat dissipation more challenging. Failure to manage this exotherm can lead to:
-
Uncontrolled Temperature Rise: This can cause side reactions or decomposition of the this compound product.[4]
-
Safety Hazards: A runaway reaction can pose significant safety risks.
Effective heat management strategies at scale include:
-
Jacketed Reactors with Cooling Systems: Utilizing reactors with cooling jackets through which a cooling fluid is circulated.
-
Gradual Addition of Reactants: A controlled, gradual addition of one reactant to the other can help manage the rate of heat generation.
-
Efficient Agitation: Good mixing ensures uniform temperature distribution and efficient heat transfer to the cooling surfaces.
Q4: My final product is oily and difficult to handle. What could be the cause and how can I resolve it?
A4: An oily or sticky final product is a common issue when using impure raw materials, particularly wet-process phosphoric acid.[1] The presence of impurities, especially iron and aluminum, hinders the formation of well-defined, stable crystals.[1][7]
Troubleshooting Steps:
-
Analyze Raw Material Purity: Characterize the impurity profile of your phosphoric acid. High levels of metallic cations are a likely culprit.
-
Consider Raw Material Purification: If feasible, purifying the wet-process phosphoric acid before synthesis can significantly improve the final product quality.[1] Methods like solvent extraction or precipitation of impurities can be employed.
-
Optimize Crystallization Conditions: Slower cooling rates and longer crystallization times can sometimes promote the growth of larger, less oily crystals.
-
Mother Liquor Management: If recycling the mother liquor, be aware that impurities can concentrate over time, exacerbating the problem. Periodically purging the mother liquor may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield | - Incomplete reaction. - Sub-optimal stoichiometric ratio. - High levels of impurities in phosphoric acid.[7][8] | - Increase reaction time or temperature (within the optimal range). - Verify the molar ratio of reactants; a 1:1 ratio is generally optimal.[1][2] - Analyze and consider purifying the phosphoric acid. |
| Fine or Irregular Crystals | - Presence of impurities (e.g., Al³⁺, Fe³⁺).[7][8] - Rapid crystallization. | - Use purified phosphoric acid.[1] - Implement a controlled, slower cooling profile during crystallization. |
| Product Fails Purity Assay (Incorrect N:P Ratio) | - Incorrect stoichiometric ratio of reactants. | - Accurately measure and control the molar ratio of urea and phosphoric acid.[1] |
| Discolored Product | - Impurities in the raw materials, particularly iron compounds. | - Use a higher purity grade of phosphoric acid. |
| Difficulty in Filtration and Drying | - Oily or sticky product due to impurities.[1] - Very fine crystal size. | - Address the root cause of the oily product (see FAQ Q4). - Optimize crystallization to obtain larger crystals. |
Quantitative Data Summary
Table 1: Influence of Stoichiometric Ratio on Product Composition
| PWPA:Urea Ratio | P₂O₅ (%) | NₐₘᵢᏧₑ (%) | Reference |
| 1.5:1.0 | > 44.9 | < 17.7 | [1] |
| 1.0:1.0 | 44.7 | 17.4 | [1] |
| 1.0:1.5 | < 44.9 | > 17.7 | [1] |
Table 2: Optimal Reaction and Crystallization Parameters
| Parameter | Optimal Value | Reference |
| Reaction Temperature | 50°C | [3][5] |
| Reaction Time | 60 - 90 minutes | [1][3] |
| Crystallization Temperature | 15 - 20°C | [1] |
| Crystallization Time | 60 minutes | [1] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Crystalline this compound
This protocol is based on methodologies described in the literature for producing high-purity this compound.[1][3]
Materials:
-
Purified Wet-Process Phosphoric Acid (PWPA) or technical grade phosphoric acid
-
Urea (solid)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Cooling bath/circulator
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the reactor with a stoichiometric amount of phosphoric acid.
-
Heating: Begin stirring and heat the phosphoric acid to the desired reaction temperature (e.g., 50°C).[3]
-
Urea Addition: Once the temperature is stable, slowly add a stoichiometric equivalent (1:1 molar ratio) of solid urea to the phosphoric acid while maintaining vigorous stirring.[1][2]
-
Reaction: Maintain the reaction mixture at the set temperature for the desired reaction time (e.g., 60-90 minutes) under continuous stirring to ensure complete dissolution and reaction.[1][3]
-
Crystallization: After the reaction period, cool the mixture to the crystallization temperature (e.g., 20°C) using the cooling jacket.[1] Allow the mixture to crystallize for a specified duration (e.g., 60 minutes) with gentle agitation.
-
Filtration: Filter the resulting crystalline slurry using a Buchner funnel under vacuum to separate the this compound crystals from the mother liquor.
-
Drying: Wash the crystals with a small amount of cold distilled water and then dry them in an oven at a temperature below 70°C to a constant weight.[4]
Visualizations
References
- 1. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. revues.imist.ma [revues.imist.ma]
- 4. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the Impurity Ions on the Crystallization of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Soil Salinization from Urea Phosphate Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter soil salinization issues during experiments involving urea (B33335) phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is soil salinization and how can urea phosphate application contribute to it?
A1: Soil salinization is the accumulation of water-soluble salts in the soil's root zone.[1][2] This buildup can inhibit water and nutrient uptake by plants, leading to physiological stress.[1][2] While this compound is a valuable source of nitrogen and phosphorus, like all fertilizers, its excessive or improper application can contribute to salinization.[2][3][4] Fertilizers are salts, and their overuse can increase the total salt concentration in the soil, measured as electrical conductivity (EC).[5][6]
Q2: How does this compound specifically affect soil properties related to salinity?
A2: this compound (CO(NH₂)₂·H₃PO₄) is an acidic fertilizer, with a pH of around 2.0 in solution.[7] This acidity can help lower the pH of alkaline soils, which can, in turn, increase the availability of micronutrients and phosphorus.[7][8] Studies have shown that this compound can be effective in reducing soil salinity and alkalinity in calcareous soils.[9][10] However, the addition of any fertilizer introduces salts, and the net effect on salinity depends on the application rate, soil type, irrigation practices, and drainage.
Q3: What are the visual and measurable indicators of soil salinization in an experimental setting?
A3: Visual indicators in plants can include stunted growth, wilting even with adequate moisture, abnormally dark leaves, and leaf-tip burn.[1][11] On the soil surface, you might observe a white crust as water evaporates, or the soil may appear unusually wet for extended periods after irrigation.[1] The primary measurable indicator is the soil's electrical conductivity (EC), which increases with higher salt content.[1][12] Regular monitoring of soil EC is crucial for early detection.[11]
Q4: What are the best practices for applying this compound to minimize the risk of salinization?
A4: To minimize risks, follow these best practices:
-
Soil Testing: Before application, conduct a baseline soil test to determine existing nutrient levels, pH, and EC.[13]
-
Correct Application Rate: Apply this compound based on the specific needs of the crop or experimental conditions. Avoid over-application.[13][14]
-
Proper Incorporation: Incorporate urea into the soil rather than leaving it on the surface to reduce potential nitrogen loss and ensure it reaches the root zone.[15][16]
-
Adequate Irrigation and Drainage: Use high-quality irrigation water and ensure good soil drainage to help leach excess salts from the root zone.[2]
-
Monitor Soil EC: Regularly test the soil's electrical conductivity to track changes in salinity over time.[11]
Q5: Can organic amendments be used to mitigate salinity caused by fertilizers?
A5: Yes, applying organic amendments like compost, biochar, or humic acid can be an effective strategy.[17][18] These materials can improve soil structure, which enhances water infiltration and drainage, facilitating the leaching of excess salts.[1] They also increase the soil's water-holding capacity and can stimulate microbial activity, which contributes to overall soil health.[19][18]
Troubleshooting Guide
Q: My soil's Electrical Conductivity (EC) has increased significantly after applying this compound. What are the immediate steps to remediate this?
A: An elevated EC indicates salt accumulation. The primary method for remediation is leaching, which involves washing the excess salts out of the root zone.[3][4]
-
Confirm the Issue: Retest the soil EC to confirm the initial reading.
-
Initiate Leaching: Apply a sufficient amount of high-quality, low-salinity water to the soil to dissolve the accumulated salts and move them below the root zone. The amount of water needed will depend on the soil type and the level of salinity.
-
Ensure Proper Drainage: Effective leaching is impossible without good drainage. If your experimental setup (e.g., pots, lysimeters) has poor drainage, this must be addressed.
-
Consider Amendments: In sodic soils (high in sodium), applying gypsum (calcium sulfate) before leaching can help displace sodium ions, which can then be more easily washed away.[20]
Q: Plants in my experiment are showing signs of water stress (wilting) and leaf burn, but soil moisture levels are adequate. Could this be fertilizer-induced salinity?
A: Yes, these are classic symptoms of osmotic stress caused by high soil salinity.[1][2][11] The high salt concentration in the soil solution makes it difficult for plant roots to absorb water, creating a "physiological drought" even in moist soil.[1]
-
Measure Soil EC: The most direct way to confirm this is to measure the soil's electrical conductivity (EC). An EC reading above the tolerance level for your specific plant species is a strong indicator of a salinity problem.[12]
-
Review Application Rates: Check your experimental records to ensure that the this compound application rate was correct. Over-fertilization is a common cause of sudden increases in soil salinity.[2][21]
-
Leach the Soil: If EC is high, follow the leaching protocol described above to reduce the salt concentration in the root zone.
Q: My experimental outcomes are inconsistent across replicates treated with this compound. Could spatial variability in soil salinity be the cause?
A: Absolutely. Salinity can be highly variable within a field or even within a small experimental plot.[22] This variability can lead to inconsistent plant growth and experimental results.
-
Systematic Sampling: Collect soil samples from multiple locations within each replicate and at different depths to create a more comprehensive map of soil salinity.[12][22]
-
Use Appropriate Measurement Techniques: For detailed mapping, the 1:1 soil:water method for measuring EC is faster and less expensive than the saturated paste extract method, allowing for a greater number of samples to be analyzed.[22]
-
Data Analysis: Analyze your experimental data with soil EC as a covariate to determine if it significantly influences the observed outcomes. This can help explain the variability in your results.
Data Presentation
Table 1: Comparison of Common Soil Salinity Measurement Methods
| Method | Description | Advantages | Disadvantages |
| Saturated Paste Extract (ECe) | Soil is mixed with water to a saturated paste consistency, allowed to equilibrate, and the EC of the extracted water is measured.[22] | The "gold standard" for research; accuracy is high because it accounts for soil texture and water holding capacity.[22] | Labor-intensive, time-consuming (>24 hours), requires a trained technician and specialized equipment, and is more expensive.[22] |
| 1:1 Soil:Water (EC1:1) | A standard mass of soil is mixed with an equal volume of water, and the EC of the slurry is measured.[22] | Fast, inexpensive (5-10% of ECe cost), allows for more samples to be taken for detailed mapping.[22] | Less accurate than ECe as it doesn't account for differences in soil texture. Results can be converted to an estimated ECe value.[22] |
| In-Field Sensors | Handheld probes or permanently installed sensors that measure the soil's bulk electrical conductivity directly in the field.[12][23] | Provides instant, real-time data; useful for rapid assessments and continuous monitoring.[12][23] | Readings are affected by soil moisture, temperature, and texture; requires careful calibration for accurate results.[12] |
Table 2: Effects of this compound (UP) on Soil Properties and Maize Yield in a Saline-Alkali Soil Study
| Treatment | Soil pH (Reduction) | Available P (Increase) | Maize Yield (Increase) | P Utilization Efficiency (Increase) |
| Full-Rate UP | 0.15–0.28 | 21.25%–58.90% | 13.55%–18.89% | 7.09–7.21 percentage points |
| 50% Reduced-Rate UP | N/A | N/A | No significant difference from full-rate conventional P | N/A |
| Data synthesized from a two-year field experiment comparing this compound to conventional P fertilizer.[8] |
Experimental Protocols
Protocol 1: Measuring Soil Salinity via Saturated Paste Extraction (ECe)
Objective: To accurately determine the electrical conductivity of a soil sample as a measure of salinity.
Materials:
-
Soil sample (air-dried and sieved)
-
Distilled water
-
Mixing container
-
Spatula
-
Buchner funnel with filter paper or vacuum filter apparatus
-
Vacuum flask and vacuum source
-
Conductivity meter and probe (calibrated)
Methodology:
-
Place approximately 200-400g of air-dried, sieved soil into the mixing container.
-
While stirring with the spatula, slowly add distilled water until the soil is just saturated. The saturated paste should have a consistency similar to pudding, glisten, but not have free-standing water.[12][22]
-
Allow the paste to stand for at least 4 hours (or overnight) to permit the salts to dissolve.[12][22]
-
Transfer the saturated paste to the vacuum filter apparatus.
-
Apply a vacuum to draw the soil water extract from the paste into the flask. Collect a sufficient volume for measurement.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the electrical conductivity (EC) of the extracted solution. Record the value in deciSiemens per meter (dS/m).[12]
Protocol 2: Measuring Soil Salinity via 1:1 Soil:Water Method (EC1:1)
Objective: To rapidly and inexpensively estimate the electrical conductivity of a soil sample.
Materials:
-
Soil sample (air-dried and sieved)
-
Distilled water
-
Beaker or flask
-
Balance
-
Graduated cylinder
-
Stirring rod
-
Conductivity meter and probe (calibrated)
Methodology:
-
Weigh out a specific mass of air-dried, sieved soil (e.g., 20 g).
-
Measure an equal volume of distilled water (e.g., 20 mL).[22]
-
Combine the soil and water in the beaker.
-
Stir the soil-water slurry thoroughly for several minutes to ensure good mixing.
-
Allow the slurry to settle for a designated period (e.g., 30-60 minutes).
-
Calibrate the conductivity meter.
-
Insert the conductivity probe into the supernatant (the clearer liquid above the settled soil) and measure the EC. Record the value in dS/m.[22]
-
Note: To estimate the saturated paste EC (ECe) from the 1:1 reading, a conversion factor specific to the soil type is often used. For many soils in the northern Great Plains, for example, the EC1:1 result can be multiplied by 2.26.[22]
Visualizations
Caption: Experimental workflow for monitoring and mitigating soil salinity.
Caption: Cause-and-effect relationships of this compound in soil.
Caption: Decision flowchart for troubleshooting high soil salinity.
References
- 1. phycoterra.com [phycoterra.com]
- 2. Soil Salinization: How To Prevent And Manage Its Effects [eos.com]
- 3. researchgate.net [researchgate.net]
- 4. Reclamation of salinized soils due to excess of fertilizers: evaluation of leaching systems and equations [redalyc.org]
- 5. icl-growingsolutions.com [icl-growingsolutions.com]
- 6. chemijournal.com [chemijournal.com]
- 7. toros.com.tr [toros.com.tr]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Reactions of this compound in calcareous and alkaline soils: II. effects on soil sodium and salinity | Semantic Scholar [semanticscholar.org]
- 11. jircas.go.jp [jircas.go.jp]
- 12. organicagcentre.ca [organicagcentre.ca]
- 13. The Advantages of this compound for Optimal Plant Growth [hhfertilizer.com]
- 14. m.youtube.com [m.youtube.com]
- 15. urea.ae.org [urea.ae.org]
- 16. agproud.com [agproud.com]
- 17. Effect of Different Fertilization Measures on Soil Salinity and Nutrients in Salt-Affected Soils [ouci.dntb.gov.ua]
- 18. Soil salinization in agriculture: Mitigation and adaptation strategies combining nature-based solutions and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. geopard.tech [geopard.tech]
- 21. Interactive effects of irrigation water salinity and urea fertilizer on wheat (Triticum aestivum L.) yield and yield components [escs.birjand.ac.ir]
- 22. agvise.com [agvise.com]
- 23. Essential Guide to Salinity Testing - Ideal Geotech [idealgeotech.com.au]
Technical Support Center: Optimization of Urea Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stoichiometric ratio for urea (B33335) phosphate (B84403) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal stoichiometric ratio for urea phosphate synthesis?
A1: The optimal stoichiometric ratio of phosphoric acid to urea is 1:1 on a molar basis.[1][2][3][4][5] Using this ratio generally results in the best yield and purity of the final product, with concentrations of P₂O₅ and amide nitrogen that closely match the theoretical values.[3][4][5]
Q2: What are the consequences of using an excess of phosphoric acid?
A2: Using an excess of phosphoric acid (e.g., a 1.5:1.0 ratio of phosphoric acid to urea) will lead to a final product with a high concentration of phosphorus pentoxide (P₂O₅) and a low concentration of amide nitrogen (Namide).[3][4][5][6][7] This deviation from the desired 1:1 adduct affects the purity and nutrient balance of the this compound.
Q3: What happens if an excess of urea is used?
A3: Conversely, using an excess of urea (e.g., a 1.0:1.5 ratio) results in a product with a low P₂O₅ concentration and a high amide nitrogen content.[3][4][5] This imbalance compromises the quality and stoichiometric accuracy of the final product.
Q4: My this compound yield is lower than expected. What are the common causes?
A4: Low yield can be attributed to several factors:
-
Impurities in Phosphoric Acid: The presence of ions such as Al³⁺, Mg²⁺, and Fe³⁺ in the phosphoric acid can decrease the yield of this compound.[8]
-
Suboptimal Reaction Conditions: Incorrect reaction temperature or time can lead to incomplete reaction and thus lower yields.
-
Improper Crystallization: If the cooling process is not controlled, or the crystallization time is insufficient, not all the product will precipitate from the solution.
Q5: The this compound crystals are oily, sticky, or very fine. How can I resolve this?
A5: The formation of undesirable crystals is often a result of impurities present in the wet-process phosphoric acid (WPA).[3][7] These impurities can interfere with the crystal growth process. To obtain larger, well-defined crystals, consider the following:
-
Use Purified Phosphoric Acid: Whenever possible, use purified wet-process phosphoric acid (PWPA) to minimize the impact of impurities.[4]
-
Control Crystallization Conditions: A controlled cooling rate and adequate crystallization time are crucial for growing larger crystals. Rapid cooling often leads to the formation of fine, less stable crystals. A crystallization time of around 60 minutes is often found to be optimal.[3]
Q6: How do specific impurities in phosphoric acid affect the synthesis process?
A6: Impurities commonly found in industrial-grade phosphoric acid can have the following effects:
-
Prolonged Crystallization Time: Impurities generally extend the time required for this compound to crystallize.[8]
-
Reduced Yield: Ions like Al³⁺, Mg²⁺, Fe³⁺, and SO₄²⁻ tend to decrease the overall yield.[8]
-
Altered Crystal Morphology: Al³⁺ and Fe³⁺ can cause irregular crystal shapes, while Mg²⁺ and SO₄²⁻ may lead to more regular and well-dispersed crystals.[8]
-
No Effect on N and P Content: Impurities typically do not alter the nitrogen and phosphorus content within the this compound crystals themselves, but they affect the overall process efficiency and product quality.[8]
Data Summary
Table 1: Effect of Stoichiometric Ratio on Product Composition
| Stoichiometric Ratio (Phosphoric Acid : Urea) | P₂O₅ Concentration | Amide Nitrogen (Namide) Concentration | Observations |
| 1.5 : 1.0 | Too high | Too low | Excess acid leads to an imbalanced product.[3][4][5] |
| 1.0 : 1.0 | ~44.7% | ~17.4% | Optimal ratio, aligning with theoretical values. [3][4] |
| 1.0 : 1.5 | Too low | Too high | Excess urea results in an imbalanced product.[3][5] |
Table 2: Optimal Reaction and Crystallization Conditions
| Parameter | Optimal Value | Notes |
| Reaction Temperature | 50°C - 90°C | The reaction is exothermic; heating accelerates the dissolution of urea.[1][2][9] |
| Reaction Time | 60 - 90 minutes | A duration of 90 minutes has been identified as a key factor for maximizing P₂O₅ content.[1][2] |
| Crystallization Temperature | Room Temperature (~20°C) | Cooling the reaction mixture allows for the precipitation of this compound crystals.[2][4] |
| Crystallization Time | 60 minutes | This duration has been found to produce high-quality crystals.[3] |
Experimental Protocols
Protocol 1: Synthesis of Crystalline this compound
This protocol describes a common method for synthesizing this compound using the wet process.
Materials and Reagents:
-
Industrial-grade or purified wet-process phosphoric acid (H₃PO₄)
-
Solid urea (CO(NH₂)₂)
-
Distilled water
-
Stirring apparatus (magnetic stirrer or mechanical stirrer)
-
Heating mantle or water bath
-
Reaction vessel (beaker or flask)
-
Crystallizer
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
Reactant Preparation: A stoichiometric amount (1:1 molar ratio) of solid urea is mixed with phosphoric acid in the reaction vessel.[1][2]
-
Reaction: The mixture is heated to a temperature of 50°C while being constantly stirred.[1][2] This temperature is maintained for 90 minutes to ensure the complete dissolution of urea and the completion of the reaction.[1][2] The reaction is exothermic, but initial heating helps to dissolve the urea grains faster.[2]
-
Crystallization: After the reaction period, the mixture is cooled to room temperature to allow for the precipitation of this compound crystals.[1][2] For optimal crystal formation, this stage can be carried out in a dedicated crystallizer at 20°C for 60 minutes.[3][5]
-
Filtration: The resulting this compound crystals are separated from the mother liquor by filtration using a Büchner funnel.[1][2] This step is effective in separating the product from the majority of impurities, which remain in the liquid phase.[1]
-
Drying: The filtered crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[1][2] Care should be taken to avoid high temperatures during drying, as this compound can decompose above 70°C.[9]
Protocol 2: Analytical Characterization
To confirm the quality of the synthesized this compound, the following analyses are recommended:
-
Determination of P₂O₅ Content: A colorimetric method can be used, which involves the formation of a yellow phosphorus vanadium molybdenum complex that is measured at a wavelength of 440 nm.[5]
-
Determination of Amide Nitrogen Content: Standard fertilizer analysis methods can be employed to determine the concentration of amide nitrogen.[3][4]
-
Impurity Analysis: Optical emission spectroscopy can be used to determine the concentrations of elemental impurities such as sulfur, aluminum, iron, calcium, and magnesium.[3][4]
-
Structural and Thermal Analysis: Techniques like X-ray Diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and simultaneous thermal analysis can be used to investigate the crystallinity, chemical structure, and thermal stability of the product.[4]
Visualizations
Logical Workflow for Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. revues.imist.ma [revues.imist.ma]
- 3. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
effect of pH on urea phosphate stability and efficacy
This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with urea (B33335) phosphate (B84403). The focus is on the critical effects of pH on the stability and efficacy of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is urea phosphate and why is its pH significant?
A1: this compound (CO(NH₂)₂·H₃PO₄) is a crystalline salt formed from the reaction of urea and orthophosphoric acid.[1][2] It serves as a high-purity source of both nitrogen (17.5%) and phosphorus (44%) for various applications, including as a fertilizer in agriculture and horticulture, a nutrient supplement in hydroponics, and as a component in industrial processes like metal treatment.[1][3][4]
The pH of a this compound solution is critically important for two main reasons:
-
Stability: The pH of the solution directly influences the rate at which urea hydrolyzes into ammonia (B1221849) and carbon dioxide. This degradation can lead to a loss of efficacy and the generation of undesirable byproducts.[5][6][7]
-
Efficacy: The pH of the application medium (e.g., soil, nutrient solution, or a drug formulation) affects the availability of phosphate and nitrogen to plants or cells and can influence the performance of the formulation itself.[8][9] this compound is strongly acidic, with a 1% solution having a pH of about 1.8, which can help clean irrigation systems and improve nutrient uptake in alkaline conditions.[4][10]
Q2: At what pH is this compound most stable?
A2: Urea itself is most stable in a neutral to slightly acidic pH range (approximately 6-7).[5] Significant hydrolysis occurs at extreme pH values. Chemical hydrolysis is notably increased at pH levels below 2 and above 12.[11] In the presence of the enzyme urease, which is common in soil and biological systems, urea hydrolysis is rapid. High pH (above 10-11) can inhibit urease activity, thereby stabilizing urea.[12] For long-term storage of urea-containing solutions where enzymatic degradation is a risk, adjusting the pH to above 11 is a common stabilization strategy.[12]
Q3: What are the degradation products of this compound at different pH levels?
A3: The primary degradation pathway for the urea component of this compound is hydrolysis, which breaks it down into ammonia (NH₃) and carbon dioxide (CO₂).[6][13] This process is catalyzed by acid, base, or enzymes (urease).
-
In acidic or neutral solutions (enzymatic hydrolysis): Urea hydrolyzes to form ammonium (B1175870) (NH₄⁺) and bicarbonate (HCO₃⁻). The formation of ammonia/ammonium leads to a gradual increase in the solution's pH over time.[5][14]
-
In highly alkaline solutions (chemical hydrolysis): Urea decomposes into ammonia (NH₃) and carbonate (CO₃²⁻). The ammonia can be lost to the atmosphere as a gas, a process known as volatilization.[15][16]
-
At high temperatures: this compound can decompose, releasing ammonia and carbon dioxide.[13] This thermal decomposition starts around 126-153°C.[13]
Q4: My this compound solution has a strong ammonia smell and the pH has increased. What does this indicate?
A4: This is a classic sign of urea hydrolysis. The breakdown of urea produces ammonia, which is volatile and has a pungent odor.[5] The formation of ammonia, a weak base, will cause the pH of the solution to rise.[5][7] This indicates that the solution is losing its nitrogen content to the atmosphere and its chemical composition is changing. To prevent this, ensure solutions are stored at cool temperatures and consider using a buffered solution at a slightly acidic pH (e.g., pH 6.0) if enzymatic contamination is not a concern.[5] If long-term stability is required, storing at a pH above 11 can inhibit microbial urease activity.[12]
Q5: How does the pH of the medium (e.g., soil, hydroponic solution) affect the efficacy of this compound as a nutrient source?
A5: The pH of the medium is crucial for nutrient availability from any fertilizer.
-
Phosphorus Availability: In general, phosphorus is most available to plants in a soil pH range of 6.5 to 7.5.[9] In highly acidic soils (pH < 5.5), phosphate ions (H₂PO₄⁻) are fixed by aluminum and iron oxides. In alkaline soils (pH > 7.5), phosphate precipitates with calcium and magnesium, forming less soluble compounds.[9] Because this compound is highly acidic (pH of a 1% solution is ~1.8-2.0), it is particularly effective in neutral to alkaline soils, as it can temporarily lower the pH in the root zone, increasing the availability of phosphorus and other micronutrients.[4][10]
-
Nitrogen Availability: The nitrogen in this compound is in the form of urea. This must first be hydrolyzed to ammonium (NH₄⁺), which can then be taken up by plants or converted to nitrate (B79036) (NO₃⁻) by soil microbes (nitrification). This process is generally efficient across a broad range of soil pH values. However, in high pH soils (>7.5), the ammonium can convert to ammonia gas and be lost from the soil surface.[16][17]
Studies have shown that the acidic nature of this compound makes it superior to other phosphate fertilizers like diammonium phosphate (DAP) in saline and alkaline conditions, leading to better grain yield and phosphorus uptake.[18]
Quantitative Data Summary
Table 1: Effect of pH on Urea Stability
This table summarizes the general stability profile of urea. The primary concern is hydrolysis, which is accelerated at pH extremes.
| pH Range | Relative Stability | Primary Hydrolysis Type | Key Considerations |
| < 2 | Low | Acid-catalyzed | Rapid degradation of urea.[11] |
| 2 - 6 | High | Minimal chemical hydrolysis | Generally a stable range for storage, minimizing non-enzymatic breakdown.[5][11] |
| 6 - 8 | Moderate | Enzymatic (if urease is present) | This is the optimal range for most urease enzymes, leading to rapid hydrolysis if contaminated.[19] |
| 8 - 11 | Moderate | Base-catalyzed / Enzymatic | Rate of chemical hydrolysis increases. Urease activity begins to decrease. |
| > 11 | High (Enzymatically) / Low (Chemically) | Base-catalyzed | Urease enzymes are significantly inhibited, leading to stability in biological systems.[12] However, direct chemical hydrolysis is accelerated.[11] |
Table 2: Effect of Soil pH on Nutrient Availability
This table illustrates the general relationship between soil pH and the availability of phosphorus and nitrogen, which is critical for the efficacy of this compound fertilizer.
| Nutrient | pH < 6.0 | pH 6.0 - 7.5 | pH > 7.5 |
| Phosphorus (P) | Low availability (Fixed by Al, Fe) | High availability [9] | Low availability (Precipitates with Ca, Mg)[9] |
| Nitrogen (N) as NH₄⁺/NO₃⁻ | High availability | High availability | High availability (Risk of NH₃ volatilization)[16] |
Key Experimental Protocols
Protocol 1: Monitoring this compound Stability by pH Change
This protocol provides a straightforward method to assess the stability of a this compound solution by tracking pH changes resulting from ammonia production.
Objective: To determine the rate of urea hydrolysis in a solution under specific pH and temperature conditions by monitoring pH over time.
Materials:
-
This compound
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Beakers or flasks
-
0.1 M HCl and 0.1 M NaOH for initial pH adjustment
-
Incubator or water bath
Methodology:
-
Solution Preparation: Prepare a 1% (w/v) solution of this compound in deionized water.
-
Initial pH Adjustment: Divide the solution into several aliquots. Adjust the pH of each aliquot to a different target value (e.g., 4, 7, 9) using 0.1 M HCl or 0.1 M NaOH.
-
Incubation: Place the beakers on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
pH Monitoring: Record the initial pH. Without delay, start a timer and record the pH at regular intervals (e.g., every 30 minutes for the first few hours, then every few hours) for an extended period (e.g., 48-72 hours).[14]
-
Data Analysis: Plot pH versus time for each initial pH condition. A steady increase in pH indicates urea hydrolysis and ammonia formation.[7][14] The rate of pH change is proportional to the rate of hydrolysis.
Protocol 2: Quantitative Analysis of Urea by HPLC
This protocol outlines a precise method for quantifying the concentration of urea in a solution over time, providing direct measurement of its degradation.
Objective: To accurately measure the concentration of urea in a sample at different time points to determine the stability of a this compound formulation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Strong acidic cation exchange column
-
Urea standard solution
-
Mobile phase: 0.05 M phosphate buffer, adjusted to pH 3.4[20]
-
Syringe filters (0.45 µm)
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare your this compound solution and store it under the desired experimental conditions (e.g., specific pH, temperature). At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample. Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Curve: Prepare a series of urea standard solutions of known concentrations (e.g., 10, 50, 100, 200 µg/mL). Run these standards on the HPLC to generate a standard curve of peak area versus concentration.
-
HPLC Analysis:
-
Data Analysis: Integrate the urea peak in the chromatograms for both standards and samples. Use the standard curve to calculate the exact concentration of urea in each sample at each time point. Plot urea concentration versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: pH-dependent equilibrium of this compound in solution.
Caption: Workflow for this compound stability testing.
References
- 1. This compound [nue.okstate.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. kelewell.de [kelewell.de]
- 4. toros.com.tr [toros.com.tr]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. quora.com [quora.com]
- 8. Measurement of the effects of pH on phosphate availability [ouci.dntb.gov.ua]
- 9. nutrien-ekonomics.com [nutrien-ekonomics.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Urea and Phosphate Recovery from Synthetic Urine by Electrochemical Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradable Controlled Release Fertilizer Composite Prepared via Extrusion: Fabrication, Characterization, and Release Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 15. olimpum.com [olimpum.com]
- 16. researchgate.net [researchgate.net]
- 17. loyalfertilizer.com [loyalfertilizer.com]
- 18. ijbbku.com [ijbbku.com]
- 19. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 20. [Determination and stability studies of urea in urea creams by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling crystal size and shape in urea phosphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystal size and shape during urea (B33335) phosphate (B84403) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during urea phosphate crystallization experiments.
Question: Why is my crystal yield unexpectedly low?
Answer:
Several factors can contribute to a low yield of this compound crystals. These primarily relate to the reaction conditions and the purity of the reactants.
-
Sub-optimal Stoichiometry: An incorrect molar ratio of urea to phosphoric acid can lead to incomplete reaction and consequently, a lower yield. The optimal stoichiometric ratio is generally 1:1.[1] Using an excess of either reactant can result in a product with an imbalanced nutrient concentration and lower overall yield of the desired this compound crystals.[1][2]
-
Reaction Time and Temperature: The reaction between urea and phosphoric acid is exothermic.[3][4] Insufficient reaction time or temperatures outside the optimal range can lead to incomplete dissolution and reaction. A common optimal temperature is around 50°C with a reaction time of approximately 90 minutes.[3]
-
Presence of Impurities: Impurities in the phosphoric acid, such as Al³⁺, Fe³⁺, Mg²⁺, and SO₄²⁻, have been shown to decrease the yield of this compound.[5][6] These impurity ions can interfere with the crystallization process.
-
Inadequate Cooling/Crystallization Time: Sufficient time at a controlled cooling temperature is necessary for the crystals to nucleate and grow. A typical crystallization period is around 2 to 3 hours.[1]
Question: How can I control the size of the this compound crystals? My crystals are consistently too small.
Answer:
Achieving a larger crystal size is often related to controlling the rate of nucleation versus the rate of crystal growth.
-
Supersaturation Level: Supersaturation is the primary driving force for both nucleation and growth.[7] High supersaturation levels favor nucleation, leading to a large number of small crystals.[7] To obtain larger crystals, it is crucial to maintain a lower level of supersaturation where crystal growth is favored over nucleation.
-
Cooling Rate: A rapid cooling rate can induce high supersaturation, resulting in the formation of many small crystals.[7] A slower, controlled cooling process allows for crystal growth to dominate over nucleation, leading to larger crystals.
-
Stirring Speed: The agitation rate during crystallization can influence crystal size. While constant stirring is necessary to ensure homogeneity, excessively high stirring speeds can lead to crystal breakage and the formation of secondary nuclei, resulting in smaller crystals. A stirring speed of around 150 rpm has been used in successful syntheses.[3]
-
Reaction Temperature: Lower reaction temperatures (e.g., below 45°C) have been associated with the formation of smaller crystals.[1]
Question: The shape of my crystals is irregular and not the desired morphology. What could be the cause?
Answer:
Crystal morphology is sensitive to the presence of impurities and additives in the crystallization medium.
-
Influence of Impurities: Certain metallic impurities can significantly alter the crystal habit. For instance, the presence of Al³⁺ and Fe³⁺ ions can lead to irregular crystal morphology.[5][6] In contrast, Mg²⁺ and SO₄²⁻ ions have been observed to result in crystals with a more regular shape and better dispersion.[5][6]
-
Effect of Additives: The addition of certain substances can modify the crystal shape. While not extensively detailed for this compound in the provided results, the principle of using additives to control crystal shape is well-established for urea, where additives like biuret (B89757) can inhibit the growth of specific crystal faces to alter the overall morphology from needle-like to more equant.[8][9][10] This principle can be explored in this compound synthesis.
Question: How can I improve the purity of my this compound crystals?
Answer:
Improving crystal purity often involves removing impurities present in the initial reactants or preventing their incorporation into the crystal lattice.
-
Use of Purified Reactants: Utilizing high-purity phosphoric acid is a direct way to reduce the level of impurities in the final product. However, processes have been developed to produce high-purity this compound from untreated industrial-grade phosphoric acid.[3][11]
-
Control of pH: The addition of an acidifying agent, such as sulfuric acid, hydrochloric acid, or phosphoric acid, can decrease the pH of the crystallization medium.[12] This lower pH can increase the solubility of certain contaminating salts, like iron phosphate-urea salts, thereby preventing their co-precipitation and improving the purity of the this compound crystals.[12]
-
Washing of Crystals: After filtration, washing the crystals with a suitable solvent can help remove any remaining mother liquor that contains dissolved impurities.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio for urea and phosphoric acid in the synthesis of this compound?
A1: The optimal molar ratio for the synthesis of this compound is typically a 1:1 stoichiometric ratio of urea to phosphoric acid.[1][3] Deviating from this ratio can lead to an impure product with an excess of one of the reactants.[1]
Q2: What is a typical reaction temperature and time for this compound synthesis?
A2: A widely cited optimal reaction condition is a temperature of 50°C for a duration of 90 minutes.[3] The reaction is exothermic, so proper temperature control is important.[3][4]
Q3: How do metallic impurities affect the crystallization process?
A3: Metallic impurities such as Al³⁺, Fe³⁺, and Mg²⁺ can prolong the crystallization time and reduce the overall yield.[5][6] Furthermore, Al³⁺ and Fe³⁺ can lead to irregular crystal shapes.[5][6]
Q4: Can additives be used to modify the crystal shape of this compound?
A4: Yes, additives can be used to modify crystal shape. For instance, in urea crystallization, biuret is a known additive that can alter the crystal habit.[8][9] The same principle can be applied to this compound synthesis, where the introduction of specific additives could selectively inhibit the growth of certain crystal faces.
Q5: What is the role of supersaturation in controlling crystal size?
A5: Supersaturation is a critical parameter in crystallization.[7] Low supersaturation levels favor crystal growth, leading to larger crystals, while high supersaturation levels promote nucleation, resulting in a larger number of smaller crystals.[7]
Quantitative Data Summary
The following tables summarize the quantitative data found regarding the synthesis of this compound.
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Reference |
| Stoichiometric Ratio (Urea:H₃PO₄) | 1:1 | [1] |
| Reaction Temperature | 50 °C | [3] |
| Reaction Time | 90 minutes | [3] |
| Stirring Speed | 150 rpm | [3] |
Table 2: Effect of Impurities on this compound Crystallization
| Impurity Ion | Effect on Crystallization Time | Effect on Yield | Effect on Crystal Morphology | Reference |
| Al³⁺ | Prolonged | Decreased | Irregular | [5][6] |
| Fe³⁺ | Prolonged | Decreased | Irregular | [5][6] |
| Mg²⁺ | Prolonged | Decreased | Regular shape, better dispersion | [5][6] |
| SO₄²⁻ | Prolonged | Decreased | Regular shape, better dispersion | [5][6] |
| F⁻ | Prolonged | Increased | Irregular | [5][6] |
Experimental Protocols
Protocol 1: Basic Synthesis and Cooling Crystallization of this compound
This protocol describes a general method for synthesizing this compound with control over crystal size through cooling.
-
Reactant Preparation: Prepare stoichiometric amounts of urea and phosphoric acid in a 1:1 molar ratio.[3]
-
Reaction:
-
Add the phosphoric acid to a reaction vessel equipped with a stirrer.
-
While stirring at a constant rate (e.g., 150 rpm), gradually add the solid urea to the phosphoric acid.[3]
-
Heat the mixture to 50°C and maintain this temperature for 90 minutes to ensure the completion of the reaction.[3] The reaction is exothermic, so careful temperature control is necessary.[3][4]
-
-
Crystallization:
-
After the reaction is complete, cool the solution to initiate crystallization. For larger crystals, a slow and controlled cooling rate is recommended to maintain low supersaturation. A typical crystallization temperature is 15°C.[1]
-
Allow the crystallization to proceed for 2-3 hours with continued stirring.[1]
-
-
Filtration and Drying:
-
Filter the resulting crystal slurry using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a desiccator or a temperature-controlled oven at a moderate temperature (e.g., 40°C) to avoid decomposition.[1]
-
Visualizations
Diagram 1: General Workflow for this compound Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. revues.imist.ma [revues.imist.ma]
- 4. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the Impurity Ions on the Crystallization of this compound | Semantic Scholar [semanticscholar.org]
- 7. mt.com [mt.com]
- 8. Uncovering molecular details of urea crystal growth in the presence of additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4461913A - Production of this compound - Google Patents [patents.google.com]
Technical Support Center: Overcoming Caking Issues in Urea Phosphate Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting caking issues associated with urea (B33335) phosphate (B84403).
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of urea phosphate in a laboratory or research setting.
Problem: My this compound has formed hard clumps or a solid mass in its container.
-
Question: What causes this compound to cake? Answer: Caking is primarily caused by moisture absorption from the atmosphere.[1][2][3][4] this compound is hygroscopic, meaning it readily attracts and absorbs water molecules.[5] This moisture dissolves the surface of the this compound particles, forming a saturated solution. When environmental conditions fluctuate (e.g., temperature changes), the water can evaporate, causing the dissolved salts to recrystallize and form solid bridges between the particles, resulting in clumps or a solid mass.[3][6] Factors that accelerate caking include high ambient humidity, temperature fluctuations, and prolonged storage.[6][7]
-
Question: The caking is preventing me from accurately weighing the reagent for my experiment. What should I do? Answer: If the caking is minor, you may be able to carefully break up the clumps with a clean, dry spatula inside a low-humidity environment, such as a glove box or a desiccator.[1] However, be aware that the material has been exposed to moisture, which might affect its purity or performance in highly sensitive applications. For critical experiments, it is recommended to use a fresh, uncaked supply of this compound. If you must use the caked material, consider drying it.
-
Question: How can I dry caked this compound? Answer: Caked this compound can be dried by gently heating it in a laboratory oven.[1] A study on the synthesis of this compound indicates it is thermally stable up to 120°C.[8] Spread the material in a thin layer on a clean, dry glass dish and heat at a temperature well below this limit (e.g., 60-70°C) for several hours under vacuum, if possible. After drying, allow the material to cool to room temperature in a desiccator before use. Always handle the dried material in a controlled low-humidity environment to prevent reabsorption of moisture.
Problem: My this compound appears moist and sticky.
-
Question: Why has my this compound become sticky? Answer: Stickiness is an early sign of moisture absorption and a precursor to caking.[3][9] It occurs when the relative humidity (RH) of the storage environment exceeds the Critical Relative Humidity (CRH) of the this compound. The CRH is the specific RH value above which a substance will start to absorb atmospheric moisture.[10][11] For urea, the CRH is approximately 72.5% at 30°C.[9][12][13] While a specific value for pure this compound is not readily available, it is expected to be in a similar range, making it susceptible to moisture in a typical laboratory environment.
-
Question: How can I prevent my this compound from becoming sticky and eventually caking? Answer: The key is to control the storage environment.
-
Storage Containers: Always store this compound in airtight, moisture-proof containers.[1] Polypropylene containers with a good seal are effective. For highly sensitive applications, consider using containers with septum-inlet caps (B75204) that allow for the removal of the reagent with a syringe under a blanket of inert gas like nitrogen or argon.[14]
-
Low-Humidity Environment: Store the sealed containers inside a desiccator with an active desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate).[15] For long-term or bulk storage, a humidity-controlled cabinet or glove box is ideal.[16][17]
-
Temperature Control: Maintain a stable, cool storage temperature.[7] Temperature fluctuations can cause moisture migration within the container, even if it is sealed, leading to localized caking.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the Critical Relative Humidity (CRH) and why is it important for storing this compound? A1: The Critical Relative Humidity (CRH) is the relative humidity at which a material begins to absorb moisture from the air.[11] For pure urea, the CRH at 30°C is about 72.5%.[12] Storing this compound below its CRH is crucial to prevent moisture absorption, which is the primary cause of caking.[3]
Q2: Are there any anti-caking agents I can add to my this compound? A2: In industrial applications, anti-caking agents such as silicon dioxide, talc, or calcium stearate (B1226849) are used.[15][18][19] These agents work by absorbing excess moisture or by forming a protective barrier on the particles.[18] However, for research and pharmaceutical applications, the addition of any substance must be carefully considered as it will alter the purity of the reagent. If an anti-caking agent is to be used, its compatibility with the experimental system must be validated.
Q3: How does temperature affect caking? A3: Higher temperatures can increase the rate of caking by promoting the dissolution and recrystallization of particles in the presence of moisture.[6] Temperature cycling (fluctuations between hot and cold) is particularly detrimental as it causes moisture to migrate within the bulk material, leading to the formation of strong crystal bridges.[3] A recent study has shown that this compound is thermally stable up to 120°C.[8]
Q4: How does particle size influence caking? A4: The presence of fine particles or a wide particle size distribution can increase the number of contact points between particles, which can enhance the caking tendency.[6] Larger, more uniform, and smoother granules generally have a lower propensity to cake.
Q5: Can I store this compound in a standard screw-cap bottle? A5: While better than an open container, a standard screw-cap bottle may not provide a sufficient barrier to moisture over long periods. For optimal protection, especially in a humid environment, it is recommended to use containers with a more robust seal, such as those with a PTFE liner, and to store them within a desiccator.[1][15]
Q6: My lab is in a very humid climate. What are the most critical precautions I should take? A6: In high-humidity environments (>60% RH), stringent moisture control is essential.[12][17]
-
Primary Packaging: Use high-quality, airtight containers.
-
Secondary Environment: Always store the containers in a functioning desiccator or a humidity-controlled cabinet.
-
Handling: Minimize the time the container is open to the atmosphere. Weigh out the material as quickly as possible.[1] For the most sensitive applications, all handling should be performed inside a glove box with a controlled, low-humidity atmosphere.[16]
Data Presentation
Table 1: Critical Relative Humidity (CRH) of Urea and Related Compounds at 30°C
| Compound | CRH (%) | Reference |
| Urea | 72.5 | [11][12] |
| Monoammonium Phosphate (MAP) | 91.6 | [11][20] |
| Diammonium Phosphate (DAP) | 82.5 | [11] |
| Ammonium Sulfate | 79.2 | [11][20] |
| Urea + Ammonium Sulfate (Mixture) | 56.4 | [11][20] |
| Urea + Potassium Chloride (Mixture) | 60.3 | [11] |
Note: The CRH of a mixture is often lower than that of its individual components, increasing its hygroscopicity.[11][20]
Table 2: Interpretation of Powder Flowability Based on Experimental Indices
| Flow Character | Carr's Index (%) | Hausner Ratio | Angle of Repose (°) |
| Excellent | ≤10 | 1.00 - 1.11 | 25 - 30 |
| Good | 11 - 15 | 1.12 - 1.18 | 31 - 35 |
| Fair | 16 - 20 | 1.19 - 1.25 | 36 - 40 |
| Passable | 21 - 25 | 1.26 - 1.34 | 41 - 45 |
| Poor | 26 - 31 | 1.35 - 1.45 | 46 - 55 |
| Very Poor | 32 - 37 | 1.46 - 1.59 | 56 - 65 |
| Very, Very Poor | >38 | >1.60 | >66 |
Source: Adapted from literature on pharmaceutical powder characterization.[21]
Experimental Protocols
Protocol 1: Determining Caking Tendency and Flowability using Carr's Index and Hausner Ratio
This protocol provides a quantitative measure of the flowability and compressibility of this compound powder, which are inversely related to its caking tendency.
-
Objective: To assess the flow properties of a this compound sample.
-
Materials:
-
This compound powder
-
100 mL graduated cylinder
-
Spatula
-
Funnel
-
Mechanical tapping device (optional, but recommended for consistency)
-
Analytical balance
-
-
Methodology:
-
Bulk Density (ρ_bulk): a. Weigh the empty 100 mL graduated cylinder. b. Gently pour approximately 50 g of the this compound powder into the cylinder using a funnel. Avoid compacting the powder. c. Record the volume of the powder. d. Calculate the bulk density: ρ_bulk = mass of powder / volume of powder.[22]
-
Tapped Density (ρ_tapped): a. Place the graduated cylinder containing the powder onto a mechanical tapping device. b. Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes significantly. If a tapping device is unavailable, tap the cylinder firmly on a benchtop from a height of ~2 inches for a consistent number of taps (B36270) (e.g., 100 times).[22] c. Record the final "tapped" volume. d. Calculate the tapped density: ρ_tapped = mass of powder / tapped volume.[22]
-
Calculations: a. Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100[23] b. Hausner Ratio = ρ_tapped / ρ_bulk[23]
-
-
Interpretation: Compare the calculated values to Table 2 to determine the flow character of the this compound. A higher Carr's Index or Hausner Ratio indicates poorer flowability and a higher propensity for caking.[21][23]
Protocol 2: Measuring the Angle of Repose
The angle of repose is the angle of the conical pile formed when a powder is poured onto a flat surface. A lower angle indicates better flowability.
-
Objective: To determine the angle of repose for a this compound sample.
-
Materials:
-
This compound powder
-
Funnel with a fixed stand
-
Flat, circular base with a known diameter
-
Ruler or caliper
-
Protractor or image analysis software
-
-
Methodology (Fixed Funnel Method):
-
Position the funnel at a fixed height above the center of the circular base.
-
Slowly pour the this compound powder through the funnel, allowing it to form a conical pile.[24]
-
Continue pouring until the apex of the cone reaches the tip of the funnel.
-
Carefully measure the height (h) of the cone and the radius (r) of its base.
-
Calculation: Angle of Repose (θ) = tan⁻¹(h/r)[25]
-
-
Interpretation: Compare the calculated angle to the values in Table 2. This method is useful for assessing the effect of different storage conditions or anti-caking agents on the flowability of this compound.
Visualizations
Caption: The mechanism of moisture-induced caking in this compound.
Caption: Troubleshooting workflow for caked this compound in a lab setting.
References
- 1. tutorchase.com [tutorchase.com]
- 2. scielo.br [scielo.br]
- 3. fertechinform.org [fertechinform.org]
- 4. redalyc.org [redalyc.org]
- 5. Physical properties of fertilisers | Yara South Africa [yara.co.za]
- 6. ijert.org [ijert.org]
- 7. Thermal Stability in Fertilizers: Why It Matters for Storage [decachem.com]
- 8. mdpi.com [mdpi.com]
- 9. EHSQLaw Greenko -AMGreen Group (Env-Energy,Health,Safety,Security ,Social Ac.Quality-Lab) Tech.Serv.: The critical relative humidity (CRH) of urea, the point at which it begins to absorb moisture from the atmosphere, is around 72.5% at 30°C. [dramarnathgiri.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 12. PROPERTIES OF UREA – Agrispex [agrispex.co.za]
- 13. fertilizer.org [fertilizer.org]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 15. How To [chem.rochester.edu]
- 16. hepatochem.com [hepatochem.com]
- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. How Does Humidity Affect A Fertilizer's Ability To Be Blended? [smartnutritionmst.com]
- 21. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmacyfreak.com [pharmacyfreak.com]
- 23. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 24. bettersizeinstruments.com [bettersizeinstruments.com]
- 25. azom.com [azom.com]
Technical Support Center: Urea Phosphate in Agrochemical Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the compatibility of urea (B33335) phosphate (B84403) with other agrochemicals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is urea phosphate and what are its primary characteristics in a solution?
This compound is a crystalline fertilizer produced from the reaction of urea and phosphoric acid, with an NPK formula of 17-44-0. When dissolved in water, it creates a strongly acidic solution.[1] This acidity is a critical factor in its compatibility with other agrochemicals as it can prevent the precipitation of calcium and magnesium phosphates.[1]
Q2: What is the general compatibility of this compound with other fertilizers?
This compound is compatible with many other fertilizers, but it is notably incompatible with calcium fertilizers in concentrated solutions.[2] When mixed with single or triple superphosphate, it can form a sticky product.[3][4] Its acidic nature, however, allows for the co-existence of calcium, magnesium, and phosphorus in a solution that would otherwise lead to precipitation under less acidic conditions.[1]
Q3: Can this compound be mixed with pesticides?
Yes, this compound can be tank-mixed with many pesticides, but compatibility must always be verified. Due to its acidic nature, it can influence the pH of the tank mix, which may affect the stability and efficacy of certain pesticides.[5] For instance, some organophosphate and carbamate (B1207046) insecticides can undergo alkaline hydrolysis and lose efficacy in high pH solutions. While this compound creates an acidic solution, the final pH of the tank mix will depend on all components. A compatibility test is always recommended before mixing.[2]
Q4: Does this compound have any synergistic effects with herbicides?
Yes, studies have shown that this compound can act as an adjuvant, increasing the efficacy of herbicides like glyphosate (B1671968).[6][7] It can enhance herbicide absorption and may help overcome the negative effects of hard water by reducing the binding of calcium ions to the herbicide. Research indicates that a 2.0% concentration of this compound in a glyphosate solution is optimal for this synergistic effect.[8]
Q5: What are the main types of incompatibility I should be aware of?
There are two primary types of incompatibility:
-
Physical Incompatibility: This occurs when products do not mix properly, resulting in the formation of precipitates, sludge, gels, or separation into layers. This can lead to clogged spray nozzles and uneven application. Physical incompatibility can often be identified with a jar test.[9][10]
-
Chemical Incompatibility: This involves a chemical reaction between the mixed products, which can lead to the degradation of active ingredients, reducing their efficacy, or potentially causing phytotoxicity to the target crop. Chemical incompatibility cannot be determined by a visual jar test.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of solids, sludge, or gel in the tank mix. | Physical incompatibility between this compound and another agrochemical (e.g., calcium nitrate). | 1. Do not spray the mixture. 2. Conduct a jar test to confirm the incompatibility. 3. If confirmed, apply the agrochemicals in separate applications. 4. For future mixes, always perform a jar test before tank mixing. |
| Reduced efficacy of a pesticide when mixed with this compound. | Chemical incompatibility, possibly due to the acidic nature of this compound affecting the pesticide's active ingredient. | 1. Review the pesticide label for any pH restrictions or known incompatibilities. 2. Consider that the low pH from this compound may have degraded the pesticide. 3. Apply the pesticide and this compound separately in future applications. |
| The tank mix solution becomes warm. | An exothermic chemical reaction is occurring between the mixed components. | 1. Cease agitation and do not apply the mixture. 2. This indicates a chemical reaction that could degrade the products or be hazardous. 3. Consult the product manufacturers for more information. |
| Foaming in the spray tank. | Excessive agitation or reaction between formulation components. | 1. Reduce the level of agitation. 2. Use an anti-foaming agent if the problem persists and is compatible with all tank-mix partners. |
Data Presentation: this compound Compatibility Summary
| Agrochemical Category | Compatibility with this compound | Notes |
| Other Fertilizers | ||
| Calcium Nitrate | Incompatible | Forms calcium phosphate precipitate.[11][12] |
| Magnesium Sulfate | Generally Compatible | The acidity of this compound can help keep magnesium in solution. |
| Potassium Nitrate | Generally Compatible | No adverse reactions generally reported. |
| Ammonium Nitrate | Limited Compatibility | Can be hygroscopic and lead to caking.[4] |
| Superphosphates | Limited Compatibility | Can form a sticky product.[3][4] |
| Herbicides | ||
| Glyphosate | Compatible & Synergistic | This compound can act as an adjuvant, increasing glyphosate efficacy.[6][8][7] |
| Fungicides | Generally Compatible | Limited specific data available. A jar test is highly recommended. |
| Insecticides | Generally Compatible | Limited specific data available. The acidic nature of this compound may affect the stability of some insecticides. A jar test is crucial. |
Experimental Protocols: Jar Test for Physical Compatibility
A jar test is a simple and effective way to determine the physical compatibility of this compound with other agrochemicals before large-scale mixing.[9][13]
Materials:
-
A clean, clear glass or plastic quart jar with a lid.
-
The same water source that will be used for the spray solution.
-
Accurate measuring spoons and syringes.
-
The this compound and all other agrochemicals (pesticides, adjuvants, etc.) to be tested.
-
Personal Protective Equipment (PPE) as required by the product labels.
Procedure:
-
Fill the jar to about half full with the carrier (water).
-
Add the agrochemicals one at a time, in the correct mixing order, using amounts proportional to the intended tank mix rates. The general mixing order is: a. Water-dispersible granules (WDG), wettable powders (WP), and other dry formulations. b. Liquid flowables (F), suspension concentrates (SC), and aqueous solutions (AS). c. Emulsifiable concentrates (EC). d. Surfactants and other adjuvants. e. Soluble fertilizers like this compound.
-
Secure the lid and shake the jar gently for 15-30 seconds after each addition to simulate agitation in the spray tank.
-
After all ingredients have been added, shake the jar vigorously for another 30 seconds.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of precipitates (solids settling at the bottom).
-
Sludge or gel formation.
-
Separation into layers.
-
Excessive foaming.
-
The solution becoming warm to the touch, which indicates a chemical reaction.[14]
-
-
If the mixture remains uniform and free of the above issues, the products are likely physically compatible. If any signs of incompatibility are present, the mixture should not be tank-mixed.[9]
Mandatory Visualization
Caption: Workflow for assessing this compound tank mix compatibility.
Caption: Decision tree for troubleshooting this compound tank mix issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eurosolids.com [eurosolids.com]
- 3. yara.dk [yara.dk]
- 4. productstewardship.eu [productstewardship.eu]
- 5. Tank Mixing of Pesticides and Fertilizers - Fruit Growers Victoria [fgv.com.au]
- 6. Evaluation of the efficacy of glyphosate plus this compound in the greenhouse and the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the efficacy of glyphosate plus this compound in the greenhouse and the field. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. uaex.uada.edu [uaex.uada.edu]
- 10. ag.purdue.edu [ag.purdue.edu]
- 11. haifa-group.com [haifa-group.com]
- 12. Interactions which can cause precipitation | Maintenance of Microirrigation Systems [ucanr.edu]
- 13. How to Do A Jar Test [solutionsstores.com]
- 14. DSpace [scholarworks.umass.edu]
Technical Support Center: Addressing Phytotoxicity of Foliar-Applied Urea Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing foliar-applied urea (B33335) phosphate (B84403) in their experiments.
Troubleshooting Guides
Issue 1: Visual Symptoms of Phytotoxicity Observed on Leaves
Question: After a foliar application of urea phosphate, I'm observing leaf burn, yellowing, and necrosis. What is causing this and how can I confirm it's phytotoxicity?
Answer:
The symptoms you are observing are classic signs of phytotoxicity from foliar-applied urea-based fertilizers. The primary causes are either direct toxicity from high concentrations of urea or ammonia (B1221849) toxicity resulting from the enzymatic breakdown of urea by urease on the leaf surface.
Confirmation Steps:
-
Symptomology: Phytotoxicity symptoms typically appear on the leaves that were directly sprayed. Common symptoms include:
-
Pattern of Damage: The damage pattern will likely follow the spray pattern. Plants or leaves that received more of the spray solution may show more severe symptoms.
-
Control Group Comparison: Compare the affected plants to a control group that was not sprayed with this compound. The absence of these symptoms in the control group strongly suggests phytotoxicity.
-
Nutrient Analysis: If possible, analyze the nutrient content of both damaged and healthy leaves. Unusually high concentrations of nitrogen in the necrotic areas can be an indicator of urea accumulation.[1][2]
Issue 2: Inconsistent or Reduced Efficacy of this compound Application
Question: I'm not observing the expected plant response after applying foliar this compound, or the results are inconsistent across my experiments. What could be the issue?
Answer:
Several factors can influence the efficacy of foliar-applied this compound, leading to inconsistent results. These can be broadly categorized as formulation, application technique, and environmental factors.
Troubleshooting Checklist:
-
Formulation:
-
pH of the Spray Solution: The acidic nature of this compound can be beneficial for nutrient uptake, but extreme pH values can damage the leaf cuticle. Ensure the final pH of your solution is within a safe range for the specific plant species.
-
Biuret Content: Urea fertilizers can contain biuret, an impurity that is toxic to plants. For foliar applications, it is crucial to use low-biuret urea.
-
Adjuvants: The absence of a suitable surfactant or adjuvant can lead to poor spray coverage and adherence to the leaf surface, reducing absorption.
-
-
Application Technique:
-
Concentration: Applying a solution that is too concentrated is a primary cause of phytotoxicity and can hinder the plant's ability to absorb and utilize the nutrients effectively.
-
Spray Volume and Coverage: Inadequate spray volume or poor coverage can result in an insufficient dose being delivered to the plant. Ensure a fine mist is used to cover the leaf surfaces uniformly without excessive runoff.
-
Time of Day: Applying during the hottest part of the day can lead to rapid drying of the spray droplets, reducing absorption time and increasing the risk of leaf burn.[3] Applications in the early morning or late evening are generally recommended.
-
-
Environmental Conditions:
-
Temperature and Humidity: High temperatures and low humidity can cause rapid evaporation of the spray solution, concentrating the this compound on the leaf surface and increasing the risk of phytotoxicity.[3] High humidity can enhance absorption by keeping the leaf surface moist for longer.
-
Plant Stress: Plants under drought or other environmental stresses are more susceptible to phytotoxicity. Ensure plants are well-hydrated before application.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phytotoxicity from foliar-applied this compound?
A1: The primary causes are twofold: direct toxicity from the accumulation of high concentrations of urea within the leaf tissue, and ammonia toxicity.[1][2] Ammonia toxicity occurs when urea is rapidly hydrolyzed by the plant enzyme urease, leading to a buildup of ammonia which is damaging to plant cells.
Q2: What are the typical symptoms of this compound phytotoxicity?
A2: The most common symptoms are leaf-tip and marginal necrosis (browning and tissue death), leaf scorch (a burnt appearance), and chlorosis (yellowing of the leaves). In severe cases, it can lead to stunting of the plant.
Q3: How can I mitigate the risk of phytotoxicity when using foliar this compound?
A3: To mitigate phytotoxicity, you should:
-
Use a low-biuret grade of this compound.
-
Start with lower concentrations and conduct small-scale trials to determine the optimal concentration for your specific plant species and environmental conditions.
-
Apply during cooler parts of the day, such as early morning or late evening, to slow evaporation.[3]
-
Ensure high humidity when possible to enhance absorption.
-
Use a surfactant to ensure even coverage and reduce droplet size.
-
Avoid spraying plants that are under environmental stress.
Q4: What is the role of urease in this compound phytotoxicity?
A4: Urease is a plant enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While this process is necessary for the plant to utilize the nitrogen from urea, a very rapid rate of hydrolysis can lead to the accumulation of toxic levels of ammonia in the leaves, causing phytotoxicity.[1]
Q5: Does the acidic nature of this compound affect its phytotoxicity?
A5: The acidic nature of this compound can influence its interaction with the leaf surface and the uptake of nutrients. A lower pH of the spray solution can potentially reduce ammonia volatilization. However, a highly acidic solution can also damage the leaf cuticle, potentially increasing the risk of phytotoxicity. It is important to buffer the solution to an appropriate pH if necessary.
Data Presentation
Table 1: Recommended Foliar Urea Application Rates and Observed Phytotoxicity in Various Crops
Note: Data for this compound is limited; therefore, data for urea is provided as a proxy. Researchers should conduct preliminary trials to determine optimal rates for this compound.
| Crop | Urea Concentration (% w/v) | Application Rate | Observed Effects & Phytotoxicity |
| Citrus | Not specified | 15.7 kg/ha of urea N | Biuret concentrations >0.8% were phytotoxic when sprayed twice, 4-5 weeks apart in spring. |
| Wheat | 2%, 4%, 6%, 8%, 10% | Foliar Spray | 4% and 6% solutions were most effective for improving yield. Higher concentrations led to reduced grain yield, indicating phytotoxicity.[4] |
| Tomato | 0.25%, 0.50%, 0.75%, 1.0% | Foliar Spray | Yield increased with increasing concentrations up to 1.0% (10,000 ppm) with no reported phytotoxicity in this study.[5] |
| Soybean | Not specified | 3, 9, 15, 21, or 27 mg of urea per plant | Leaf-tip necrosis was observed, and the severity increased with higher urea application rates.[1][2] |
Experimental Protocols
Protocol for Assessing Phytotoxicity of Foliar-Applied this compound
1. Objective: To determine the phytotoxicity of different concentrations of foliar-applied this compound on a specific plant species.
2. Materials:
-
Test plants of uniform size and growth stage.
-
This compound (low-biuret).
-
Distilled water.
-
Surfactant (non-ionic).
-
pH meter and buffers.
-
Spray bottles or a precision sprayer.
-
Controlled environment chamber or greenhouse with consistent temperature, humidity, and light.
-
Digital camera for documentation.
-
Ruler or calipers for measuring lesion size.
-
Data collection sheets.
3. Experimental Design:
-
Treatments: Prepare a range of this compound concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v). Include a control group sprayed only with distilled water and surfactant.
-
Replication: Use a minimum of 5 replicate plants per treatment.
-
Randomization: Arrange the plants in a completely randomized design to minimize positional effects.
4. Procedure:
-
Solution Preparation:
-
For each concentration, dissolve the calculated amount of this compound in distilled water.
-
Add a surfactant at the manufacturer's recommended rate (e.g., 0.1% v/v).
-
Measure and record the pH of each solution. Adjust with a suitable buffer if necessary to maintain a consistent pH across treatments.
-
-
Plant Preparation:
-
Ensure all plants are well-watered and not under any stress prior to application.
-
Label each plant clearly with the treatment it will receive.
-
-
Application:
-
Apply the spray solutions to the foliage of the plants until runoff begins, ensuring uniform coverage of both upper and lower leaf surfaces.
-
Apply during a time of day that mimics recommended application conditions (e.g., lower light intensity, higher humidity).
-
-
Post-Application Care:
-
Maintain the plants in a controlled environment with consistent conditions for the duration of the experiment (typically 7-14 days).
-
Observe the plants daily for the appearance of phytotoxicity symptoms.
-
5. Data Collection and Assessment:
-
Visual Assessment: At 3, 5, 7, and 14 days after application, visually assess each plant for signs of phytotoxicity. Use a rating scale (e.g., 0 = no damage, 1 = slight leaf tip necrosis, 2 = moderate necrosis and some chlorosis, 3 = severe necrosis and chlorosis, 4 = plant death).
-
Symptom Measurement: For necrotic lesions, measure the length and width to calculate the affected leaf area.
-
Photographic Documentation: Take high-resolution photographs of representative leaves from each treatment at each assessment point.
-
Quantitative Measurements (Optional):
-
Chlorophyll content (using a SPAD meter).
-
Plant biomass (fresh and dry weight) at the end of the experiment.
-
Nutrient analysis of leaf tissue.
-
6. Data Analysis:
-
Analyze the phytotoxicity rating scores and other quantitative data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine significant differences between treatments.
Mandatory Visualizations
Caption: Mechanism of this compound phytotoxicity in plant cells.
Caption: Troubleshooting workflow for phytotoxicity of foliar-applied this compound.
References
Technical Support Center: Urea Phosphate Nutrient Uptake Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the nutrient uptake efficiency of urea (B33335) phosphate (B84403) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is urea phosphate and what are its typical nutrient concentrations?
A1: this compound (UP) is a water-soluble crystalline fertilizer that provides both nitrogen and phosphorus to plants.[1][2] It is formed from the reaction of urea and phosphoric acid.[3] The typical nutrient composition is approximately 17-17.5% nitrogen (as urea) and 44% phosphorus (as P₂O₅ or H₃PO₄).[2][4]
Q2: What are the main advantages of using this compound in research applications?
A2: this compound offers several advantages in experimental settings:
-
High water solubility: This allows for efficient delivery and uptake by plants, especially in hydroponic or fertigation systems.[2]
-
Acidic nature: With a pH of around 2.0, it can help acidify the growing medium, which can improve the availability of other micronutrients.[4] This acidity also helps to prevent clogging of irrigation systems by dissolving bicarbonates.[4]
-
Combined nutrient source: It provides a balanced source of nitrogen and phosphorus in a single compound, simplifying nutrient solution preparation.[1][2]
Q3: Can this compound be mixed with other fertilizers or compounds in my experiments?
A3: this compound is compatible with many other fertilizers, but caution is required. It should not be mixed with calcium-containing fertilizers, such as calcium nitrate, as this can lead to the precipitation of insoluble calcium phosphate.[5][6] It is also incompatible with magnesium sulfate (B86663) fertilizers.[4] When creating complex nutrient solutions, it is always recommended to perform a jar test on a small scale first to check for any precipitation or other signs of incompatibility.[6]
Q4: How does soil or growing medium pH affect the efficacy of this compound?
A4: The acidic nature of this compound makes it particularly effective in neutral to alkaline soils (pH > 7) by helping to lower the pH in the root zone and improve nutrient availability.[7] However, in already acidic soils, its application could further lower the pH to levels that might hinder the uptake of other essential nutrients. Careful monitoring of the substrate pH is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the nutrient uptake efficiency of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor plant growth or signs of nutrient deficiency despite this compound application. | 1. Incorrect pH of the nutrient solution or growing medium: Extreme pH levels can lock out nutrients, making them unavailable to the plant. 2. Nutrient antagonism: The presence of other ions in high concentrations can inhibit the uptake of nitrogen and phosphorus. 3. Inadequate application rate or frequency: The amount of this compound supplied may not meet the plant's metabolic demands. 4. Environmental stressors: Factors like temperature, light intensity, or water stress can affect a plant's ability to take up nutrients. | 1. Monitor and adjust pH: Regularly measure the pH of your nutrient solution and growing medium. Adjust as necessary to maintain the optimal range for your specific plant species. 2. Review nutrient solution composition: Ensure that the concentrations of all nutrients are balanced. Avoid excessive levels of any single nutrient. 3. Optimize application: Re-evaluate your fertilization schedule based on the plant's growth stage and nutrient requirements. Consider more frequent applications at lower concentrations.[8] 4. Control environmental conditions: Maintain optimal growing conditions to minimize plant stress. |
| Precipitate formation in the nutrient stock tank or irrigation lines. | 1. Incompatibility with other chemicals: Mixing this compound with calcium or magnesium-containing compounds is a common cause of precipitation.[4][5][6] 2. High concentration of the stock solution: Exceeding the solubility limit of this compound or other components can lead to precipitation. 3. Water quality: Hard water with high levels of bicarbonates can react with the acidic this compound. | 1. Use separate stock tanks: If using calcium or magnesium fertilizers, prepare separate stock solutions and inject them into the irrigation line at different points.[5] 2. Check solubility limits: Ensure that the concentrations of all components in your stock solution are below their solubility limits at the given temperature. 3. Use purified water: Whenever possible, use deionized or reverse osmosis water to prepare stock solutions to minimize reactions with dissolved minerals. |
| Inconsistent or unexpected experimental results. | 1. Variability in this compound source: Different commercial products may have slight variations in purity and composition. 2. Inaccurate measurement of nutrients: Errors in analytical procedures for determining nutrient uptake can lead to flawed data. 3. Improper experimental design: Lack of appropriate controls or insufficient replication can lead to unreliable results. | 1. Standardize your source: Use this compound from the same batch for the duration of an experiment. 2. Validate analytical methods: Ensure that your methods for measuring nitrogen and phosphorus in plant tissues and nutrient solutions are accurate and reproducible. Common methods include Kjeldahl for total nitrogen and spectrophotometry for phosphorus.[9] 3. Implement robust experimental design: Include negative and positive controls, and ensure a sufficient number of replicates for statistical validity.[10] |
| Leaf burn or tissue damage after foliar application. | 1. High concentration of the foliar spray: Applying a solution that is too concentrated can cause osmotic stress and damage to leaf tissues. 2. Application during unfavorable conditions: Spraying during the heat of the day or in direct sunlight can increase the risk of leaf burn. 3. Accumulation of urea in leaves: Some plants are sensitive to the direct accumulation of urea in their leaves, which can be toxic.[11] | 1. Optimize spray concentration: Start with a lower concentration (e.g., 1-2%) and conduct a small-scale test on a few plants before treating the entire batch.[12] 2. Time your application: Apply foliar sprays during the cooler parts of the day, such as early morning or late evening.[13] 3. Consider alternative nitrogen sources: If leaf burn persists, consider using a different form of nitrogen for foliar application. |
Experimental Protocols
Protocol 1: Determining Nutrient Uptake Rate in a Hydroponic System
This protocol outlines a method for quantifying the uptake of nitrogen and phosphorus from this compound by plants grown in a recirculating hydroponic system.
Materials:
-
Hydroponic system with a reservoir for the nutrient solution.
-
This compound and other required nutrient salts.
-
pH and EC meters.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a spectrophotometer for nutrient analysis.[14][15]
-
Drying oven.
-
Analytical balance.
Procedure:
-
Prepare a complete nutrient solution containing this compound as the primary source of nitrogen and phosphorus. Record the initial volume and the initial concentrations of nitrate, ammonium, and phosphate.
-
Grow the plants in the hydroponic system.
-
At set time intervals (e.g., every 24 hours), take a sample of the nutrient solution from the reservoir.
-
Measure and record the remaining volume of the nutrient solution to account for water uptake and evaporation.
-
Analyze the concentration of nitrate, ammonium, and phosphate in the collected samples using ICP-OES or spectrophotometry.
-
At the end of the experiment, harvest the plants and separate them into roots and shoots.
-
Dry the plant tissues in an oven at 65-70°C until a constant weight is achieved.
-
Grind the dried plant tissue and analyze its total nitrogen and phosphorus content.
-
Calculate the nutrient uptake rate based on the depletion of nutrients from the solution over time and the total nutrient accumulation in the plant biomass.
Protocol 2: Evaluating the Efficacy of Foliar-Applied this compound
This protocol describes a method to assess the effectiveness of foliar application of this compound on plant growth and nutrient status.
Materials:
-
This compound.
-
Spray bottle or foliar application equipment.
-
Wetting agent or surfactant (optional).
-
Plant tissue analysis equipment (as in Protocol 1).
Procedure:
-
Grow a set of uniform plants under controlled conditions.
-
Prepare a foliar spray solution of this compound at the desired concentration (e.g., 1% or 2% w/v).[12] A small amount of a wetting agent can be added to improve leaf coverage.
-
Divide the plants into a control group (sprayed with water) and a treatment group (sprayed with the this compound solution).
-
Apply the foliar spray to the leaves until runoff, ensuring thorough coverage of both the upper and lower leaf surfaces.[13]
-
Repeat the application at specified intervals (e.g., once or twice during a specific growth stage).[12]
-
At the end of the experimental period, harvest the plants and measure relevant growth parameters (e.g., biomass, height, leaf area).
-
Analyze the nitrogen and phosphorus content of the leaf tissue to determine the extent of nutrient absorption from the foliar application.
Visualizations
Caption: Workflow for determining nutrient uptake from this compound.
Caption: Troubleshooting logic for poor plant growth with this compound.
References
- 1. Characteristics and Main Application Areas of this compound Fertilizer [hhfertilizer.com]
- 2. kelewell.de [kelewell.de]
- 3. mdpi.com [mdpi.com]
- 4. toros.com.tr [toros.com.tr]
- 5. eurosolids.com [eurosolids.com]
- 6. Fertilizer Compatibility Guide for Farmers | Green Gubre Group [greengubregroup.com]
- 7. youtube.com [youtube.com]
- 8. Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE) [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent research on problems in the use of urea as a nitrogen fertilizer [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. integratedsoils.com [integratedsoils.com]
- 14. Physiological and Molecular Investigation of Urea Uptake Dynamics in Cucumis sativus L. Plants Fertilized With Urea-Doped Amorphous Calcium Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Drought on Nutrient Uptake and the Levels of Nutrient-Uptake Proteins in Roots of Drought-Sensitive and -Tolerant Grasses | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Urea Phosphate and Diammonium Phosphate in Saline Soils
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphorus fertilizer is critical for optimizing crop yields in saline soils, a challenging environment for plant growth. This guide provides an objective comparison of two common phosphorus fertilizers, Urea (B33335) Phosphate (UP) and Diammonium Phosphate (DAP), supported by experimental data. We delve into their performance, effects on soil properties, and the underlying mechanisms that influence their efficacy in saline agricultural systems.
Performance Comparison in Saline Conditions
Experimental studies have demonstrated notable differences in the performance of Urea Phosphate and Diammonium Phosphate in saline environments. This compound has shown superiority in enhancing grain yield and phosphorus fertilizer efficiency for crops like wheat when compared to DAP under saline conditions.[1] This is attributed to its acidic nature, which can improve nutrient availability in alkaline and saline soils.[2][3]
Conversely, while Diammonium Phosphate can mitigate the negative impacts of salinity on plant growth, its effectiveness can be influenced by the level of salinity and the application rate.[4][5] In some cases, high application rates of DAP have been associated with increased soil salinity levels.[6]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies on the effects of this compound and Diammonium Phosphate on wheat and maize grown in saline soils.
Table 1: Effect of this compound (UP) and Diammonium Phosphate (DAP) on Wheat Yield and Phosphorus Uptake in Saline Soil [1]
| Treatment (P₂O₅ rate) | Plant Height (cm) | Spike Length (cm) | Grain Yield ( g/pot ) | Straw Weight ( g/pot ) | P Uptake in Grain (mg/pot) |
| Control (0 ppm) | - | - | - | - | - |
| UP (60 ppm) | - | - | 9.24 | 11.93 - 16.0 | 9.45 - 13.0 |
| DAP (80 ppm) | - | - | 8.98 | 9.2 - 13.3 | 7.93 - 11.23 |
Note: The study highlighted that UP at 60 ppm P₂O₅ produced a higher grain yield than DAP at 80 ppm P₂O₅.
Table 2: Influence of this compound on Maize Yield and Soil Properties in Saline-Alkaline Soil [7]
| Treatment | Maize Yield Increase (%) | P Utilization Efficiency Increase (%) | Soil pH Reduction | Increase in Available P (%) |
| Full-rate UP vs. Conventional P | 13.55 - 18.89 | 7.09 - 7.21 | 0.15 - 0.28 | 21.25 - 58.90 |
| 50% Reduced-P UP vs. Full-rate Conventional P | No significant difference | - | - | - |
Impact on Soil Properties
The chemical composition of these fertilizers dictates their reaction in the soil and subsequent impact on soil properties, which is particularly crucial in saline environments.
This compound: As an acidic fertilizer, UP can help to lower the pH of the soil in the immediate vicinity of the fertilizer granule.[1][2] This acidification can enhance the availability of phosphorus and other micronutrients, which are often less available in the high pH conditions typical of saline and calcareous soils.[2][7] Studies have shown that UP application can reduce soil pH and increase the concentration of available phosphorus.[7]
Diammonium Phosphate: DAP has a slightly alkaline effect on the soil upon initial application.[6][8] In saline-sodic soils, the application of DAP has been shown to have a less significant impact on soil pH compared to more acidic fertilizers.[9] Long-term application of DAP may contribute to an increase in soil pH.[8]
Experimental Protocols
Understanding the methodologies behind the cited data is essential for critical evaluation. Below are summaries of the experimental protocols from key studies.
Study 1: Comparison of Phosphorus Fertilizer Efficiency in Wheat under Saline Conditions[1]
-
Objective: To compare the efficiency of this compound and Diammonium Phosphate on wheat growth in saline soil.
-
Experimental Design: A pot experiment was conducted using 10 kg of saline soil (ECe 6.05 dS/m, pH 7.64) per pot.
-
Treatments: Phosphorus was applied at rates of 0, 20, 40, 60, and 80 mg P₂O₅ kg⁻¹ soil from either UP or DAP at the time of sowing. Nitrogen was applied as urea at a rate of 150 kg N ha⁻¹ in two splits.
-
Measurements: Agronomic parameters such as plant height, spike length, grain yield, and straw weight were recorded. Phosphorus uptake in the grain was also analyzed.
Study 2: Effect of this compound on Maize in Saline-Alkaline Soil[7]
-
Objective: To evaluate the effects of this compound on soil properties and maize growth in coastal saline-alkali soils.
-
Experimental Design: A two-year field experiment was conducted with maize as the test crop.
-
Treatments: Treatments included this compound at full and 50% reduced phosphorus application rates compared to conventional phosphorus fertilizer.
-
Measurements: Soil pH, bulk density, available phosphorus, phosphatase activity, root length density, maize yield, and phosphorus utilization efficiency were measured.
Logical Workflow and Comparative Effects
The following diagrams illustrate the logical workflow of a comparative fertilizer study and the differential effects of this compound and Diammonium Phosphate in saline soils.
Caption: Experimental workflow for comparing fertilizer performance.
Caption: Comparative effects of UP and DAP in saline soils.
References
- 1. ijbbku.com [ijbbku.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. jse.uma.ac.ir [jse.uma.ac.ir]
- 5. jse.uma.ac.ir [jse.uma.ac.ir]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Difference Between DAP And Urea Select Suitable Fertilizers [jinjiangmelamine.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Urea Phosphate and Traditional Urea Fertilizers: Efficacy and Agronomic Impact
This guide provides a detailed comparison of the efficacy of urea (B33335) phosphate (B84403) and traditional urea-based fertilizers. Intended for researchers and agricultural scientists, this document synthesizes experimental data on crop yield, nutrient utilization, and soil interactions. It includes detailed experimental protocols and visual diagrams to elucidate key processes and workflows.
Comparative Efficacy: Performance Data
Urea phosphate is an acidic fertilizer that combines urea and phosphoric acid, providing both nitrogen (N) and phosphorus (P).[1] Its acidic nature can be particularly advantageous in alkaline or calcareous soils, where phosphorus availability is often limited.
1.1. Impact on Crop Yield and Growth
Experimental data consistently demonstrates that this compound can lead to significant improvements in crop yield compared to traditional fertilizers, particularly in challenging soil conditions.
In a study on wheat grown in calcareous soil, this compound application resulted in higher grain yields across various application rates compared to diammonium phosphate (DAP), a common granular fertilizer.[2] Similarly, in saline soils, this compound showed superiority over DAP for wheat grain yield.[3] For instance, this compound at an application rate of 60 mg P₂O₅ kg⁻¹ soil produced a higher grain yield (9.24 g/pot ) than DAP applied at a higher rate of 80 mg P₂O₅ kg⁻¹ (8.98 g/pot ).[3]
A two-year field experiment on maize in saline-alkaline soil showed that this compound treatment significantly increased maize yield by 13.55%-18.89% compared to conventional phosphorus fertilizer.[4] Studies on rice have also shown that foliar sprays of this compound in addition to recommended fertilizer doses can significantly increase grain and straw yield.[5]
Table 1: Comparative Grain Yield in Wheat
| Fertilizer | Application Rate (mg P₂O₅ kg⁻¹ soil) | Grain Yield ( g/pot ) - Calcareous Soil[2] | Grain Yield ( g/pot ) - Saline Soil[3] |
|---|---|---|---|
| Control | 0 | - | < 9.2 |
| This compound | 40 | - | ~9.0 |
| DAP | 40 | 42.23 | ~8.3 |
| This compound | 60 | - | 9.24 |
| DAP | 60 | 43.95 | 8.56 |
| This compound | 80 | 48.44 | - |
| DAP | 80 | 44.53 | 8.98 |
1.2. Nutrient Uptake and Use Efficiency
A key advantage of this compound is its potential to enhance nutrient availability and uptake, leading to improved fertilizer use efficiency.
The acidic nature of this compound can increase the availability of phosphorus in the soil.[4] In saline-alkaline soils, this compound application increased available phosphorus by 21.25%-58.90% and enhanced soil phosphatase activity.[4] This translates to higher phosphorus uptake by the plant. In wheat, phosphorus uptake in the grain was consistently higher with this compound application compared to DAP in both calcareous and saline soils.[2][3]
Phosphorus Use Efficiency (PUE) was also significantly higher for this compound. The highest PUE (18.95%) was recorded at the lowest application rate of this compound, and it consistently outperformed DAP across all application levels.[3] In the maize study, this compound increased P utilization efficiency by 7.09–7.21 percentage points.[4] In contrast, traditional urea can exhibit rapid nitrogen loss through ammonia (B1221849) volatilization, especially in alkaline conditions, reducing its efficiency.[6] Studies comparing urea to ammonium (B1175870) nitrate (B79036) for fescue production found that nitrogen uptake from urea was, on average, only 77% that of ammonium nitrate.[7]
Table 2: Comparative Phosphorus (P) Uptake and Efficiency in Wheat
| Fertilizer | Application Rate (mg P₂O₅ kg⁻¹ soil) | P Uptake in Grain (mg/pot) - Calcareous Soil[2] | P Uptake in Grain (mg/pot) - Saline Soil[3] | P-Fertilizer Efficiency (%) - Saline Soil[3] |
|---|---|---|---|---|
| This compound | 20 | 138 | 9.45 | 18.95 |
| DAP | 20 | 134 | 7.93 | 14.50 |
| This compound | 40 | 145 | 10.95 | 15.50 |
| DAP | 40 | 138 | 9.80 | 11.20 |
| This compound | 60 | 151 | 12.10 | 13.50 |
| DAP | 60 | 141 | 10.80 | 9.80 |
| This compound | 80 | 161 | 13.00 | 11.50 |
| DAP | 80 | 145 | 11.23 | 8.10 |
1.3. Impact on Soil pH
The most significant chemical difference between this compound and traditional urea is their effect on soil pH. The application of ammonium-based fertilizers like urea leads to soil acidification over time.[6][8] The conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) through nitrification releases hydrogen ions (H⁺), lowering soil pH.[9][10] An 8-week incubation study showed that urea and DAP applications decreased the pH of various soils by 0.07 to 0.47 units.[11]
This compound, being an acidic compound itself (with a pH around 2), causes a more immediate and localized reduction in soil pH.[2] In a study on saline-alkaline soil, this compound treatment reduced soil pH by 0.15–0.28 units.[4] This localized acidity is beneficial in high-pH soils as it dissolves insoluble calcium phosphates, making phosphorus more available to plants.
Table 3: Impact of Fertilizers on Soil pH
| Fertilizer | Initial Soil pH | Final Soil pH (after 8 weeks) | pH Change | Reference |
|---|---|---|---|---|
| Control (Nyabisindu soil) | 5.07 | 5.07 | 0 | [11] |
| Urea (40 kg/ha ) | 5.07 | 4.86 | -0.21 | [11] |
| DAP (100 kg/ha ) | 5.07 | 4.89 | -0.18 | [11] |
| Control (Gihanga soil) | 7.40 | 7.40 | 0 | [11] |
| Urea (80 kg/ha ) | 7.40 | 6.93 | -0.47 | [11] |
| DAP (200 kg/ha ) | 7.40 | 7.00 | -0.40 | [11] |
| this compound | - | Reduced by 0.15-0.28 | - |[4] |
Experimental Protocols
The findings presented are based on established scientific methodologies for fertilizer efficacy trials.[12][13][14] A generalized protocol involves a randomized complete block design to ensure statistical validity.
2.1. Example Protocol: Pot Experiment for Wheat (adapted from[3],[2])
-
Objective: To evaluate the comparative efficiency of this compound and a traditional phosphorus fertilizer (DAP) on the growth, yield, and nutrient uptake of wheat in a specific soil type (e.g., calcareous or saline).
-
Experimental Design: A pot experiment using a completely randomized design with multiple replications for each treatment.
-
Soil Preparation: 10 kg of air-dried, sieved soil is added to each pot. The soil's physicochemical properties (e.g., pH, EC, texture, available N, P, K) are analyzed before the experiment.
-
Treatments:
-
Control (No phosphorus application).
-
This compound (UP) applied at rates of 20, 40, 60, and 80 mg P₂O₅ kg⁻¹ soil.
-
Diammonium Phosphate (DAP) applied at rates of 20, 40, 60, and 80 mg P₂O₅ kg⁻¹ soil.
-
A basal dose of nitrogen (e.g., 120-150 mg N kg⁻¹ soil as urea) and potassium is applied to all pots to ensure these nutrients are not limiting.
-
-
Planting and Growth: A set number of wheat seeds (e.g., variety Sehar) are sown in each pot.[2] After germination, seedlings are thinned to maintain a uniform number per pot. Pots are irrigated as needed.
-
Data Collection:
-
Agronomic Parameters: Plant height, spike length, and number of tillers are recorded at maturity.[3]
-
Yield Parameters: Grain yield and straw weight are measured after harvesting and drying.
-
-
Chemical Analysis:
-
Plant samples (grain and straw) are digested using a tri-acid mixture.[3]
-
Phosphorus concentration in the digest is determined spectrophotometrically.
-
Phosphorus uptake is calculated by multiplying the P concentration by the dry matter yield.
-
Phosphorus Use Efficiency (PUE) is calculated using the formula: PUE (%) = [(Pf - Pc) / P_applied] * 100, where Pf is the P uptake in the fertilized treatment, Pc is the P uptake in the control, and P_applied is the amount of P applied.[3]
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a statistical test like Duncan's Multiple Range Test at a 5% probability level.[3]
Mandatory Visualizations
Diagram 1: Generalized Experimental Workflow for Fertilizer Trials
A generalized workflow for conducting fertilizer efficacy trials.
Diagram 2: Soil Chemical Pathways of Urea and this compound
Soil transformation pathways and their impact on pH.
References
- 1. The Benefits of this compound for Plant Growth and Crop Yield | Animal Nutrition & Feed Additives by Z&Z [livestocksupplieszz.com]
- 2. [PDF] EVALUATION OF this compound AS A PHOSPHORUS SOURCE FOR WHEAT CROP IN COMPARISON TO DAP IN CALCAREOUS SOIL | Semantic Scholar [semanticscholar.org]
- 3. ijbbku.com [ijbbku.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. olimpum.com [olimpum.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. Fertilizer Source Impacts on Soil pH | Yara United States [yara.us]
- 9. cropnutrition.com [cropnutrition.com]
- 10. researchgate.net [researchgate.net]
- 11. ijasre.net [ijasre.net]
- 12. ureaknowhow.com [ureaknowhow.com]
- 13. Best Practices for Fertilizer Trials [quicktrials.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Urea Phosphate as a Non-Protein Nitrogen Source for Livestock
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of urea (B33335) phosphate (B84403) as a non-protein nitrogen (NPN) source for livestock, comparing its performance with other common alternatives. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Non-Protein Nitrogen in Ruminant Nutrition
Ruminant animals, such as cattle, sheep, and goats, possess a unique digestive system centered around the rumen. This specialized stomach compartment houses a diverse population of microorganisms that can utilize non-protein nitrogen (NPN) sources to synthesize microbial protein.[1][2] This microbial protein then becomes a primary source of amino acids for the host animal.[3] Common NPN sources used in livestock feed include feed-grade urea, biuret (B89757), and urea phosphate.[1][4] The primary goal of NPN supplementation is to provide a cost-effective alternative to true protein sources like soybean meal, particularly in diets rich in readily fermentable carbohydrates.[5]
This compound: A Unique NPN Source
This compound stands out among NPN sources due to its dual provision of both nitrogen and phosphorus, two essential nutrients for livestock.[6] It is a salt formed from the reaction of urea with phosphoric acid. This chemical structure offers several potential advantages over traditional urea.
One of the key benefits of this compound is its potential for a more controlled release of ammonia (B1221849) in the rumen.[6] Unlike feed-grade urea, which is rapidly hydrolyzed to ammonia, the phosphate component of this compound is thought to buffer the rumen environment, potentially leading to a more gradual release of ammonia. This slower release can improve the synchrony between ammonia availability and the energy required by rumen microbes for protein synthesis, thereby enhancing nitrogen utilization and reducing the risk of ammonia toxicity.[6]
Comparative Performance of NPN Sources
The efficacy of any NPN source is determined by its impact on key performance indicators in livestock, including growth rate, feed efficiency, milk production, and nitrogen retention. The following sections and tables summarize available experimental data comparing this compound and other NPN sources.
Ruminant Growth and Feedlot Performance
Numerous studies have evaluated the impact of various NPN sources on the growth performance of beef cattle and sheep.
Table 1: Comparative Effects of NPN Sources on Feedlot Performance in Cattle
| NPN Source | Inclusion Level (% of Diet DM) | Average Daily Gain (ADG) ( kg/day ) | Dry Matter Intake (DMI) ( kg/day ) | Feed Conversion Ratio (DMI/ADG) | Reference |
| Urea | 0.8 | 1.53 | Increased | - | [5] |
| 1.65 | ~1.0 | Not Affected | - | [7] | |
| Slow-Release Urea (Polymer-Coated) | 2.0 (of concentrate) | Significantly Higher vs. Control | Not Affected | Significantly Lower vs. Control | [8] |
| This compound | ≤ 4.0 (of concentrate) | Higher vs. Control | Higher vs. Control | Higher vs. Control | [8] |
| 8.0 (of concentrate) | Significantly Lower vs. Control | Significantly Lower vs. Control | Significantly Lower vs. Control | [8] | |
| Soybean Meal (Control) | - | 2.59 (lb/day) | - | - | [5] |
Note: Direct comparative data for this compound against other NPNs in a single study is limited. The data presented is compiled from different studies and should be interpreted with caution.
Table 2: Comparative Effects of NPN Sources on Lamb Performance
| NPN Source | Supplementation | Nitrogen Retention ( g/day ) | Plasma Urea Nitrogen (PUN) | Reference |
| Urea | Daily or Every Other Day | Greater than Control | Greater than Biuret | [1] |
| Biuret | Daily or Every Other Day | Greater than Control | Lower than Urea | [1] |
Milk Production and Composition in Dairy Cattle
NPN sources are also utilized in dairy rations to support milk production. The impact on milk yield and composition can vary depending on the NPN source and the overall diet composition.
Table 3: Effects of NPN Supplementation on Milk Production in Dairy Cows
| NPN Source | Inclusion Level | Milk Yield ( kg/day ) | Milk Protein (%) | Milk Fat (%) | Reference |
| Urea | - | - | - | - | [9] |
| Slow-Release NPN | 100 g/cow/day | +1.7 (P<0.08) vs. other NPN | -0.002 vs. other NPN | +0.05 vs. other NPN | [10][11] |
| Calcium Salts of Fatty Acid Coated Urea | 2.42% of concentrate | 14.11 (NS) | Not Affected | Not Affected | [12] |
| Hydroxypropyl Methylcellulose Coated Urea | 2.42% of concentrate | 13.94 (NS) | Not Affected | Not Affected | [12] |
NS: Not Significantly different from the control group.
Rumen Fermentation Parameters
The efficiency of NPN utilization is closely linked to the rumen environment. Key parameters include rumen pH, ammonia concentration, and volatile fatty acid (VFA) production.
Table 4: Comparative Effects of NPN Sources on Rumen Fermentation in Sheep
| NPN Source | Rumen pH | Rumen Ammonia-N (mg/dL) | Total VFA | Butyrate Proportion | Reference |
| Urea | Increased (p=0.008) | Increased (p=0.012) | No Change | Increased (p=0.033) | [2][13] |
| Ammonium Chloride | - | - | - | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of typical experimental protocols used to evaluate NPN sources in livestock.
In Vivo Ruminant Growth Trial
-
Animals: A sufficient number of animals (e.g., beef steers or lambs) are selected and blocked by initial body weight.
-
Diets: A basal diet deficient in crude protein is formulated. Experimental diets are created by supplementing the basal diet with different NPN sources (e.g., this compound, urea, biuret) to achieve isonitrogenous and isoenergetic formulations. A control group receiving a true protein source (e.g., soybean meal) is often included.
-
Experimental Design: A completely randomized design or a randomized block design is typically used.
-
Data Collection: Animals are weighed at regular intervals (e.g., every 28 days). Feed intake is recorded daily. At the end of the trial, animals may be harvested to collect carcass data.
-
Calculations: Average daily gain (ADG), dry matter intake (DMI), and feed conversion ratio (FCR) are calculated.
-
Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine the effects of the different NPN sources.
In Vitro Rumen Fermentation Study
-
Rumen Fluid Collection: Rumen fluid is collected from cannulated animals adapted to a standard diet.
-
Incubation: Substrates (the NPN sources to be tested) are incubated with buffered rumen fluid in a controlled environment (e.g., an incubator at 39°C).
-
Measurements: Gas production is measured over time (e.g., 24, 48, 72 hours) to assess fermentation kinetics. At the end of the incubation, samples are analyzed for pH, ammonia concentration, and VFA concentrations.
-
Calculations: Parameters of gas production kinetics (e.g., potential gas production, rate of gas production) are estimated using mathematical models.
-
Statistical Analysis: Data are analyzed to compare the fermentation characteristics of the different NPN sources.
Nitrogen Balance Trial
-
Animals and Diets: Animals are housed in metabolism crates that allow for the separate collection of feces and urine. They are fed the experimental diets containing different NPN sources.
-
Adaptation and Collection Periods: An adaptation period of several days is followed by a collection period (typically 5-7 days) during which total feces and urine are collected and weighed. Feed intake is precisely measured.
-
Sample Analysis: Samples of feed, feces, and urine are analyzed for their nitrogen content.
-
Calculation: Nitrogen retention is calculated as: Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen).
-
Statistical Analysis: Nitrogen retention values for the different NPN sources are statistically compared.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic processes and experimental designs can aid in understanding the evaluation of NPN sources.
Caption: Metabolic pathway of NPN utilization in ruminants.
Caption: General experimental workflow for evaluating NPN sources.
Conclusion
This compound presents a theoretically advantageous profile as an NPN source for livestock, offering both nitrogen and phosphorus and potentially a more controlled release of ammonia in the rumen. However, the available quantitative data directly comparing its performance with other common NPN sources like urea and biuret under controlled experimental conditions is limited. While some studies suggest benefits at lower inclusion levels, higher concentrations may negatively impact animal performance.[8]
Feed-grade urea remains a widely used and cost-effective NPN source, though its rapid conversion to ammonia necessitates careful ration balancing to maximize microbial protein synthesis and avoid toxicity.[15] Slow-release urea products and biuret offer alternatives with a more gradual ammonia release, which can be beneficial in certain feeding scenarios, particularly with lower-quality forages.[1][8]
Further head-to-head comparative studies are warranted to fully elucidate the performance and economic benefits of this compound relative to other NPN sources across different livestock species and production systems. Researchers are encouraged to conduct trials with detailed data collection on animal performance, rumen fermentation, and nitrogen utilization to provide a clearer picture of its efficacy.
References
- 1. emt.oregonstate.edu [emt.oregonstate.edu]
- 2. Effects of urea supplementation on ruminal fermentation characteristics, nutrient intake, digestibility, and performance in sheep: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruminal Microbial Protein Synthesis – epashupalan [epashupalan.com]
- 4. Evaluation of urea, biuret, this compound and uric acid as NPN sources for cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 6. This compound enhances rumen bacterial fermentation [watersupp.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Different Slow-Release Urea on the Production Performance, Rumen Fermentation, and Blood Parameter of Angus Heifer [mdpi.com]
- 9. Milk production of cows on protein-free feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of feeding of different sources of NPN on production performance of dairy cows. | Karcol | Acta Fytotechnica et Zootechnica [afz.fapz.uniag.sk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. researchgate.net [researchgate.net]
- 15. Relation of feedlot performance and certain physiological responses to the metabolizable protein and urea content of cattle diets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Urea Phosphate and Alternative Fertilizers on Soil pH Dynamics
This guide provides a comprehensive comparison of the effects of urea (B33335) phosphate (B84403) on soil pH over time, benchmarked against other common nitrogen and phosphorus fertilizers. The information is intended for researchers and agricultural scientists to facilitate informed decisions on fertilizer selection based on soil management objectives. The guide synthesizes experimental data on the acidifying potential of various fertilizers and outlines the methodologies used to obtain these results.
Introduction to Fertilizer-Induced Soil pH Changes
Soil pH is a critical parameter that influences nutrient availability, microbial activity, and overall crop productivity. The application of nitrogen (N) and phosphorus (P) fertilizers can significantly alter soil pH over time. While some fertilizers have an immediate acidifying effect, others induce gradual changes through microbial processes. Urea phosphate (CO(NH₂)₂·H₃PO₄) is a specialty fertilizer known for its high acidity, containing both urea nitrogen and phosphate. Understanding its impact relative to conventional fertilizers like urea and diammonium phosphate (DAP) is essential for long-term soil health management.
Mechanisms of Soil Acidification
The impact of a fertilizer on soil pH is determined by its chemical composition and the subsequent reactions it undergoes in the soil.
-
This compound: As a salt formed from a strong acid (phosphoric acid) and a weak base (urea), this compound is inherently acidic, with a pH of approximately 1.6-2.4 in solution[1]. Upon application, it immediately releases hydrogen ions (H⁺), causing a rapid decrease in the pH of the surrounding soil and irrigation water[1]. This property is also utilized to prevent blockages in irrigation systems by dissolving bicarbonate[1].
-
Urea (CO(NH₂)₂): The effect of urea on soil pH is a two-stage process.
-
Initial pH Increase (Hydrolysis): Urea is hydrolyzed by the soil enzyme urease into ammonium (B1175870) (NH₄⁺) and bicarbonate (HCO₃⁻). This reaction consumes H⁺ ions, leading to a temporary, localized increase in pH around the fertilizer granule[2][3][4].
-
Long-Term pH Decrease (Nitrification): The ammonium produced is subsequently converted to nitrate (B79036) (NO₃⁻) by soil microbes. This nitrification process releases two H⁺ ions for every ammonium molecule oxidized, resulting in a net long-term acidification of the soil[5][6][7].
-
-
Diammonium Phosphate (DAP - (NH₄)₂HPO₄) and Monoammonium Phosphate (MAP - NH₄H₂PO₄): Like urea, these ammonium-based fertilizers contribute to soil acidification primarily through the nitrification of their ammonium component[6][7]. The extent of acidification is significant, as N fertilizers are the dominant formulations controlling soil acidification in agriculture[7].
Comparative Experimental Data on Soil pH Changes
Long-term studies have quantified the acidifying effects of various fertilizers. The following table summarizes key findings from comparative experiments.
| Fertilizer Type | Application Rate | Soil Type | Study Duration | Soil pH Change (units) | Source |
| Urea | 180 kg N ha⁻¹ | Alfisol | 4 years | -0.87 (compared to control) | [8] |
| Urea | 120 kg N ha⁻¹ | Alfisol | 4 years | Significant decrease vs. control | [8] |
| Urea | 40 kg ha⁻¹ | Kajondi (acidic) | Incubation Study | -0.160 (compared to control) | [9] |
| Urea | 80 kg ha⁻¹ | Kajondi (acidic) | Incubation Study | -0.193 (compared to control) | [9] |
| DAP | 100 kg ha⁻¹ | Kajondi (acidic) | Incubation Study | -0.073 (compared to control) | [9] |
| DAP | 200 kg ha⁻¹ | Kajondi (acidic) | Incubation Study | -0.286 (compared to control) | [9] |
| DAP | 200 kg ha⁻¹ | Nyabisindu (acidic) | Incubation Study | -0.217 (compared to control) | [9][10] |
| Urea | 80 kg ha⁻¹ | Nyabisindu (acidic) | Incubation Study | -0.180 (compared to control) | [9][10] |
| Urea | N/A | Paddy Field (brown soil) | 16 years | Long-term use of conventional urea led to soil acidification. | [11] |
Note: Data for direct long-term application of this compound on soil pH was not available in the reviewed literature. However, its inherent acidity provides a strong basis for its immediate pH-lowering effect.
Visualizing Chemical and Experimental Pathways
Visual diagrams help clarify the complex interactions and processes involved in soil pH modification.
References
- 1. toros.com.tr [toros.com.tr]
- 2. Agronomy eUpdate March 10th, 2022 : Issue 896 [eupdate.agronomy.ksu.edu]
- 3. Predicting soil pH changes in response to application of urea and sheep urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fertilizer Source Impacts on Soil pH | Yara United States [yara.us]
- 6. cropnutrition.com [cropnutrition.com]
- 7. set.adelaide.edu.au [set.adelaide.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. ijasre.net [ijasre.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Long-Term Application of Stabilized and Coated Urea on Soil Chemical Properties, Microbial Community Structure, and Functional Genes in Paddy Fields [mdpi.com]
A Tale of Two Syntheses: Unpacking the Wet-Process and Thermal-Process for Urea Phosphate Production
For researchers, scientists, and professionals in drug development, the synthesis of urea (B33335) phosphate (B84403), a versatile compound with applications ranging from fertilizers to specialty chemicals, presents a choice between two primary methodologies: the wet-process and the thermal-process. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The choice between the wet and thermal processes for urea phosphate synthesis hinges on a trade-off between raw material purity, energy consumption, and desired product characteristics. The wet-process is characterized by its use of aqueous solutions and crystallization as the primary purification step, making it suitable for use with less pure starting materials like crude wet-process phosphoric acid. In contrast, the thermal-process involves the direct reaction of urea and more concentrated phosphoric acid at elevated temperatures, often yielding a molten or solid product directly and circumventing the need for a separate crystallization step from a mother liquor.
Performance Comparison at a Glance
To facilitate a clear understanding of the key differences, the following tables summarize the quantitative data associated with each process.
| Parameter | Wet-Process | Thermal-Process | Key Considerations |
| Phosphoric Acid Concentration | 25% - 54% P₂O₅[1] | >75% P₂O₅ (often >90%)[1][2] | Thermal process requires more concentrated and purer acid. |
| Reaction Temperature | 45°C - 95°C[1][3] | 60°C - 130°C[1][3] | Thermal process operates at significantly higher temperatures. |
| Reaction Time | 0.5 - 2 hours[1] | Seconds to minutes[3] | Thermal process is generally much faster. |
| Product Purity (N-P₂O₅) | 17.4% N, 44.7% P₂O₅[3] | Theoretical: 17.7% N, 44.9% P₂O₅[3] | Both can achieve high purity, but wet-process purity depends heavily on crystallization efficiency. |
| Impurity Removal | High (impurities remain in mother liquor)[4][5] | Dependent on raw material purity | Wet-process is effective for purifying impure phosphoric acid. |
| Byproducts | Mother liquor containing impurities[4][6] | Minimal, if any, liquid byproducts | Management of the mother liquor is a key consideration for the wet-process. |
| Energy Consumption | Lower reaction temperature, but requires cooling for crystallization and drying | Higher reaction temperature, but may have lower overall energy due to lack of drying from aqueous solution. | A comprehensive energy balance would be needed for a definitive comparison. |
In-Depth Experimental Protocols
For a reproducible understanding of these processes, detailed experimental methodologies are crucial.
Wet-Process Synthesis Protocol
This protocol is based on the synthesis of this compound from industrial-grade phosphoric acid.
Materials:
-
Industrial phosphoric acid (54% P₂O₅)
-
Solid urea (46% N)
Procedure:
-
Stoichiometric amounts of solid urea and industrial phosphoric acid (1:1 molar ratio) are mixed in a reaction vessel equipped with a stirrer.[4]
-
The mixture is heated to 50°C and stirred continuously at 150 rpm for 90 minutes to ensure complete dissolution and reaction.[4]
-
After the reaction period, the heating is stopped, and the solution is allowed to cool to room temperature to induce crystallization of this compound.[4]
-
The crystallized this compound is separated from the mother liquor by filtration using a Buchner funnel.[4]
-
The collected crystals are then dried in a desiccator at ambient temperature until a constant weight is achieved.[4]
Thermal-Process Synthesis Protocol
This protocol describes a direct synthesis method using concentrated phosphoric acid.
Materials:
-
Concentrated ortho-phosphoric acid (>90% H₃PO₄)
-
Solid urea
Procedure:
-
The concentrated ortho-phosphoric acid is preheated to a temperature between 60°C and 90°C to form a fluid syrup.[2]
-
Solid urea is added to the preheated phosphoric acid in stoichiometric equimolar quantities in a continuous mixer.[2]
-
The exothermic reaction commences immediately. The reaction temperature is maintained between 85°C and 90°C through vigorous cooling.[2]
-
The reaction mixture transforms into a non-transparent fluid syrup from which crystalline this compound forms as the mixture moves through the reactor.[2] The reaction is typically complete within a few seconds.[3]
-
The resulting solid product is ready for use without any further drying or separation steps.[2]
Visualizing the Synthesis Workflows
To further elucidate the operational differences, the following diagrams illustrate the experimental workflows for both the wet and thermal processes.
References
- 1. CN104003909B - The preparation method of this compound - Google Patents [patents.google.com]
- 2. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. revues.imist.ma [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
A Comparative Guide to the Performance of Urea Phosphate in Diverse Soil Environments
Urea (B33335) phosphate (B84403) (UP) is a crystalline fertilizer that supplies both nitrogen and phosphorus to plants. Its acidic nature significantly influences its performance across different soil types, particularly in comparison to more common phosphate fertilizers such as Diammonium Phosphate (DAP) and Monoammonium Phosphate (MAP). This guide provides an objective comparison of urea phosphate's efficacy, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions for nutrient management strategies.
Performance in Alkaline and Saline-Alkaline Soils
In alkaline and saline-alkaline soils, high pH levels typically reduce the availability of phosphorus to plants due to the formation of insoluble calcium phosphates. The acidic nature of this compound helps to counteract this effect by lowering the pH in the immediate vicinity of the fertilizer application, thereby increasing phosphorus solubility and availability.
Experimental data from a study on maize in coastal calcareous saline-alkali soils demonstrated that this compound application significantly improved soil properties and crop yield.[1] Compared to conventional phosphorus fertilizer, this compound treatment at full application rate increased maize yield by 13.55%-18.89% and phosphorus utilization efficiency by 7.09–7.21 percentage points.[1] Notably, even with a 50% reduction in the application rate, this compound achieved a similar yield to the full-rate conventional P fertilizer.[1] The study attributed these improvements to a reduction in soil pH by 0.15–0.28, an increase in available phosphorus by 21.25%-58.90%, and enhanced soil phosphatase activity by 8.21%-10.46%.[1]
Similarly, a study on a modified form of this compound, this compound potassium (UPK), in saline-alkali soil showed significant benefits for maize cultivation.[2][3] Compared to DAP, UPK increased yield by 25.58%, total P use efficiency by 174.5%, and soil available phosphorus content by 24.41%.[2][3] This was accompanied by a significant 3.98% decrease in soil pH.[2][3]
Table 1: Performance of this compound (UP) and this compound Potassium (UPK) in Saline-Alkaline Soils Compared to Conventional P Fertilizers
| Parameter | This compound (UP) vs. Conventional P[1] | This compound Potassium (UPK) vs. DAP[2][3] |
| Crop | Maize (Zea mays L.) | Maize (Zea mays L.) |
| Soil Type | Coastal Calcareous Saline-Alkali | Saline-Alkali |
| Yield Increase | 13.55% - 18.89% | 25.58% |
| P Utilization Efficiency Increase | 7.09 - 7.21 percentage points | 174.5% |
| Increase in Available Soil P | 21.25% - 58.90% | 24.41% |
| Soil pH Change | Decrease of 0.15 - 0.28 | Decrease of 3.98% |
| Increase in Soil Phosphatase Activity | 8.21% - 10.46% | 41.25% |
Performance in Saline Soils
Under saline conditions, this compound has demonstrated superiority over DAP in wheat cultivation.[4] A pot experiment using saline soil (ECe 10.05 dS/m & pH 7.64) showed that this compound led to higher grain yield and phosphorus fertilizer efficiency (PFE).[4] Specifically, this compound at an application rate of 60 ppm P2O5 produced a higher grain yield (9.24g per pot) than DAP at a higher rate of 80 ppm P2O5 (8.98g per pot).[4] Phosphorus uptake in the grain was also higher with this compound (9.45-13 mg per pot) compared to DAP (7.93-11.23 mg per pot).[4]
Table 2: Comparison of this compound (UP) and Diammonium Phosphate (DAP) on Wheat in Saline Soil [4]
| Parameter | This compound (UP) | Diammonium Phosphate (DAP) |
| Soil Type | Saline (ECe 10.05 dS/m, pH 7.64) | Saline (ECe 10.05 dS/m, pH 7.64) |
| Grain Yield | 9.24 g/pot (at 60 ppm P2O5) | 8.98 g/pot (at 80 ppm P2O5) |
| Straw Weight | 11.93 - 16 g/pot | 9.2 - 13.3 g/pot |
| P Uptake in Grain | 9.45 - 13 mg/pot | 7.93 - 11.23 mg/pot |
| Highest P Use Efficiency | 18.95% (at the lowest P level) | Significantly lower than UP at all levels |
Performance in Acidic Soils
While this compound's acidity is advantageous in alkaline soils, its effect in acidic soils requires careful consideration. In such environments, further acidification can be detrimental. However, foliar application of this compound can be an effective method to supply nutrients without directly impacting the soil pH.
A study on rice in acid Inceptisols investigated the effect of foliar sprays of this compound in conjunction with recommended doses of soil-applied fertilizers.[5] The results indicated that the application of 100% of the recommended fertilizer dose along with two foliar sprays of 2% this compound resulted in the highest growth parameters, including plant height, panicle length, and the number of effective tillers per hill.[5] This treatment also led to numerically higher uptake of nitrogen, phosphorus, and potassium.[5]
Table 3: Effect of this compound (UP) Foliar Spray on Rice in Acid Inceptisols [5]
| Treatment | Plant Height (cm) | Panicle Length (cm) | Effective Tillers/hill | N Uptake ( kg/ha ) | P Uptake ( kg/ha ) | K Uptake ( kg/ha ) |
| 100% Rec. Dose + 2% UP (x2) | 107.60 | 25.72 | 13.58 | 63.45 | 18.36 | 96.85 |
| Control (No nutrient) | - | - | - | - | - | - |
Comparative Overview with Other Phosphate Fertilizers
This compound, MAP, and DAP are common phosphate fertilizers, each with distinct chemical properties that influence their suitability for different soil types.
Table 4: General Comparison of Phosphate Fertilizers
| Fertilizer | Chemical Formula | N-P2O5-K2O Content | Reaction in Soil | Best Suited Soil Type |
| This compound (UP) | CO(NH2)2·H3PO4 | 17-44-0 | Acidic | Alkaline, Saline-Alkaline |
| Monoammonium Phosphate (MAP) | NH4H2PO4 | 11-52-0 | Acidic | Neutral to Alkaline |
| Diammonium Phosphate (DAP) | (NH4)2HPO4 | 18-46-0 | Initially Alkaline, then Acidic | Acidic to Neutral |
| Triple Superphosphate (TSP) | Ca(H2PO4)2·H2O | 0-46-0 | Neutral | Wide range of soil pH |
Experimental Protocols
Pot Experiment with Wheat in Saline Soil (Adapted from[4])
-
Soil Collection and Preparation: Bulk saline soil (0-20 cm depth) was collected, ground, and passed through a 2mm sieve. The soil's properties (pH 7.64, ECe 10.05 dS/m, available P 4.5 ppm, total N 0.04%, CaCO3 4.85%, loamy sand texture) were analyzed using standard methods.
-
Pot Setup: 10 kg of the prepared soil was placed in each pot.
-
Fertilizer Application:
-
Phosphorus was applied at rates of 0, 20, 40, 60, and 80 mg P2O5 per kg of soil from either this compound (UP) or Diammonium Phosphate (DAP) at the time of sowing.
-
Nitrogen (as urea) was applied at a rate of 150 kg N per hectare in split applications (at sowing, tillering, and anthesis).
-
-
Experimental Design: The experiment was laid out in a completely randomized design with three replications for each treatment.
-
Sowing and Growth: Six seeds of wheat (variety Bhakkar) were sown in each pot, and thinned to three seedlings per pot after germination. The plants were grown to maturity.
-
Harvesting and Data Collection: At maturity, plants were harvested and separated into grain and straw. The dry matter yield was recorded after oven-drying at 70°C for 3-4 days.
-
Chemical Analysis: Grain samples were ground and digested in a tri-acid mixture. Phosphorus content was determined using a spectrophotometer.
-
Calculation of Phosphorus Fertilizer Efficiency (PFE): PFE(%) = [(P uptake in fertilized treatment - P uptake in control) / Amount of P applied] x 100
-
Statistical Analysis: The collected data was subjected to Analysis of Variance (ANOVA) using MSTAT-C software, and treatment means were compared using Duncan's multiple range test at a 5% probability level.
Visualizations
Caption: Mechanism of this compound in Alkaline Soil.
Caption: General Experimental Workflow for Fertilizer Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Chloride-Modified this compound with Response Surface Optimization and Its Application Effect on Maize in Saline-Alkali Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbbku.com [ijbbku.com]
- 5. researchgate.net [researchgate.net]
Urea Phosphate: A Comprehensive Economic and Agronomic Analysis Against Conventional Phosphorus Fertilizers
For researchers, scientists, and agricultural professionals, selecting the optimal phosphorus (P) fertilizer is a critical decision that balances agronomic efficacy with economic viability. This guide provides an in-date comparison of urea (B33335) phosphate (B84403) (UP) against other common P fertilizers, such as diammonium phosphate (DAP) and monoammonium phosphate (MAP). By examining experimental data on crop performance and market price points, this analysis offers a thorough economic perspective on the relative value of these nutrient sources.
Urea phosphate (UP), a crystalline fertilizer with the formula CO(NH₂)₂·H₃PO₄, offers a unique combination of high phosphorus pentoxide (P₂O₅) content (typically around 44%) and a significant nitrogen (N) component (around 17%). Its most notable characteristic is its acidic nature, which can significantly influence nutrient availability in alkaline and calcareous soils. This guide will delve into the comparative performance of UP, supported by experimental findings, and present a clear economic analysis to aid in informed decision-making.
Agronomic Performance: A Data-Driven Comparison
Numerous studies have highlighted the agronomic advantages of this compound, particularly in challenging soil conditions. Its acidic reaction in the soil can help to lower the pH in the immediate vicinity of the fertilizer granule, thereby increasing the availability of phosphorus and other micronutrients that are often less available in alkaline soils.
A key study comparing this compound with DAP in wheat grown under saline conditions demonstrated the superior performance of UP. The study found that this compound led to a significant increase in spike length and plant height at a P₂O₅ application rate of 80 ppm compared to DAP. Notably, this compound at 60 ppm P₂O₅ produced a higher grain yield (9.24 g/pot ) than DAP at a higher concentration of 80 ppm P₂O₅ (8.98 g/pot ). Furthermore, the phosphorus uptake in grain was consistently higher with this compound across all application levels.
The phosphorus use efficiency (PUE) was also significantly higher for this compound. The highest PUE of 18.95% was recorded at the lowest application level of this compound, indicating its efficiency even at lower doses.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies, offering a clear overview of the performance of this compound against other P fertilizers.
| Fertilizer | Application Rate (ppm P₂O₅) | Grain Yield ( g/pot ) | Plant Height Increase over Control (%) | Spike Length Increase over Control (%) |
| This compound | 60 | 9.24 | - | - |
| DAP | 80 | 8.98 | - | - |
| This compound | 80 | - | 7.9 | 6.7 |
| DAP | 80 | - | - | - |
Table 1: Comparison of Grain Yield and Agronomic Parameters of Wheat under Saline Conditions.
| Fertilizer | Application Rate (ppm P₂O₅) | Phosphorus Uptake in Grain (mg/pot) | Phosphorus Use Efficiency (%) |
| This compound | 20 | - | 18.95 |
| This compound | 80 | 13.0 | - |
| DAP | 80 | 11.23 | - |
Table 2: Phosphorus Uptake and Use Efficiency in Wheat under Saline Conditions.
Economic Analysis: Cost-Benefit Considerations
While the agronomic data points to the advantages of this compound, a comprehensive economic analysis requires consideration of fertilizer prices. As of late 2025, the retail prices for common P fertilizers have been reported, providing a basis for a cost-benefit comparison.
| Fertilizer | Average Retail Price (USD/ton) - Dec 2025 | Price per unit of P₂O₅ (USD/kg) |
| DAP | $910 | $2.02 |
| MAP | $917 | $1.76 |
| Urea | $584 | - |
Based on these prices and the agronomic data, a simplified cost-benefit scenario can be modeled. The following diagram illustrates the logical workflow for such an analysis.
Caption: Logical workflow for the economic analysis of different P fertilizers.
Considering the superior yield performance of this compound, even at lower application rates in certain conditions, the higher initial cost per ton may be offset by increased revenue from higher crop yields and potentially reduced application rates. The acidifying effect of this compound can also lead to long-term benefits in soil health and nutrient availability, which can be factored into a more complex economic model.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are essential. The following outlines a general methodology for phosphorus fertilizer efficiency studies in wheat, based on the referenced literature.
Objective: To evaluate the comparative efficacy of different phosphorus sources (e.g., this compound, DAP) on the growth, yield, and nutrient uptake of wheat in a controlled environment.
Materials and Methods:
-
Experimental Setup:
-
Pot experiment conducted in a greenhouse or controlled environment to minimize external variables.
-
Soil: Use of a specific soil type, for instance, a saline-alkali soil, with known baseline nutrient levels and pH.
-
Pots: Uniformly sized pots filled with a measured quantity of soil (e.g., 10 kg).
-
-
Treatments:
-
A control group with no phosphorus application.
-
Multiple treatment groups for each fertilizer type (e.g., this compound, DAP) at varying application rates (e.g., 0, 20, 40, 60, 80 mg P₂O₅ per kg of soil).
-
A standard application of other essential nutrients like nitrogen (N) and potassium (K) across all pots to ensure phosphorus is the limiting factor.
-
-
Crop Husbandry:
-
Sowing of a specific wheat variety with a predetermined number of seeds per pot.
-
Consistent irrigation and pest management practices for all treatments.
-
-
Data Collection:
-
Agronomic Parameters: At maturity, measure plant height, spike length, number of tillers, and grain yield per pot.
-
Nutrient Analysis:
-
Harvest the grain and straw separately.
-
Dry the samples to a constant weight.
-
Analyze the phosphorus concentration in the grain and straw using standard laboratory methods (e.g., spectrophotometry).
-
Calculate total phosphorus uptake by multiplying the P concentration by the dry weight of the respective plant parts.
-
-
-
Calculation of Phosphorus Use Efficiency (PUE):
-
PUE (%) = [(P uptake in fertilized pot - P uptake in control pot) / P applied] x 100
-
-
Statistical Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
-
The following diagram illustrates the workflow of a typical phosphorus fertilizer efficiency experiment.
Caption: Workflow of a phosphorus fertilizer efficiency experiment.
Conclusion
The evidence strongly suggests that this compound can be a more agronomically efficient phosphorus fertilizer than DAP, particularly in saline and alkaline soils.[1] Its ability to increase yield and phosphorus uptake at potentially lower application rates presents a compelling case for its use. However, the economic feasibility of this compound is contingent on its market price relative to other P fertilizers. A thorough cost-benefit analysis, taking into account the premium price of this compound, the expected yield increase, and the specific soil conditions, is crucial for making an informed decision. For researchers and professionals in drug development, understanding these interactions at a chemical and biological level can inform the development of next-generation fertilizers and soil amendment solutions.
References
Long-Term Effects of Urea Phosphate on Soil Microbial Communities: A Comparative Guide
A comprehensive analysis of urea (B33335) phosphate's long-term impact on soil microbial ecosystems reveals distinct effects on microbial community structure and function when compared to other common nitrogen fertilizers. Long-term application of nitrogen fertilizers, including urea phosphate (B84403), can lead to shifts in soil pH, which in turn significantly influences the diversity and composition of soil bacterial and fungal communities.
While extensive research exists on the long-term effects of conventional nitrogen fertilizers like urea, ammonium (B1175870) nitrate (B79036), and ammonium sulfate, specific long-term comparative studies involving urea phosphate are less common. However, by synthesizing available data, a comparative overview can be established. Generally, all nitrogen fertilizers can alter the soil microbial landscape over time, but the specific outcomes depend on the fertilizer's chemical composition, its effect on soil pH, and the native soil conditions.
Comparative Analysis of Microbial Community Responses
Long-term fertilization significantly alters the soil's microbial biomass, diversity, and the relative abundance of various microbial phyla. The following tables summarize the quantitative data from several long-term studies, offering a comparison between the effects of different nitrogen fertilizers.
Table 1: Effects of Long-Term Nitrogen Fertilization on Soil Microbial Biomass and Diversity
| Fertilizer Type | Duration of Study | Application Rate | Change in Microbial Biomass | Change in Bacterial Diversity (Shannon Index) | Change in Fungal Diversity (Shannon Index) | Reference |
| Urea | 16 years | Not Specified | Increased bacterial 16S gene copy number compared to control.[1] | No significant impact on bacterial α-diversity.[1] | Fungal α-diversity was significantly influenced by soil organic matter, not directly by urea application.[1] | [1] |
| Urea | Not Specified | 200-600 kg N ha⁻¹yr⁻¹ | Increased ureolytic bacterial abundance.[2] | Decreased ureolytic bacterial diversity with increasing application rate.[2] | Not Specified | [2] |
| Stabilized and Coated Urea | 16 years | Not Specified | Significantly reduced 16S rRNA gene copy number of soil bacteria compared to conventional urea.[1] | Not Specified | HQ+DCD-stabilized urea significantly increased the abundance of Basidiomycota fungi.[3] | [1][3] |
| Ammonium Nitrate | Not Specified | Not Specified | Addition of ammonium nitrate decreased gram-negative bacteria. | Not Specified | Not Specified | Meta-analysis |
| General Nitrogen Fertilizers | 1980-2024 | Not Specified | Not Specified | Decreased by an average of 15.42%. | Not Specified | Meta-analysis |
Table 2: Long-Term Effects of Nitrogen Fertilizers on Soil Chemical Properties and Functional Genes
| Fertilizer Type | Duration of Study | Key Changes in Soil Properties | Key Changes in Functional Genes | Reference |
| Conventional Urea | 16 years | Significant reduction in total phosphorus; significant increase in soil organic matter (with NBPT).[1][3] | Ammonium nitrogen content showed a significant negative correlation with the gene abundance of ammonia-oxidizing archaea (AOA) and nirK.[1][4] | [1][3][4] |
| Sulfur-Coated Urea (SCU) | 16 years | Significant decrease in soil pH.[1][3] | Significantly increases the AOB gene abundance in paddy soils.[1][4] | [1][3][4] |
| General Nitrogen Fertilizers | 1980-2024 | Average decrease in soil pH by 15.27%. | Abundance of gene expression of nifH, amoA-AOA, amoA-AOB, and qnorB decreased by 9.92-19.83%. | Meta-analysis |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the results of long-term fertilization studies. Below are summaries of the experimental protocols from key studies cited in this guide.
Study 1: Long-Term Application of Stabilized and Coated Urea in Paddy Fields
-
Experimental Design: A 16-year field experiment with a rice-paddy rotation.
-
Fertilizer Treatments:
-
No fertilizer (Control)
-
Conventional granular urea (N)
-
Urea with various urease and nitrification inhibitors (e.g., HQ, NBPT, DCD, DMPP)
-
Sulfur-coated urea (SCU)
-
Resin-coated urea (PCU)
-
-
Soil Sampling and Analysis: Soil samples were collected from the plow layer (0-20 cm). Soil chemical properties (pH, organic matter, total N, P, K, etc.) were analyzed using standard methods.
-
Microbial Analysis:
-
DNA Extraction: Soil DNA was extracted using a commercial kit.
-
Quantitative PCR (qPCR): Abundance of bacterial 16S rRNA genes and nitrogen-cycling functional genes (e.g., amoA, nirK, nirS, nifH) were quantified.
-
High-Throughput Sequencing: Illumina sequencing of the 16S rRNA gene (for bacteria) and ITS region (for fungi) was used to assess microbial community composition and diversity.
-
-
Statistical Analysis: Analysis of variance (ANOVA) and correlation analysis were used to determine the effects of different fertilizer treatments.[1]
Study 2: Long-Term Urea Fertilization in an Upland Soil
-
Experimental Design: A long-term experiment with four urea application rates.
-
Fertilizer Treatments: 0, 200, 400, and 600 kg N ha⁻¹yr⁻¹.
-
Soil Sampling: Soil samples were collected from three depths (0-10 cm, 10-20 cm, and 20-30 cm).
-
Microbial Analysis:
-
Urease Activity Assay: Soil urease activity was determined.
-
Quantitative PCR (qPCR): Abundance of the ureC gene (encoding the alpha subunit of urease) was quantified.
-
High-Throughput Sequencing: Sequencing of the ureC gene was performed to analyze the composition of the ureolytic bacterial community.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the long-term effects of different nitrogen fertilizers on soil microbial communities.
Caption: A generalized workflow for comparative analysis of long-term fertilizer effects on soil microbes.
Signaling Pathways in Soil Microbial Ecology
In the context of soil microbiology, "signaling pathways" typically refer to the complex communication networks between microorganisms and between microbes and plants, rather than a direct metabolic response to fertilizer application.[5][6] These interactions are crucial for processes like nutrient cycling, the formation of symbiotic relationships, and the suppression of pathogens.[6] Chemical inputs, such as nitrogen fertilizers, can disrupt these delicate signaling networks.[5][6] For instance, the availability of high levels of nitrogen from fertilizers can suppress nitrogen-fixing bacteria by interfering with the signaling that occurs between these bacteria and leguminous plants.[6]
The diagram below illustrates the concept of microbial signaling in the soil environment and how it can be influenced by external inputs like fertilizers.
References
- 1. mdpi.com [mdpi.com]
- 2. Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities in an upland soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Microbial Signaling in Plant—Microbe Interactions and Its Role on Sustainability of Agroecosystems | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Blueprint: A Comparative Guide to Plant Transcriptomics in Response to Urea Phosphate
For researchers, scientists, and drug development professionals, understanding the intricate molecular responses of plants to different nutrient sources is paramount. This guide provides an objective comparison of the transcriptomic landscape of plants treated with urea (B33335) phosphate (B84403) versus other common nitrogen and phosphorus fertilizers, supported by experimental data and detailed methodologies.
While direct comparative transcriptomic studies on urea phosphate are still emerging, this guide synthesizes findings from research on urea as a primary nitrogen source and the well-documented interplay between nitrogen and phosphorus signaling pathways in plants.[1][2] This approach offers valuable insights into the anticipated molecular effects of this compound application.
Executive Summary of Transcriptomic Changes
Plants exhibit distinct transcriptomic signatures when exposed to urea-based nutrition compared to other nitrogen forms like nitrate (B79036) and ammonium (B1175870). The application of urea generally leads to the upregulation of genes involved in urea transport and assimilation. A key player in this response is the high-affinity urea transporter gene, DUR3, which is consistently upregulated in the presence of urea.[3][4][5] In contrast, the presence of urea can transcriptionally regulate nitrate and ammonium transporters.[3][5]
The phosphorus component of this compound is expected to influence genes related to phosphate starvation responses. Coordinated regulation between nitrogen and phosphorus uptake is well-established, with a significant overlap in the genes responsive to both nutrient limitations.[1][2] Therefore, the application of this compound likely triggers a unique transcriptomic profile that balances the signaling pathways of both nitrogen and phosphorus acquisition and metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data from transcriptomic studies on plants treated with urea and in the context of nitrogen and phosphorus interactions.
Table 1: Key Genes Differentially Expressed in Response to Urea Treatment in Arabidopsis thaliana
| Gene | Function | Fold Change (Urea vs. Ammonium Nitrate) | Reference |
| AtDUR3 | High-affinity urea transporter | Strongly upregulated | [3] |
| Nitrate Transporters | Nitrate uptake | Transcriptionally regulated | [3] |
| Ammonium Transporters | Ammonium uptake | Transcriptionally regulated | [3] |
| Glutamine Synthetase | Nitrogen assimilation | Transcriptionally regulated | [3] |
Table 2: Overlap of Nitrogen- and Phosphorus-Responsive Genes in Rice (Oryza sativa)
| Condition | Number of Differentially Expressed Genes (DEGs) | Overlapping DEGs with the other nutrient deficiency | Reference |
| Nitrogen Deficiency | 2,205 | 763 | [1][2] |
| Phosphorus Deficiency | 1,306 | 763 | [1][2] |
Experimental Protocols
The following methodologies are representative of those used in the cited transcriptomic studies.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana or Zea mays (maize) seedlings are commonly used.
-
Growth Conditions: Plants are typically grown hydroponically in a controlled environment with a defined nutrient solution.
-
Nitrogen Treatment: For comparative analysis, plants are subjected to different nitrogen sources, such as urea, ammonium nitrate, or a nitrogen-free medium. The concentrations are kept equivalent in terms of total nitrogen content.
-
Treatment Duration: The duration of the treatment can vary from a few hours to several days to capture both early and late transcriptomic responses.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is extracted from root and shoot tissues using commercially available kits.
-
Library Preparation: RNA-sequencing libraries are prepared following standard protocols.
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then mapped to the reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between different treatment groups. Gene Ontology (GO) and pathway enrichment analyses are conducted to understand the biological functions of the differentially expressed genes.
Signaling Pathways and Experimental Workflows
Urea-Mediated Signaling Pathway
The following diagram illustrates a proposed signaling pathway for urea in plants, leading to downstream cellular responses.
Caption: Proposed model of a urea-elicited signaling pathway in plants.[6]
General Experimental Workflow for Comparative Transcriptomics
This diagram outlines the typical workflow for a comparative transcriptomics study.
Caption: A generalized workflow for a plant comparative transcriptomics experiment.
Coordinated Nitrogen and Phosphorus Signaling
The following diagram illustrates the interplay between nitrogen and phosphorus signaling pathways.
Caption: Simplified model of the coordinated regulation of nitrogen and phosphorus signaling.[1][2]
References
- 1. Frontiers | Integrated transcriptomic analysis identifies coordinated responses to nitrogen and phosphate deficiency in rice [frontiersin.org]
- 2. Integrated transcriptomic analysis identifies coordinated responses to nitrogen and phosphate deficiency in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and Transcriptomic Aspects of Urea Uptake and Assimilation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological and Molecular Investigation of Urea Uptake Dynamics in Cucumis sativus L. Plants Fertilized With Urea-Doped Amorphous Calcium Phosphate Nanoparticles [frontiersin.org]
- 5. [PDF] Physiological and Transcriptomic Aspects of Urea Uptake and Assimilation in Arabidopsis Plants1[W] | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Urea Phosphate's Fire Retardant Properties
A deep dive into the efficacy of urea (B33335) phosphate (B84403) as a fire retardant, this guide offers a comparative analysis against other common phosphate-based alternatives. Through a review of experimental data and standardized testing protocols, we provide researchers, scientists, and drug development professionals with a comprehensive overview of its performance.
Urea phosphate emerges as a significant player in the field of fire retardants, operating through a multifaceted mechanism that effectively suppresses combustion. When exposed to high temperatures, this compound decomposes, releasing phosphoric acid and ammonia (B1221849). The phosphoric acid acts in the condensed phase, promoting the formation of a stable char layer on the substrate. This char acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles. Simultaneously, the ammonia is released into the gaseous phase, where it dilutes the concentration of flammable gases and oxygen, further inhibiting the combustion process.
Performance Benchmarks: A Comparative Look
To objectively assess the fire retardant capabilities of this compound, it is essential to compare its performance against other widely used phosphate-based fire retardants, such as Ammonium Polyphosphate (APP), Monoammonium Phosphate (MAP), and Diammonium Phosphate (DAP). The following table summarizes key fire retardancy metrics obtained from various studies. It is important to note that direct comparative studies including this compound alongside APP, MAP, and DAP under identical conditions are limited. The data presented here is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental setups.
| Fire Retardant | Limiting Oxygen Index (LOI) (%) | UL-94 Classification | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| This compound (or Guanyl this compound) | ~40.8 (for GUP treated pine)[1] | - | Significant Reduction[2] | Significant Reduction[2] |
| Ammonium Polyphosphate (APP) | 29.1 - 29.2 (for 20% APP in particleboard)[3] | V-0 (at 20% loading)[3] | ~145 (for 20% APP in particleboard)[3] | ~10 (for 20% APP in particleboard) |
| Monoammonium Phosphate (MAP) | 29.1 - 29.2 (for 20% MAP in particleboard)[3] | V-0 (at 20% loading)[3] | ~154 (for 20% MAP in particleboard)[3] | ~11 (for 20% MAP in particleboard) |
| Diammonium Phosphate (DAP) | 29.1 - 29.2 (for 20% DAP in particleboard)[3] | V-0 (at 20% loading)[3] | ~166 (for 20% DAP in particleboard)[3] | ~12 (for 20% DAP in particleboard) |
| Untreated Control | ~25 (for particleboard)[3] | Flammable[3] | ~227 (for particleboard)[3] | ~15 (for particleboard) |
Data for APP, MAP, and DAP are sourced from a comparative study on particleboards[3]. Data for Guanyl this compound (GUP), a related compound, is from a separate study on treated pine wood[1]. Direct comparative data for this compound under the same conditions was not available.
Unpacking the Fire Retardancy Mechanism of this compound
The fire retardant action of this compound is a synergistic process involving both condensed-phase and gas-phase mechanisms. The following diagram illustrates the key steps in this process.
Caption: Fire retardant mechanism of this compound.
Experimental Protocols
The validation of fire retardant properties relies on standardized testing methodologies. Below are detailed protocols for the key experiments cited in this guide.
Limiting Oxygen Index (LOI) Test (ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared, typically with dimensions of 80-150 mm in length and 10 mm in width[4].
-
Apparatus Setup: The specimen is clamped vertically in the center of a transparent glass chimney.
-
Gas Flow: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set based on the expected flammability of the material.
-
Ignition: The top edge of the specimen is ignited with a pilot flame.
-
Observation: The burning behavior of the specimen is observed. The test result is considered positive if the specimen continues to burn for a specified period or if a certain length of the specimen is consumed.
-
Oxygen Concentration Adjustment: The oxygen concentration is systematically varied, and the test is repeated with new specimens until the minimum oxygen concentration that supports combustion is determined[4].
UL-94 Vertical Burning Test
The UL-94 test evaluates the burning characteristics of plastic materials in response to a small open flame.
-
Specimen Preparation: A rectangular bar specimen, typically 125 mm long and 13 mm wide, is prepared[5].
-
Apparatus Setup: The specimen is clamped at its upper end and suspended vertically. A piece of dry absorbent cotton is placed 300 mm below the specimen.
-
Flame Application: A calibrated burner producing a 20 mm high blue flame is placed under the lower end of the specimen for 10 seconds and then removed[5].
-
First Observation: The duration of flaming after the first flame application is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed[5].
-
Second Observation: The duration of flaming and glowing after the second flame application are recorded. It is also noted if any flaming drips ignite the cotton below.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton[6].
Cone Calorimetry (ISO 5660-1)
The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as heat release rate (HRR), total heat release (THR), time to ignition, and smoke production.
-
Specimen Preparation: A 100 mm x 100 mm flat specimen with a thickness of up to 50 mm is prepared[7]. The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.
-
Apparatus Setup: The specimen is positioned horizontally below a conical radiant heater.
-
Irradiation: The specimen is exposed to a constant and uniform heat flux, typically between 25 and 50 kW/m²[8][9].
-
Ignition: A spark igniter is positioned above the specimen to ignite the pyrolysis gases that are evolved.
-
Data Collection: During combustion, the oxygen concentration and mass flow rate of the exhaust gases are continuously measured. The instrument's software calculates the heat release rate based on the principle of oxygen consumption. The load cell records the mass loss of the specimen over time[9].
-
Analysis: Key parameters such as the time to ignition, peak heat release rate (pHRR), total heat release (THR), and smoke production rate are determined from the collected data[7].
References
- 1. fire.tc.faa.gov [fire.tc.faa.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Investigation of the Effects of Phosphate-Containing Flame-Retardant Chemicals on Particleboards Produced Using Urea–Formaldehyde Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kiyorndlab.com [kiyorndlab.com]
- 5. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 6. boedeker.com [boedeker.com]
- 7. measurlabs.com [measurlabs.com]
- 8. ludvigsvensson.cdn.storm.io [ludvigsvensson.cdn.storm.io]
- 9. efectis.com [efectis.com]
Urea Phosphate in Agriculture: A Meta-Analytical Comparison of Performance
For Researchers, Scientists, and Drug Development Professionals in Agriculture
Urea (B33335) phosphate (B84403) (UP) is a crystalline fertilizer that combines urea and phosphoric acid, providing both nitrogen and phosphorus to plants. Its acidic nature makes it particularly effective in alkaline and calcareous soils, where phosphorus availability is often limited. This guide provides a meta-analytical comparison of urea phosphate's performance against other common phosphorus fertilizers, supported by experimental data from various studies.
Performance Comparison of this compound and Other Phosphorus Fertilizers
The following tables summarize quantitative data from multiple studies, comparing this compound with other phosphorus fertilizers such as Diammonium Phosphate (DAP), Monoammonium Phosphate (MAP), and conventional superphosphates.
Table 1: Effect on Crop Yield
| Crop | Soil Type | This compound (UP) Yield | Comparator Fertilizer | Comparator Yield | Percent Change with UP | Reference |
| Wheat | Saline | 9.24 g/pot (at 60 ppm P₂O₅) | DAP | 8.98 g/pot (at 80 ppm P₂O₅) | +2.9% | [1] |
| Maize | Coastal Calcareous Saline-Alkali | Not specified | Conventional P Fertilizer | Not specified | +13.55% to +18.89% | [2] |
| Rice | Acid Inceptisols | 4579.33 kg/ha (100% RDF + 2% UP foliar spray) | 100% RDF alone | Not specified | Not specified | [3][4] |
Table 2: Effect on Phosphorus Uptake and Use Efficiency
| Crop | Soil Type | This compound (UP) | Comparator Fertilizer | Comparator Metric | Percent Change with UP | Reference |
| Wheat | Saline | P Uptake: 9.45-13 mg/pot | DAP | P Uptake: 7.93-11.23 mg/pot | Higher P uptake at all levels | [1] |
| Wheat | Saline | P Use Efficiency: 18.95% (at lowest P level) | DAP | P Use Efficiency: Lower than UP at all levels | Significantly higher | [1] |
| Maize | Coastal Calcareous Saline-Alkali | P Utilization Efficiency: Not specified | Conventional P Fertilizer | P Utilization Efficiency: Not specified | +7.09 to +7.21 percentage points | [2] |
Table 3: Effect on Soil Properties
| Soil Type | Parameter | This compound (UP) Effect | Comparator Fertilizer Effect | Reference |
| Coastal Calcareous Saline-Alkali | Soil pH | Reduced by 0.15–0.28 | Not specified | [2] |
| Coastal Calcareous Saline-Alkali | Available Phosphorus | Increased by 21.25%-58.90% | Not specified | [2] |
| Coastal Calcareous Saline-Alkali | Soil Phosphatase Activity | Enhanced by 8.21%-10.46% | Not specified | [2] |
| Three different soil types | Soil pH | Acidifying effect | DAP also showed an acidifying effect | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the data and for designing future research.
Wheat Study in Saline Soil[1]
-
Objective: To evaluate the phosphorus use efficiency of this compound and diammonium phosphate in wheat grown in saline soil.
-
Experimental Setup: A pot experiment was conducted using 10 kg of saline soil (ECe 10.05 dS/m, pH 7.64) per pot.
-
Treatments: Phosphorus was applied from either this compound (17% N, 44% P₂O₅) or DAP (18% N, 46% P₂O₅) at rates of 0, 20, 40, 60, and 80 mg P₂O₅ kg⁻¹ soil at sowing. Nitrogen was applied at a rate of 150 kg N ha⁻¹ in two splits.
-
Crop: Wheat.
-
Data Collection: Plant height, spike length, grain yield, straw weight, and phosphorus uptake in grain were measured. Phosphorus use efficiency was calculated.
-
Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were compared using Duncan's multiple range test at a 5% probability level.
Maize Study in Coastal Calcareous Saline-Alkali Soil[2]
-
Objective: To evaluate the effects of this compound application on soil properties, maize growth, and yield in coastal calcareous saline-alkali soils.
-
Experimental Setup: A two-year field experiment was conducted.
-
Treatments: this compound treatment at full phosphorus application was compared with conventional P fertilizer. A 50% reduced-P this compound treatment was also included.
-
Crop: Maize (Zea mays L.).
-
Data Collection: Soil pH, bulk density, available phosphorus, phosphatase activity, root length density, maize yield, and P utilization efficiency were measured.
-
Analysis: Principal component analysis (PCA) and Pearson correlation analysis were used to assess the relationships between soil properties and maize yield.
Visualizations
The following diagrams illustrate a generalized experimental workflow for fertilizer comparison and the logical relationships of this compound's effects on soil and crop yield.
References
- 1. ijbbku.com [ijbbku.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound foliar supplementation on yield, nutrient uptake and grain quality of rice (Oryza sativa L.) in acid Inceptisols | ORYZA-An International Journal of Rice [epubs.icar.org.in]
- 5. ijasre.net [ijasre.net]
Safety Operating Guide
Proper Disposal of Urea Phosphate in a Laboratory Setting
The following guide provides essential procedures for the safe handling and disposal of urea (B33335) phosphate (B84403), tailored for researchers, scientists, and drug development professionals. Adherence to these steps is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Urea phosphate is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Before handling, it is imperative to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety glasses with side shields or goggles).[1][4] In environments with inadequate ventilation or where dust may be generated, respiratory protection is necessary.[1][5]
-
Avoid Dust Formation: Handle this compound in a way that minimizes the generation of dust.[5][6] Use in a well-ventilated area.[6]
-
Emergency Procedures:
-
If on Skin or Hair: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][7]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed, original, or compatible container (e.g., polyethylene (B3416737) or polypropylene).[5][6] Keep it away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[2][5]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local regulations.[2] The primary and most consistently recommended method is to arrange for collection by a specialized waste disposal company.[1][5]
1. Waste Identification and Collection:
-
Carefully collect solid this compound waste using dry cleanup procedures like sweeping or vacuuming.[6]
-
Place the waste into a clean, dry, and clearly labeled container. The container must be sealable and made of a compatible material.[6]
-
Label the container as "Hazardous Waste" and include the chemical name "this compound."
2. Spill Management:
-
In case of a spill, clear the area of all personnel.[6]
-
Wearing appropriate PPE, contain the spill to prevent it from entering drains, sewers, or waterways.[6][7]
-
Mechanically take up the spilled material and place it in a designated, labeled container for disposal.[7]
-
After cleanup, ventilate the affected area.[7]
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.[8]
-
Ensure the storage area is cool, dry, and away from incompatible materials.[6]
4. Final Disposal:
-
Do not discharge this compound into drains or rivers. [1][5][7] This is crucial to avoid environmental contamination.
-
Arrange for the collection of the waste container by a licensed and specialized waste disposal contractor.[1][2]
-
Alternatively, incineration at an approved industrial combustion plant is a valid disposal method.[6][7]
5. Container Decontamination:
-
Completely emptied containers can be recycled or disposed of as waste, but they should not be reused for other purposes.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling of this compound and related chemical waste.
| Parameter | Value/Guideline | Source |
| pH of this compound Solution | < 2 | [5] |
| In-Lab Neutralization Limit (General Acids/Bases) | ≤ 25 mL (must be diluted 10:1 before neutralizing) | [9] |
| Target pH for Neutralized Waste (General) | 5.0 - 9.0 | [9] |
| Satellite Accumulation Limit (Acutely Toxic Waste*) | ≤ 1 kg (solid) or 1 quart (liquid) | [8] |
*Note: This is a general guideline for acutely toxic "P-list" chemicals and serves as a reference for hazardous waste quantity limits. While this compound is corrosive, it is not typically on this specific list, but similar caution regarding accumulation is prudent.
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. ditagtech.com.au [ditagtech.com.au]
- 3. lobachemie.com [lobachemie.com]
- 4. lidochem.com [lidochem.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. chemstock.ae [chemstock.ae]
- 7. chemos.de [chemos.de]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Urea Phosphate
For laboratory professionals, ensuring safety during the handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of urea (B33335) phosphate (B84403), offering procedural steps for its handling and disposal to foster a secure research environment.
Urea phosphate is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Inhalation of its dust can also lead to respiratory tract irritation.[3][4] Adherence to proper safety protocols is therefore critical to mitigate risks of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields.[5] For tasks with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[6][7] | To protect eyes from dust particles and potential splashes which can cause serious damage.[7][8] |
| Hand Protection | Chemical-resistant gloves are mandatory. Materials such as nitrile, neoprene, or PVC are generally recommended for corrosive substances.[6] Acid-resistant gloves are specifically advised.[1] | To prevent direct skin contact which can result in severe burns.[1] |
| Body Protection | A chemical-resistant lab coat or apron should be worn over regular clothing.[6][7] In situations with significant dust, impervious or fire/flame-resistant clothing may be necessary.[5] | To protect the skin from spills and dust contamination.[6] |
| Respiratory Protection | In case of inadequate ventilation or the generation of dust, a full-face respirator with a particle filter (e.g., P3SL) is recommended.[1] | To prevent inhalation of dust which can irritate the respiratory system.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps before, during, and after handling this chemical.
Pre-Handling Protocol:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[9]
-
Ensure Proper Ventilation: Work in a well-ventilated area.[2][10] For procedures that may generate dust, a chemical fume hood is essential.[3][7]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Inspect gloves for any damage before use.[5]
Handling Protocol:
-
Designated Area: Handle this compound in a designated area, away from incompatible materials such as strong bases, acids, and sources of ignition.[10]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][11]
-
Mixing: When preparing solutions, always add the this compound solid to water slowly and with continuous stirring to prevent splashing and control any heat generation.[3] Never add water to the acid.[7]
Post-Handling Protocol:
-
Decontamination: Thoroughly clean and decontaminate the work area after handling is complete.
-
PPE Removal and Disposal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use gloves and other contaminated items as hazardous waste.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][5]
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing.[11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][12] Seek medical attention, especially if irritation persists or burns are present.[11] |
| Inhalation | Move the exposed person to fresh air at once.[13] If breathing has stopped or is irregular, provide artificial respiration and seek immediate medical assistance.[11] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water and drink plenty of water.[11] Seek immediate medical attention.[11] |
Disposal Plan: Responsible Management of Waste
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Collection:
-
Solid Waste: Collect surplus or spilled solid this compound in a clearly labeled, sealed, and compatible waste container.[9] Avoid generating dust during collection.[9]
-
Contaminated Materials: Any PPE, absorbent pads, or other materials contaminated with this compound should be collected in a designated hazardous waste container.[12][14]
-
Aqueous Solutions: Depending on local regulations and the presence of other hazardous materials, it may be permissible to neutralize dilute aqueous solutions of this compound with a suitable base to a pH between 5 and 9 before sewer disposal.[15] However, it is generally recommended to consult with your institution's Environmental Health and Safety (EHS) department.[16]
Storage:
-
Store waste containers in a designated and secure satellite accumulation area.[16]
-
Ensure waste containers are kept closed and are stored separately from incompatible materials.[9][16]
Disposal:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[16]
-
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[16] Never dispose of solid this compound or concentrated solutions down the drain.[4]
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. chemos.de [chemos.de]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. davey.com [davey.com]
- 5. echemi.com [echemi.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. valudor.com [valudor.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. UREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
